molecular formula C200H261N69O107P20S20 B10856282 Mongersen CAS No. 1443994-46-4

Mongersen

Cat. No.: B10856282
CAS No.: 1443994-46-4
M. Wt: 6604 g/mol
InChI Key: ABASMUXUCSQFKC-PKEKLUKKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mongersen is under investigation in clinical trial NCT02957474 (A Study to Evaluate the Effect of Food, Formulation Strength, and a Proton Pump Inhibitor on GED 0301 Pharmacokinetics in Healthy Adult Subjects).

Properties

CAS No.

1443994-46-4

Molecular Formula

C200H261N69O107P20S20

Molecular Weight

6604 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C200H261N69O107P20S20/c1-81-48-259(195(290)235-165(81)211)149-38-98(367-392(311,412)333-73-127-107(47-159(355-127)269-80-224-164-172(269)240-184(217)244-180(164)279)376-395(314,415)326-64-118-97(37-148(346-118)258-26-16-138(210)234-194(258)289)366-387(306,407)332-71-125-104(44-155(353-125)265-76-220-160-167(213)218-75-219-168(160)265)374-396(315,416)335-72-126-105(45-157(354-126)267-78-222-162-170(267)238-182(215)242-178(162)277)373-377(296,397)316-55-109-87(271)27-139(337-109)249-17-7-129(201)225-185(249)280)119(347-149)66-327-384(303,404)363-94-34-145(255-23-13-135(207)231-191(255)286)341-113(94)59-321-380(299,400)359-91-31-142(252-20-10-132(204)228-188(252)283)339-111(91)57-319-382(301,402)361-92-32-143(253-21-11-133(205)229-189(253)284)343-115(92)61-323-388(307,408)369-101-41-152(262-51-84(4)174(273)246-198(262)293)350-122(101)68-328-386(305,406)365-96-36-147(257-25-15-137(209)233-193(257)288)344-116(96)62-324-389(308,409)370-102-42-153(263-52-85(5)175(274)247-199(263)294)352-124(102)70-331-391(310,411)372-103-43-154(264-53-86(6)176(275)248-200(264)295)351-123(103)69-329-385(304,405)364-95-35-146(256-24-14-136(208)232-192(256)287)342-114(95)60-322-381(300,401)360-90-30-141(251-19-9-131(203)227-187(251)282)338-110(90)56-318-379(298,399)358-89-29-140(250-18-8-130(202)226-186(250)281)340-112(89)58-320-383(302,403)362-93-33-144(254-22-12-134(206)230-190(254)285)345-117(93)63-325-394(313,414)375-106-46-158(268-79-223-163-171(268)239-183(216)243-179(163)278)356-128(106)74-334-393(312,413)368-99-39-150(260-49-82(2)166(212)236-196(260)291)348-120(99)67-330-390(309,410)371-100-40-151(261-50-83(3)173(272)245-197(261)292)349-121(100)65-317-378(297,398)357-88-28-156(336-108(88)54-270)266-77-221-161-169(266)237-181(214)241-177(161)276/h7-26,48-53,75-80,87-128,139-159,270-271H,27-47,54-74H2,1-6H3,(H,296,397)(H,297,398)(H,298,399)(H,299,400)(H,300,401)(H,301,402)(H,302,403)(H,303,404)(H,304,405)(H,305,406)(H,306,407)(H,307,408)(H,308,409)(H,309,410)(H,310,411)(H,311,412)(H,312,413)(H,313,414)(H,314,415)(H,315,416)(H2,201,225,280)(H2,202,226,281)(H2,203,227,282)(H2,204,228,283)(H2,205,229,284)(H2,206,230,285)(H2,207,231,286)(H2,208,232,287)(H2,209,233,288)(H2,210,234,289)(H2,211,235,290)(H2,212,236,291)(H2,213,218,219)(H,245,272,292)(H,246,273,293)(H,247,274,294)(H,248,275,295)(H3,214,237,241,276)(H3,215,238,242,277)(H3,216,239,243,278)(H3,217,240,244,279)/t87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,159+,377?,378?,379?,380?,381?,382?,383?,384?,385?,386?,387?,388?,389?,390?,391?,392?,393?,394?,395?,396?/m0/s1

InChI Key

ABASMUXUCSQFKC-PKEKLUKKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O[C@H]3C[C@@H](O[C@@H]3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=NC7=O)N)C)OP(=S)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9N=C(NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)(O)OCC6C(CC(O6)N7C=C(C(=NC7=O)N)C)OP(=S)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)O

Origin of Product

United States

Foundational & Exploratory

Mongersen (GED-0301): A Technical Deep Dive into its Mechanism of Action in Crohn's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mongersen (GED-0301) is an investigational antisense oligonucleotide designed as a targeted therapy for Crohn's disease. Its mechanism of action centers on the specific inhibition of SMAD7, a key intracellular protein that disrupts the anti-inflammatory signaling of Transforming Growth Factor-beta 1 (TGF-β1). In Crohn's disease, elevated levels of SMAD7 in the intestinal mucosa are a significant contributor to the chronic inflammation that characterizes the condition. By reducing SMAD7 expression, this compound aims to restore the natural immunosuppressive functions of TGF-β1, thereby mitigating the inflammatory cascade. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the involved biological pathways.

Introduction: The Pathophysiology of Crohn's Disease and the Role of TGF-β1/SMAD7 Signaling

Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by transmural inflammation of the gastrointestinal tract.[1] While its etiology is multifactorial, a key feature is a dysregulated mucosal immune response. Transforming Growth Factor-beta 1 (TGF-β1) is a crucial cytokine that plays a pivotal role in maintaining intestinal immune homeostasis by suppressing excessive inflammatory responses.[2] However, in patients with active Crohn's disease, the anti-inflammatory effects of TGF-β1 are significantly impaired.[1][3]

This impairment is largely attributed to the overexpression of SMAD7, an inhibitory intracellular protein.[1][3] SMAD7 directly interferes with TGF-β1 signaling by binding to the TGF-β1 receptor complex, preventing the phosphorylation and activation of SMAD2 and SMAD3, which are essential for transducing the anti-inflammatory signal to the nucleus.[4] The resulting blockade of TGF-β1 signaling perpetuates the inflammatory cycle in the gut of Crohn's disease patients.

This compound: An Antisense Oligonucleotide Targeting SMAD7

This compound is a synthetic, single-stranded 21-base phosphorothioate oligonucleotide.[5] It is designed to be complementary to the messenger RNA (mRNA) of human SMAD7.[5] Administered orally, this compound is formulated with a pH-dependent coating that allows for its targeted release in the terminal ileum and right colon, the areas commonly affected by Crohn's disease.[3]

Upon release, this compound enters the intestinal epithelial cells and lamina propria mononuclear cells where it binds to SMAD7 mRNA. This binding creates an RNA-DNA hybrid that is a substrate for RNase H, an enzyme that selectively degrades the RNA strand of the hybrid. The degradation of SMAD7 mRNA leads to a significant reduction in the synthesis of the SMAD7 protein.

dot

cluster_cell Intestinal Epithelial Cell This compound This compound (GED-0301) smad7_mrna SMAD7 mRNA This compound->smad7_mrna Binds to rnase_h RNase H smad7_mrna->rnase_h Forms RNA-DNA hybrid, attracting smad7_protein SMAD7 Protein ribosome Ribosome smad7_mrna->ribosome Translation degraded_mrna Degraded SMAD7 mRNA rnase_h->degraded_mrna Degrades ribosome->smad7_protein Synthesis of cluster_pathway TGF-β1 Signaling Pathway tgfb1 TGF-β1 tgfbr TGF-β Receptor tgfb1->tgfbr Binds smad23 SMAD2/3 tgfbr->smad23 Phosphorylates p_smad23 p-SMAD2/3 smad23->p_smad23 smad_complex SMAD2/3/4 Complex p_smad23->smad_complex smad4 SMAD4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates to inflammatory_genes Pro-inflammatory Gene Transcription nucleus->inflammatory_genes Suppresses smad7 SMAD7 smad7->tgfbr Inhibits This compound This compound This compound->smad7 Inhibits synthesis of start Induce Colitis in Mice tnbs TNBS-induced colitis (Th1-mediated) start->tnbs oxazolone Oxazolone-induced colitis (Th2-mediated) start->oxazolone treatment Oral Administration of This compound or Control tnbs->treatment oxazolone->treatment evaluation Evaluation of Colitis Severity treatment->evaluation endpoints Endpoints: - Body weight loss - Colon length - Histological score - Myeloperoxidase (MPO) activity - Cytokine levels (e.g., TNF-α, IFN-γ) evaluation->endpoints

References

Preclinical Profile of Mongersen (GED-0301): A SMAD7-Targeting Antisense Oligonucleotide for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Mongersen (GED-0301) is an orally administered antisense oligonucleotide designed to inhibit the synthesis of SMAD7, a key negative regulator of the transforming growth factor-β1 (TGF-β1) signaling pathway. In inflammatory bowel disease (IBD), particularly Crohn's disease, elevated intestinal levels of SMAD7 impair the immunosuppressive functions of TGF-β1, thereby perpetuating chronic inflammation.[1][2][3][4] Preclinical research in various animal models of colitis has demonstrated that this compound can locally reverse this pathological state. By reducing SMAD7 expression, this compound restores TGF-β1 signaling, leading to the attenuation of inflammatory responses and amelioration of disease markers.[5][6] This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, efficacy in animal models, and the experimental protocols used for its evaluation.

Mechanism of Action: Restoring TGF-β1 Signaling

The therapeutic rationale for this compound is centered on correcting a defective anti-inflammatory pathway in the gut mucosa of IBD patients.

  • The TGF-β1/SMAD Signaling Pathway in Intestinal Homeostasis: Transforming growth factor-β1 (TGF-β1) is a crucial cytokine for maintaining immune homeostasis in the intestine. Its signaling cascade begins when TGF-β1 binds to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI).[1] This activated receptor complex phosphorylates the intracellular signaling proteins SMAD2 and SMAD3.[1] Phosphorylated SMAD2/3 then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes, ultimately exerting an anti-inflammatory effect.[1]

  • Pathological Role of SMAD7 in IBD: In the inflamed intestines of patients with Crohn's disease, the expression of SMAD7, an intracellular inhibitory protein, is significantly elevated.[2][3] SMAD7 directly binds to the activated TGF-βRI, physically preventing the phosphorylation and activation of SMAD2 and SMAD3.[1] This effectively blocks the entire downstream anti-inflammatory cascade, leading to unchecked inflammation.[4]

  • Therapeutic Intervention with this compound: this compound is a 21-base antisense oligonucleotide that is complementary to the messenger RNA (mRNA) of human SMAD7.[3] When administered orally, it is designed to act locally in the terminal ileum and colon.[2][7] By binding to SMAD7 mRNA, this compound targets it for degradation by RNase H, thereby preventing the translation of the SMAD7 protein.[3] The resulting decrease in intracellular SMAD7 levels restores the integrity of the TGF-β1 signaling pathway, reinstating its immunosuppressive functions and reducing the production of pro-inflammatory cytokines.[1][6]

TGFB1_Pathway TGF-β1 Signaling Pathway: Normal vs. IBD and the Effect of this compound cluster_Normal A) Normal Homeostasis cluster_IBD B) IBD Pathology cluster_this compound C) IBD + this compound Treatment TGFB1_N TGF-β1 Receptor_N TGF-βRI / RII (Activated) TGFB1_N->Receptor_N SMAD23_N p-SMAD2/3 Receptor_N->SMAD23_N P Complex_N SMAD2/3/4 Complex SMAD23_N->Complex_N SMAD4_N SMAD4 SMAD4_N->Complex_N Nucleus_N Nucleus Complex_N->Nucleus_N Translocation Homeostasis Immune Homeostasis Nucleus_N->Homeostasis Anti-inflammatory Gene Expression SMAD7_N SMAD7 (Low) SMAD7_N->Receptor_N Minimal Inhibition TGFB1_I TGF-β1 Receptor_I TGF-βRI / RII (Activated) TGFB1_I->Receptor_I SMAD23_I SMAD2/3 Receptor_I->SMAD23_I Phosphorylation Blocked SMAD7_I SMAD7 (High) SMAD7_I->Receptor_I Strong Inhibition Inflammation Chronic Inflammation SMAD23_I->Inflammation This compound This compound (ASO) SMAD7_mRNA_M SMAD7 mRNA This compound->SMAD7_mRNA_M Degradation SMAD7_M SMAD7 (Low) SMAD7_mRNA_M->SMAD7_M Translation Inhibited Receptor_M TGF-βRI / RII (Activated) SMAD7_M->Receptor_M Inhibition Relieved TGFB1_M TGF-β1 TGFB1_M->Receptor_M SMAD23_M p-SMAD2/3 Receptor_M->SMAD23_M P Resolution Inflammation Resolution SMAD23_M->Resolution Signaling Restored

Caption: TGF-β1 signaling in the gut under normal, diseased, and treated conditions.

Preclinical Efficacy in Animal Models

This compound has been evaluated in several well-established murine models of IBD, where it has consistently demonstrated therapeutic efficacy. The most commonly cited models are trinitrobenzene sulfonic acid (TNBS)-induced and dextran sulfate sodium (DSS)-induced colitis.[1][6]

A key preclinical study demonstrated that oral administration of this compound effectively ameliorates colitis in mice.[1] The treatment was shown to reduce colonic inflammation and fibrosis.[6] The observed therapeutic effects were linked to a local reduction in SMAD7 expression and a subsequent decrease in pro-inflammatory mediators.

Table 1: Summary of Preclinical Efficacy in Mouse Colitis Models

Parameter Animal Model This compound Regimen Key Findings Reference
Colonic Inflammation TNBS-induced colitis 125 µ g/mouse ; p.o. twice a week for 3 weeks Attenuated ongoing colonic inflammation. [6]
Colonic Fibrosis TNBS- and DSS-induced colitis 125 µ g/mouse ; p.o. twice a week for 3 weeks Significantly attenuated colonic fibrosis. [6]

| TGF-β1 Suppression | TNBS-induced colitis | Not specified | Facilitated TGF-β1-mediated suppression of colitis. |[1] |

Table 2: Summary of Pharmacodynamic Effects in Mouse Colitis Models

Parameter Assessed Method Result Reference
SMAD7 Protein Expression Western Blot Reduced SMAD7 protein expression in colonic tissue. [6]
TNF-α mRNA Expression Real-Time PCR Significantly reduced TNF-α RNA expression. [6]

| IL-6 mRNA Expression | Real-Time PCR | Significantly reduced IL-6 RNA expression. |[6] |

Experimental Protocols

The following sections detail the generalized methodologies employed in the preclinical evaluation of this compound.

Animal Models of Colitis
  • TNBS-Induced Colitis: This is a model of T-cell-mediated colitis that shares histopathological features with Crohn's disease.

    • Sensitization: Mice (e.g., BALB/c) are first sensitized by epicutaneous application of a low dose of TNBS in an ethanol solution to the shaved abdomen.

    • Induction: Approximately one week after sensitization, mice are lightly anesthetized. A 2.5-4% solution of TNBS in 50% ethanol is administered intrarectally via a soft catheter inserted about 4 cm into the colon.

    • Control: Control animals receive an intrarectal administration of 50% ethanol alone.

    • Development: Mice typically develop diarrhea, weight loss, and colonic inflammation over the following 3-7 days.

  • DSS-Induced Colitis: This model induces an acute or chronic colitis resembling ulcerative colitis through direct chemical toxicity to colonic epithelial cells.

    • Induction: Mice (e.g., C57BL/6) are provided with drinking water containing 2-5% (w/v) Dextran Sulfate Sodium (MW: 36-50 kDa) ad libitum for 5-7 consecutive days.

    • Control: Control animals receive regular drinking water.

    • Development: Mice develop symptoms including diarrhea, bloody stools, and weight loss. The cycle can be repeated to induce chronic colitis and fibrosis.

Drug Administration
  • Formulation: this compound (GED-0301) is administered as an oral solution. A common preclinical approach involves co-administration with sodium bicarbonate to protect the oligonucleotide from the acidic environment of the stomach.[1]

  • Dosing: A typical effective dose in mouse models is 125 µ g/mouse , administered orally (p.o.) via gavage.[6] The dosing frequency varies but has been reported as twice weekly for therapeutic studies.[6]

  • Control Groups: Control groups often receive a scrambled oligonucleotide with the same base composition but a different sequence to control for non-specific effects of oligonucleotide administration, or a vehicle control (e.g., bicarbonate solution).

Efficacy and Pharmacodynamic Assessments

Experimental_Workflow cluster_InLife In-Life Phase cluster_ExVivo Ex-Vivo Analysis Phase cluster_Mol_Detail Molecular Techniques Induction Induction of Colitis (TNBS or DSS) Rand Randomization Induction->Rand Treatment Treatment Group (this compound p.o.) Rand->Treatment Control Control Group (Vehicle or Scrambled ASO) Rand->Control Monitor Daily Monitoring (Weight, Stool, Behavior) Treatment->Monitor Control->Monitor Sacrifice Sacrifice & Colon Collection Monitor->Sacrifice Monitor->Sacrifice Macro Macroscopic Scoring (Length, Damage) Sacrifice->Macro Histo Histopathology (H&E Staining, Scoring) Sacrifice->Histo Mol Molecular Analysis Sacrifice->Mol qPCR qPCR (Smad7, Tnf, Il6 mRNA) Mol->qPCR WB Western Blot (SMAD7, p-SMAD3 Protein) Mol->WB

Caption: General experimental workflow for the preclinical evaluation of this compound in IBD models.

  • Macroscopic Assessment: After sacrifice, the colon is excised, its length is measured (shortening is a sign of inflammation), and it is scored for visible damage, ulceration, and thickness.

  • Histological Analysis:

    • Distal colon segments are fixed in 10% buffered formalin, embedded in paraffin, and sectioned.

    • Sections are stained with Hematoxylin and Eosin (H&E).

    • Stained slides are examined microscopically and scored by a blinded pathologist for criteria such as inflammatory cell infiltration, epithelial damage, and mucosal ulceration.

  • Real-Time PCR (qPCR) for Gene Expression:

    • Total RNA is isolated from frozen colonic tissue samples using standard methods (e.g., TRIzol reagent).

    • RNA quality and quantity are assessed (e.g., via spectrophotometry).

    • cDNA is synthesized from the RNA template using a reverse transcriptase kit.

    • qPCR is performed using gene-specific primers for targets like Smad7, Tnf, Il6, and a housekeeping gene (e.g., Gapdh) for normalization. Relative expression is calculated using the ΔΔCt method.

  • Western Blot for Protein Expression:

    • Total protein is extracted from colonic tissue using lysis buffers containing protease and phosphatase inhibitors.

    • Protein concentration is determined (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., SMAD7, phospho-SMAD3). A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.

    • The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and bands are visualized using a chemiluminescent substrate.

Conclusion and Translational Perspective

The preclinical data for this compound provide a strong scientific rationale for its use in IBD. Studies in established mouse models of colitis have shown that this SMAD7-targeting antisense oligonucleotide can effectively reduce local inflammation and fibrosis by restoring the natural immunosuppressive function of the TGF-β1 pathway.[1][6] These promising findings paved the way for clinical development.[5][8][9]

While initial Phase 1 and 2 clinical trials in Crohn's disease patients showed encouraging results, a large Phase 3 trial was discontinued for futility.[5][10][11][12] Subsequent investigations have suggested that inconsistencies in the chemical manufacturing of different batches of this compound used across the trials may have contributed to these discordant outcomes, with some batches being unable to effectively knock down SMAD7 in vitro.[5][8][10][13] This highlights the critical importance of maintaining rigorous manufacturing and quality control standards for oligonucleotide therapeutics. The preclinical foundation for SMAD7 as a therapeutic target in IBD remains robust, suggesting that a pharmacologically active and consistently manufactured compound could still hold therapeutic potential.

References

Mongersen (GED-0301) for Inflammatory Bowel Disease: A Technical Guide to Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for Mongersen (GED-0301), an antisense oligonucleotide investigated for the treatment of Inflammatory Bowel Disease (IBD), particularly Crohn's disease. This document details the molecular target, mechanism of action, preclinical and clinical evidence, and the experimental protocols utilized in key studies.

Introduction: The Rationale for Targeting SMAD7 in IBD

Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with Crohn's disease and ulcerative colitis being the most common forms. A key pathological feature of IBD is a dysregulated immune response in the gut mucosa. Transforming growth factor-beta 1 (TGF-β1) is a crucial cytokine with potent anti-inflammatory properties, playing a vital role in maintaining intestinal immune homeostasis. However, in the inflamed gut of IBD patients, the immunosuppressive effects of TGF-β1 are significantly diminished.[1][2]

This impairment is largely attributed to the overexpression of an intracellular inhibitory protein called SMAD7.[3] SMAD7 binds to the TGF-β1 receptor complex, preventing the phosphorylation and activation of downstream signaling molecules, SMAD2 and SMAD3.[2] This blockade of the TGF-β1 pathway leads to unchecked inflammation. Consequently, targeting SMAD7 to restore TGF-β1's anti-inflammatory function has emerged as a promising therapeutic strategy for IBD.[3]

This compound (GED-0301) is a 21-base, single-strand phosphorothioate antisense oligonucleotide designed to specifically target and degrade SMAD7 messenger RNA (mRNA).[4][5] By reducing the levels of SMAD7 protein, this compound aims to reinstate the normal TGF-β1 signaling cascade, thereby mitigating the inflammatory response in the gut.[5]

Mechanism of Action: The TGF-β1/SMAD7 Signaling Pathway

The canonical TGF-β1 signaling pathway is a critical regulator of immune responses and tissue repair. The following diagram illustrates the pathway and the inhibitory role of SMAD7, which is the target of this compound.

TGF_beta_SMAD7_pathway TGF-β1/SMAD7 Signaling Pathway in Intestinal Inflammation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb1 TGF-β1 TGFbR TGF-β Receptor (Type I/II) TGFb1->TGFbR Binds SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds with SMAD4 SMAD4 SMAD4 Transcription Transcription of Anti-inflammatory Genes SMAD_complex->Transcription Promotes SMAD7 SMAD7 SMAD7->TGFbR Inhibits This compound This compound (Antisense Oligonucleotide) SMAD7_mRNA SMAD7 mRNA This compound->SMAD7_mRNA Binds and degrades SMAD7_mRNA->SMAD7 Translates to Inflammation Transcription of Pro-inflammatory Genes

Caption: TGF-β1 signaling pathway and the inhibitory role of SMAD7, the target of this compound.

Preclinical Target Validation

Preclinical studies in various animal models of colitis have been instrumental in validating SMAD7 as a therapeutic target in IBD. These studies have demonstrated that the administration of a SMAD7 antisense oligonucleotide, like this compound, can effectively ameliorate intestinal inflammation.

Quantitative Data from Preclinical Studies
Animal ModelTreatmentKey FindingsReference
TNBS-induced colitis in mice Oral this compound (GED-0301) with bicarbonate- Reduced macroscopic and microscopic signs of colitis.- Decreased expression of pro-inflammatory cytokines (TNF-α, IFN-γ).- Restored TGF-β1 signaling.[2]
DSS-induced colitis in mice Oral this compound (GED-0301)- Attenuated weight loss and disease activity index.- Reduced colonic inflammation and tissue damage.[6]
Oxazolone-induced colitis in mice Oral SMAD7 antisense oligonucleotide- Mitigated intestinal inflammation.[6]
Experimental Protocols: Preclinical
  • Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model is used to induce a Th1-mediated colitis resembling Crohn's disease.[7][8]

    • Mice are lightly anesthetized.

    • A solution of TNBS (e.g., 2.5 mg in 50% ethanol) is administered intrarectally via a catheter inserted approximately 4 cm into the colon.[7]

    • The mice are held in a vertical position for at least 30 seconds to ensure retention of the TNBS solution.

    • Control animals receive 50% ethanol alone.

    • Disease activity is monitored daily by assessing weight loss, stool consistency, and the presence of blood in the stool.

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: This model induces an acute or chronic colitis that shares features with ulcerative colitis.[9][10]

    • DSS (e.g., 3-5% w/v) is dissolved in the drinking water of the mice.

    • The DSS solution is provided ad libitum for a defined period (e.g., 5-7 days for acute colitis).[9]

    • For chronic colitis models, cycles of DSS administration can be alternated with periods of regular drinking water.[9]

    • Control animals receive regular drinking water.

    • Disease progression is monitored by daily measurement of body weight, stool consistency, and rectal bleeding.

  • Immunohistochemistry (IHC) for SMAD7 in Intestinal Biopsies:

    • Paraffin-embedded intestinal tissue sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0) and heat.

    • Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

    • Sections are incubated with a primary antibody specific for SMAD7.[11][12]

    • A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied.

    • The signal is visualized using a chromogen substrate (e.g., DAB), resulting in a colored precipitate at the site of the antigen.[12]

    • Sections are counterstained (e.g., with hematoxylin) and mounted for microscopic examination.

  • Quantitative Real-Time PCR (qPCR) for SMAD7 mRNA:

    • Total RNA is extracted from intestinal tissue samples using a suitable RNA isolation kit.

    • The quality and quantity of the extracted RNA are assessed.

    • Reverse transcription is performed to synthesize complementary DNA (cDNA).

    • qPCR is carried out using primers specific for SMAD7 and a reference gene (e.g., GAPDH, β-actin) for normalization.[13][14][15]

    • The relative expression of SMAD7 mRNA is calculated using the ΔΔCt method.

Clinical Validation of this compound

Following promising preclinical results, this compound advanced to clinical trials in patients with active Crohn's disease. While early-phase trials showed significant efficacy, a subsequent phase 3 trial was terminated due to a lack of benefit, a discrepancy that has been partly attributed to potential inconsistencies in the manufacturing of different batches of the drug.[6][16][17]

Quantitative Data from Clinical Trials
Trial PhaseTreatment GroupsKey Efficacy EndpointsResultsReference
Phase 2 - this compound 10 mg/day- this compound 40 mg/day- this compound 160 mg/day- PlaceboPrimary: Clinical Remission (CDAI < 150) at Day 15 maintained for ≥ 2 weeks.Secondary: Clinical Response (CDAI decrease ≥ 100) at Day 28.- Remission: 12% (10 mg), 55% (40 mg), 65% (160 mg) vs. 10% (Placebo).- Response: 37% (10 mg), 58% (40 mg), 72% (160 mg) vs. 17% (Placebo).[4][18]
Phase 2 (Open-Label) - this compound 160 mg/day for 12 weeksPrimary: Clinical Remission (CDAI < 150) at weeks 4, 8, and 12.Secondary: Clinical Response (CDAI decrease ≥ 100).- Remission: 38.9% (wk 4), 55.6% (wk 8), 50.0% (wk 12).- Response: 72.2% (wk 4), 77.8% (wk 8), 77.8% (wk 12).[19][20]
Phase 3 (REVOLVE) - this compound 160 mg/day for 12 weeks, followed by various maintenance regimens.- PlaceboPrimary: Clinical Remission (CDAI < 150) at Week 12.- No significant difference in remission rates between this compound and placebo groups. The trial was prematurely terminated.[16][21]
Experimental Protocols: Clinical
  • Crohn's Disease Activity Index (CDAI): The CDAI is a widely used tool in clinical trials to quantify the severity of Crohn's disease. It is a composite score based on eight variables recorded over a seven-day period.[22][23][24][25][26]

    • Variables:

      • Number of liquid or soft stools

      • Abdominal pain rating

      • General well-being

      • Presence of extraintestinal manifestations

      • Use of antidiarrheal drugs

      • Presence of an abdominal mass

      • Hematocrit level

      • Percentage deviation from standard weight

    • Scoring:

      • Remission: CDAI < 150[26]

      • Mild Disease: CDAI 150-219[26]

      • Moderate Disease: CDAI 220-450[26]

      • Severe Disease: CDAI > 450[26]

  • Simple Endoscopic Score for Crohn's Disease (SES-CD): The SES-CD is used to assess the severity of mucosal inflammation and ulceration endoscopically.[1][27][28][29][30]

    • Variables assessed in five bowel segments (ileum, right colon, transverse colon, left/sigmoid colon, rectum):

      • Size of ulcers

      • Proportion of ulcerated surface

      • Proportion of affected surface

      • Presence and type of narrowing (stenosis)

    • Scoring: Each variable is scored on a scale of 0 to 3, and the total score is the sum of the scores for all segments. A higher score indicates more severe endoscopic disease.

Experimental and Clinical Trial Workflows

The following diagrams illustrate the typical workflows for preclinical evaluation and a clinical trial of an investigational drug like this compound in IBD.

Preclinical_Workflow Preclinical Evaluation Workflow for this compound in Colitis Models start Start colitis_induction Induction of Colitis (e.g., TNBS or DSS) start->colitis_induction treatment_groups Randomization into Treatment Groups (this compound vs. Vehicle) colitis_induction->treatment_groups treatment_admin Daily Oral Administration of this compound or Vehicle treatment_groups->treatment_admin monitoring Daily Monitoring (Weight, Stool, Bleeding) treatment_admin->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia analysis Analysis of Endpoints: - Macroscopic Score - Histology - SMAD7 Expression (qPCR, IHC) - Cytokine Levels euthanasia->analysis end End analysis->end

Caption: A typical workflow for preclinical studies of this compound in mouse models of colitis.

Clinical_Trial_Workflow Phase 2 Clinical Trial Workflow for this compound in Crohn's Disease start Start: Patient Screening eligibility Inclusion/Exclusion Criteria Met (Active Crohn's Disease, CDAI 220-450) start->eligibility randomization Randomization to Treatment Arms (e.g., this compound 10, 40, 160 mg, or Placebo) eligibility->randomization treatment 2-Week Treatment Period (Daily Oral Administration) randomization->treatment follow_up Follow-up Visits (e.g., Day 15, Day 28, Day 84) treatment->follow_up assessments Assessment of Endpoints: - CDAI Score - SES-CD (at baseline and end of study) - Safety and Tolerability follow_up->assessments data_analysis Data Analysis and Reporting assessments->data_analysis end End of Study data_analysis->end

Caption: A simplified workflow for a Phase 2 clinical trial of this compound in patients with Crohn's disease.

Conclusion

The targeting of SMAD7 with the antisense oligonucleotide this compound represents a mechanistically sound approach to restoring the crucial anti-inflammatory effects of TGF-β1 in the gut of IBD patients. Preclinical studies have consistently demonstrated the efficacy of this strategy in animal models of colitis. While early-phase clinical trials in patients with Crohn's disease showed promising results, the failure of the phase 3 trial highlights the complexities of drug development and potentially the critical importance of manufacturing consistency for oligonucleotide therapeutics. Despite the clinical setback, the validation of SMAD7 as a key player in the inflammatory cascade of IBD remains a significant contribution to the field and may inform the development of future therapies. Further research is warranted to fully understand the discrepancies in the clinical trial outcomes and to explore the potential of targeting the TGF-β1/SMAD7 pathway with other therapeutic modalities.

References

The Rise and Fall of Mongersen (GED-0301): A Technical Overview of a Novel Antisense Oligonucleotide for Crohn's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Mongersen (GED-0301) is an orally administered, antisense oligonucleotide designed as a targeted therapy for Crohn's disease, a chronic inflammatory bowel disease (IBD). Developed by Giuliani Pharma and later by Celgene, this compound aimed to address the underlying inflammatory processes in the gut by modulating the expression of Smad7, a key intracellular protein.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on the experimental data and methodologies that defined its trajectory from a promising therapeutic candidate to a late-stage clinical failure.

Mechanism of Action: Targeting the TGF-β1/Smad7 Signaling Pathway

In patients with Crohn's disease, the intestinal mucosa is characterized by a persistent and dysregulated inflammatory response. A key factor contributing to this is the impaired signaling of Transforming Growth Factor-beta 1 (TGF-β1), a potent immunosuppressive cytokine.[2][3][4] This impairment is largely due to elevated intracellular levels of Smad7, which acts as an inhibitor of the TGF-β1 signaling pathway.[2][3][5]

This compound is a single-stranded DNA oligonucleotide specifically designed to bind to the messenger RNA (mRNA) of Smad7.[1][2] This binding action leads to the degradation of the Smad7 mRNA, thereby preventing its translation into the Smad7 protein.[1][2] The subsequent reduction in Smad7 levels is intended to restore the normal function of TGF-β1, allowing it to exert its anti-inflammatory effects and promote mucosal healing.[1][2][6]

Mongersen_Mechanism_of_Action cluster_cell Intestinal Epithelial Cell TGFB1 TGF-β1 TGFB1R TGF-β1 Receptor TGFB1->TGFB1R Binds Smad23 pSmad2/3 TGFB1R->Smad23 Phosphorylates Smad4 Smad4 Smad23->Smad4 Complexes with Nucleus Nucleus Smad4->Nucleus Translocates to Smad7 Smad7 Smad7->TGFB1R Inhibits Smad7_mRNA Smad7 mRNA Smad7_mRNA->Smad7 Translates to This compound This compound (GED-0301) This compound->Smad7_mRNA Binds & Degrades Inflammation Pro-inflammatory Response Inflammation->Smad7 Upregulates Anti_Inflammation Anti-inflammatory Response Nucleus->Anti_Inflammation Promotes

Caption: TGF-β1/Smad7 signaling pathway and the mechanism of action of this compound.

Preclinical Development

Preclinical studies in murine models of colitis provided the foundational evidence for the therapeutic potential of this compound.[5][6] In these studies, the administration of a Smad7 antisense oligonucleotide was shown to effectively attenuate mucosal inflammation and reduce colonic fibrosis.[6]

Experimental Protocols

Induction of Colitis in Mice:

  • TNBS-induced colitis: Colitis was induced in mice by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol. This model mimics some of the histopathological features of Crohn's disease.

  • DSS-induced colitis: Mice were given dextran sulfate sodium (DSS) in their drinking water for a defined period to induce acute or chronic colitis, a model that reflects the epithelial injury seen in ulcerative colitis.

Treatment Protocol:

  • This compound was administered orally to mice, typically twice a week for several weeks, at varying dosages (e.g., 125 μ g/mouse ).[6]

Outcome Measures:

  • Histological analysis: Colonic tissue samples were collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation, ulceration, and tissue damage.

  • Protein and RNA expression analysis: The levels of Smad7, TNF-α, and IL-6 in the colonic tissue were quantified using techniques such as Western blotting and quantitative real-time PCR to confirm the knockdown of Smad7 and its impact on pro-inflammatory cytokines.[6]

Preclinical_Workflow cluster_induction Colitis Induction cluster_treatment Treatment cluster_analysis Analysis Induction Induce Colitis in Mice (TNBS or DSS) Treatment Oral Administration of This compound or Placebo Induction->Treatment Histology Histological Assessment of Colon Tissue Treatment->Histology Biomarkers Measurement of Inflammatory Markers (Smad7, TNF-α, IL-6) Treatment->Biomarkers

Caption: A generalized workflow for the preclinical evaluation of this compound in mouse models of colitis.

Clinical Development

The clinical development of this compound progressed through Phase 1, 2, and 3 trials, with initial results showing significant promise, followed by a surprising and disappointing outcome in the pivotal Phase 3 study.

Phase 1 Studies

Phase 1 trials were designed to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers and patients with active Crohn's disease. An open-label, dose-escalation study in patients with active, steroid-dependent/resistant Crohn's disease demonstrated that the drug was generally well-tolerated.[7] A subsequent open-label trial also indicated that short-term treatment with GED-0301 was not associated with the development of small bowel strictures, a potential concern given the pro-fibrogenic effects of TGF-β1.[8]

Phase 2 Clinical Trial

A multicenter, double-blind, placebo-controlled Phase 2 trial evaluated the efficacy of this compound in patients with active Crohn's disease.[3][9] Patients were randomized to receive one of three daily doses of this compound (10 mg, 40 mg, or 160 mg) or a placebo for two weeks.[3][9]

Key Findings:

  • The primary endpoint was clinical remission (defined as a Crohn's Disease Activity Index [CDAI] score of less than 150) at day 15, with maintenance of remission for at least two weeks.[3][9]

  • The remission rates were significantly higher in the 40 mg and 160 mg this compound groups compared to the placebo group.[10]

  • A clinical response (a reduction of at least 100 points in the CDAI score) was also significantly greater in all this compound groups compared to placebo at day 28.[9][11]

OutcomePlacebo (n=42)10 mg this compound (n=41)40 mg this compound (n=40)160 mg this compound (n=43)
Clinical Remission (Day 15-28) 10%12%55%65%
Clinical Response (Day 28) 17%37%58%72%
Data from the Phase 2 trial published in the New England Journal of Medicine (2015).[9]
Phase 3 Clinical Trial and Discontinuation

The promising results of the Phase 2 trial led to the initiation of a large-scale Phase 3 program. However, the REVOLVE study, a Phase 3, blinded trial, was prematurely terminated after a futility analysis indicated a lack of efficacy.[5][12][13][14]

Key Findings:

  • The primary endpoint, clinical remission at week 12, was not met. The remission rate was 22.8% for patients receiving this compound compared to 25% for those on placebo.[12][13]

  • Endoscopic response at week 12 was also lower in the this compound group (10.1%) compared to the placebo group (18.1%).[12][13]

  • The rates of adverse events were generally similar between the treatment and placebo groups, with most being related to the underlying Crohn's disease.[12][14]

OutcomePlaceboThis compound (All Doses)
Clinical Remission (Week 12) 25.0%22.8%
Clinical Response (Week 12) 44.4%33.3%
Endoscopic Response (Week 12) 18.1%10.1%
Data from the Phase 3 REVOLVE trial.[12][13]
Reasons for Discordant Results

The stark contrast between the Phase 2 and Phase 3 trial results has been a subject of considerable discussion. One of the leading hypotheses for this discrepancy lies in the manufacturing of the drug itself.[5][15] Subsequent in vitro analyses revealed that different batches of this compound, particularly those used in the Phase 3 trial, varied in their ability to downregulate Smad7 expression.[16] This suggests that inconsistencies in the chemical properties of the oligonucleotide across different manufacturing batches may have led to a lack of biological activity in the pivotal trial.[5][15][16]

Clinical_Trial_Pipeline Phase1 Phase 1 (Safety & Tolerability) Phase2 Phase 2 (Efficacy & Dose-Ranging) Phase1->Phase2 Positive Safety Data Phase3 Phase 3 (Pivotal Efficacy & Safety) Phase2->Phase3 Promising Efficacy Termination Termination (Lack of Efficacy) Phase3->Termination Futility Analysis

Caption: The clinical development pipeline of this compound for Crohn's disease.

Conclusion

The development of this compound represents a significant chapter in the quest for novel oral therapies for Crohn's disease. Its targeted mechanism of action, aimed at restoring a natural immunosuppressive pathway in the gut, was scientifically compelling and supported by strong preclinical and early clinical data. However, the ultimate failure of the Phase 3 program underscores the complexities of drug development, particularly for novel therapeutic modalities like antisense oligonucleotides. The experience with this compound highlights the critical importance of rigorous manufacturing controls and consistent product quality in ensuring the biological activity and clinical efficacy of such therapies. While this compound did not fulfill its initial promise, the knowledge gained from its development continues to inform the ongoing search for more effective treatments for inflammatory bowel diseases.

References

The Role of Smad7 in the Pathogenesis of Crohn's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Crohn's disease (CD) is a chronic inflammatory bowel disease (IBD) characterized by an excessive mucosal immune response.[1] A key factor in the breakdown of immune tolerance is the disruption of counter-regulatory mechanisms, such as the immunosuppressive transforming growth factor-β1 (TGF-β1) signaling pathway.[2][3] In patients with Crohn's disease, this pathway is rendered ineffective due to the overexpression of Smad7, an intracellular inhibitor of TGF-β1 signal transduction.[2][4] High levels of Smad7 block the phosphorylation of Smad3, preventing the downstream anti-inflammatory effects of TGF-β1 and perpetuating the inflammatory cascade.[1][5] This guide provides an in-depth examination of the molecular pathogenesis of Smad7 in Crohn's disease, details its validation as a therapeutic target, and summarizes the clinical development of Smad7-targeting antisense oligonucleotides. Detailed experimental protocols and quantitative data are provided to serve as a comprehensive resource for the scientific community.

Introduction: The TGF-β1 Signaling Axis in Intestinal Homeostasis

The intestinal immune system is constantly exposed to foreign antigens from the gut microbiota and dietary sources. In a healthy state, potent counter-regulatory mechanisms maintain immune homeostasis and prevent inappropriate inflammation.[6] One of the most critical of these is the pathway driven by Transforming Growth Factor-β1 (TGF-β1), a pleiotropic cytokine with powerful immunosuppressive functions.[2][3] TGF-β1 is crucial for promoting regulatory T cells (Tregs), inhibiting pro-inflammatory cytokine production, and maintaining the integrity of the mucosal barrier.[7] Disruption in the TGF-β1 signaling cascade is a hallmark of the tissue-damaging immune response seen in inflammatory bowel diseases (IBD) like Crohn's disease.[2]

The Canonical TGF-β/Smad Signaling Pathway

The canonical TGF-β1 signaling pathway is mediated by a family of intracellular proteins called Smads. The process begins when TGF-β1 binds to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).[7] The activated TGFβRI phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of genes that suppress inflammation and promote tissue repair.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TGFbRII TGFβRII TGF-β1->TGFbRII Binding TGFbRI TGFβRI TGFbRII->TGFbRI Recruits & Phosphorylates (P) Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates (P) pSmad23 p-Smad2/3 Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Binds NuclearComplex p-Smad2/3 + Smad4 Complex Complex->NuclearComplex Translocation TargetGenes Target Gene Transcription (Anti-inflammatory) NuclearComplex->TargetGenes Regulates Smad7_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFbRII TGFβRII TGFbRI Activated TGFβRI TGFbRII->TGFbRI Activation Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylation Blocked Smad7 Smad7 (Overexpressed in CD) Smad7->TGFbRI Binds & Inhibits pSmad23 p-Smad2/3 (Phosphorylation Blocked) Inflammation Pro-inflammatory Gene Transcription (Unchecked) pSmad23->Inflammation Leads to IHC_Workflow Start Collect & Fix Tissue (e.g., 4% Paraformaldehyde) Step1 Paraffin Embedding & Sectioning (4µm) Start->Step1 Step2 Deparaffinization & Rehydration Step1->Step2 Step3 Antigen Retrieval (e.g., Citrate Buffer, Microwave) Step2->Step3 Step4 Block Endogenous Peroxidase (e.g., 3% H2O2) Step3->Step4 Step5 Block Non-specific Binding (e.g., 5% Serum) Step4->Step5 Step6 Primary Antibody Incubation (Anti-Smad7, e.g., 1:100 overnight at 4°C) Step5->Step6 Step7 Secondary Antibody Incubation (HRP-Polymer Kit) Step6->Step7 Step8 Detection with Chromogen (e.g., DAB) Step7->Step8 Step9 Counterstain & Mount (e.g., Hematoxylin) Step8->Step9 End Microscopic Analysis & Cell Counting Step9->End WB_Workflow Start Prepare Protein Lysate (from tissue or cells) Step1 Determine Protein Concentration (e.g., BCA Assay) Start->Step1 Step2 SDS-PAGE (Separate proteins by size) Step1->Step2 Step3 Protein Transfer (from gel to PVDF membrane) Step2->Step3 Step4 Blocking (e.g., 5% non-fat milk in TBST) Step3->Step4 Step5 Primary Antibody Incubation (Anti-Smad7, e.g., 1:1500) Step4->Step5 Step6 Washing Steps (3x with TBST) Step5->Step6 Step7 Secondary Antibody Incubation (HRP-conjugated) Step6->Step7 Step8 Washing Steps (3x with TBST) Step7->Step8 Step9 Detection (ECL Substrate) Step8->Step9 End Imaging & Densitometry (Chemiluminescence detector) Step9->End

References

In vivo models for testing Mongersen efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to In Vivo Models for Testing Mongersen Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (GED-0301) is an oral, antisense oligonucleotide designed to inhibit the synthesis of Smad7, a key intracellular protein implicated in the inflammatory cascade of Crohn's disease (CD). In the gut of CD patients, elevated levels of Smad7 disrupt the immunosuppressive signaling of Transforming Growth Factor-beta 1 (TGF-β1), a cytokine crucial for maintaining mucosal homeostasis.[1][2][3][4] By binding to Smad7 messenger RNA (mRNA) and promoting its degradation, this compound aims to reduce Smad7 protein levels, thereby restoring the anti-inflammatory function of the TGF-β1 pathway.[2][5]

Preclinical studies in murine models of colitis demonstrated that the knockdown of Smad7 could restore TGF-β1 signaling and ameliorate intestinal inflammation.[1][6] These promising early results led to clinical trials in humans. While initial Phase I and II studies showed significant efficacy in inducing clinical remission in patients with active CD, a subsequent large-scale Phase III trial was prematurely terminated due to a lack of benefit compared to placebo.[7][8][9][10] Further investigation revealed that different manufactured batches of this compound used in the clinical programs varied in their ability to inhibit Smad7, highlighting critical issues in drug formulation and quality control.[1][10]

This technical guide provides a comprehensive overview of the in vivo models used to evaluate the efficacy of this compound, details the experimental protocols, presents key quantitative data from clinical trials, and illustrates the underlying molecular pathways and experimental workflows.

Mechanism of Action: The TGF-β1/Smad7 Signaling Pathway

In a healthy intestine, TGF-β1 plays a potent anti-inflammatory role. It binds to its receptors (TGF-βRI and TGF-βRII) on the cell surface, leading to the phosphorylation and activation of intracellular signaling molecules Smad2 and Smad3. These activated Smads then translocate to the nucleus to regulate gene expression, ultimately suppressing inflammation.

In Crohn's disease, this pathway is impaired. Pro-inflammatory stimuli lead to the overexpression of Smad7. Smad7 acts as an inhibitor by binding to the TGF-β receptor I, preventing the phosphorylation of Smad2 and Smad3 and effectively blocking the entire anti-inflammatory cascade.[3][11] this compound is designed to intervene at this critical point.

cluster_0 Normal TGF-β1 Signaling (Anti-inflammatory) cluster_1 Impaired Signaling in Crohn's Disease TGFB1 TGF-β1 Receptor TGF-β Receptor (RI/RII) TGFB1->Receptor Binds pSmad23 pSmad2/3 Receptor->pSmad23 Phosphorylates Nucleus1 Nucleus pSmad23->Nucleus1 Translocates to Gene1 Anti-inflammatory Gene Expression Nucleus1->Gene1 Promotes TGFB1_CD TGF-β1 Receptor_CD TGF-β Receptor (RI/RII) TGFB1_CD->Receptor_CD Smad23_CD Smad2/3 Receptor_CD->Smad23_CD Phosphorylation Inhibited Smad7 High Smad7 Smad7->Receptor_CD Blocks Inflammation Pro-inflammatory Gene Expression Smad23_CD->Inflammation

Caption: TGF-β1/Smad7 Signaling Pathway in Health and Crohn's Disease.

cluster_0 This compound (GED-0301) Mechanism of Action This compound This compound (Antisense Oligonucleotide) Smad7_mRNA Smad7 mRNA This compound->Smad7_mRNA Binds to RNaseH RNase H Smad7_mRNA->RNaseH Recruits Degradation mRNA Degradation RNaseH->Degradation Mediates Smad7_Protein Smad7 Protein Synthesis ↓ Degradation->Smad7_Protein Pathway_Restored TGF-β1 Signaling Restored Smad7_Protein->Pathway_Restored Inflammation_Reduced Inflammation ↓ Pathway_Restored->Inflammation_Reduced

Caption: Mechanism of action for this compound (GED-0301).

Preclinical In Vivo Models for IBD

Animal models are indispensable for studying IBD pathogenesis and for the preclinical evaluation of novel therapeutics.[12] The most common models for mimicking Crohn's disease involve chemically-induced colitis in rodents.[13][14] These models were crucial in the early development of this compound.[6]

TNBS-Induced Colitis Model

The 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced colitis model is widely accepted for resembling human Crohn's disease because it promotes a Th1-mediated immune response.[13]

Experimental Protocol:

  • Animals: Typically, male BALB/c or SJL/J mice are used.

  • Induction:

    • Animals are lightly anesthetized.

    • A solution of TNBS (e.g., 2.5 mg in 45-50% ethanol) is administered intrarectally via a catheter inserted approximately 4 cm into the colon. The ethanol serves to break the mucosal barrier, allowing TNBS to penetrate the bowel wall.[13]

    • TNBS acts as a hapten, binding to colonic proteins and triggering a delayed-type hypersensitivity reaction that results in transmural inflammation.[13]

  • Treatment: this compound (or a corresponding scrambled oligonucleotide as a control) is typically administered orally once daily, starting either before or after colitis induction.

  • Efficacy Assessment:

    • Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.

    • Histology: At the end of the experiment (e.g., day 7-14), colons are excised, and sections are stained with H&E to score for inflammation, ulceration, and tissue damage.

    • Biochemical Analysis: Colon tissue is analyzed for myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA or qPCR.

    • Target Engagement: Smad7 mRNA and protein levels in the colonic tissue are measured to confirm the drug's mechanism of action.

DSS-Induced Colitis Model

The dextran sulfate sodium (DSS) model is simpler and more reproducible, though it is often considered to mimic ulcerative colitis (a Th2 response) more closely.[13] However, by varying the DSS concentration and administration cycles, it can be adapted to produce chronic inflammation and fibrosis, features also relevant to Crohn's disease.[14][15]

Experimental Protocol:

  • Animals: C57BL/6 mice are commonly used as they are highly susceptible to DSS.[15]

  • Induction:

    • DSS (typically 2.5-5% w/v) is administered in the drinking water for a defined period (e.g., 5-7 days for an acute model).[15]

    • For a chronic model, mice are subjected to multiple cycles of DSS administration followed by periods of regular drinking water.[14]

    • DSS is directly toxic to the colonic epithelial cells, disrupting the mucosal barrier and leading to an inflammatory response to luminal bacteria.[15]

  • Treatment: Oral administration of this compound or a vehicle control.

  • Efficacy Assessment: Similar to the TNBS model, endpoints include DAI, colon length (shortening is a sign of inflammation), histological scores, and molecular analysis of inflammatory markers and Smad7 expression.

cluster_workflow Experimental Workflow: In Vivo Efficacy Testing cluster_analysis Analysis Sub-steps acclimatize 1. Animal Acclimatization (7-8 days) baseline 2. Baseline Measurements (Body Weight) acclimatize->baseline induction 3. Colitis Induction (e.g., DSS in water for 5-7 days) baseline->induction treatment 4. Daily Treatment - this compound Group - Vehicle Control Group induction->treatment monitoring 5. Daily Monitoring (Body Weight, DAI Score) treatment->monitoring termination 6. Study Termination & Sample Collection monitoring->termination analysis 7. Endpoint Analysis termination->analysis histology Histology (H&E Staining) cytokines Cytokine Profile (ELISA/qPCR) smad7 Smad7 Expression (Western Blot/qPCR) colon_length Colon Length & Weight

Caption: General experimental workflow for a DSS-induced colitis model.

Quantitative Data from Human Clinical Trials

While preclinical models provide foundational proof-of-concept, clinical trial data is essential for evaluating true therapeutic efficacy. The results for this compound have been notably inconsistent across different phases of study.

Phase II Study (NEJM, 2015)

A double-blind, placebo-controlled Phase II trial showed remarkably high rates of remission and response with this compound treatment for 2 weeks.[9]

Table 1: Key Efficacy Outcomes from Phase II Trial at Day 28

OutcomePlacebo (n=42)This compound 10 mg (n=41)This compound 40 mg (n=40)This compound 160 mg (n=43)
Clinical Remission (CDAI < 150) 10%12%55% 65%
Clinical Response (CDAI drop ≥ 100) 17%37%58% 72%
Data sourced from Monteleone et al., 2015.[2][9][16][17]
Phase II Open-Label Study

A separate open-label study provided further support for the clinical benefit of a specific batch of this compound (160 mg/day for 12 weeks) in 18 patients with active CD.[1]

Table 2: Efficacy Outcomes from Phase II Open-Label Study

OutcomeWeek 4Week 8Week 12
Clinical Remission 38.9%55.6%50.0%
Clinical Response 72.2%77.8%77.8%
Data sourced from a 2022 study analyzing a specific pharmacological batch.[1][4]

This study also noted that this compound treatment was associated with a significant reduction in median hsCRP values in patients who responded to the drug and a reduction in circulating CCR9-expressing leukocytes, suggesting a tangible effect on inflammatory and immune-homing pathways.[1][4]

Phase III Study (REVOLVE)

In stark contrast to the Phase II results, the larger, multicenter Phase III REVOLVE trial was stopped for futility as this compound failed to demonstrate efficacy over placebo.[7][8]

Table 3: Primary and Key Secondary Endpoints from Phase III Trial at Week 12

OutcomePlacebo (n≈175)GED-0301 (All Doses, n≈526)
Clinical Remission (CDAI < 150) 25.0%22.8%
Clinical Response (CDAI drop ≥ 100) 44.4%33.3%
Endoscopic Response (>50% SES-CD drop) 18.1%10.1%
Data sourced from Sands BE et al., 2020.[7]

Conclusion and Future Directions

The journey of this compound from highly promising preclinical and Phase II results to a failed Phase III trial serves as a critical case study in drug development. The primary hypothesis for this discrepancy lies not in the biological target, but in the pharmaceutical product itself. In vitro analyses showed that the batches of this compound used in the successful Phase II study effectively downregulated Smad7, while two of the batches used in the Phase III trial did not.[1]

This underscores the absolute necessity of integrating robust in vivo models with rigorous manufacturing and quality control processes. For researchers, the preclinical models described herein remain valid and essential tools for testing Smad7 inhibitors and other IBD therapeutics. Key takeaways include:

  • Model Selection: The TNBS-induced colitis model may better reflect the Th1-driven pathology of Crohn's disease, while the DSS model offers reproducibility and control for studying general intestinal inflammation and barrier dysfunction.

  • Target Engagement: It is critical in preclinical studies not only to measure clinical outcomes (like DAI) but also to confirm target engagement by measuring the downstream effects on Smad7 levels and TGF-β1 signaling in the target tissue.

  • Translational Challenges: The this compound story highlights that successful translation from animal models to humans requires unwavering consistency in the chemical and biological properties of the therapeutic agent being tested. Future development of antisense oligonucleotides will require stringent bioassays as part of the quality control for batch release.[10]

While the clinical development of this compound has been halted, the role of Smad7 as a pathogenic factor in IBD remains a valid and compelling target for future therapeutic intervention.[6]

References

The Dawn of Oral Antisense Oligonucleotide Therapeutics: A Technical Guide to Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of antisense oligonucleotides (ASOs) has marked a paradigm shift in the landscape of therapeutic interventions, offering a targeted approach to modulate gene expression. While parenteral administration has been the conventional route, the development of orally available ASOs is poised to revolutionize patient care by offering a non-invasive and convenient treatment modality. This technical guide provides an in-depth exploration of the pharmacodynamics of oral ASOs, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and experimental processes.

Core Principles of Antisense Technology

Antisense oligonucleotides are short, synthetic, single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) sequences. This binding event modulates protein expression through several key mechanisms:

  • RNase H-mediated degradation: The ASO-mRNA duplex is recognized by RNase H, an endogenous enzyme that cleaves the mRNA strand, leading to decreased protein translation.

  • Splicing modulation: ASOs can bind to pre-mRNA and alter the splicing process, either promoting the inclusion or exclusion of specific exons. This can be used to correct splicing defects or to produce a non-functional protein.

  • Steric hindrance: By binding to the mRNA, ASOs can physically block the translational machinery, thereby inhibiting protein synthesis.

Overcoming the Oral Delivery Challenge

The oral administration of ASOs presents significant challenges due to their high molecular weight, negative charge, and susceptibility to degradation by nucleases in the gastrointestinal (GI) tract. To overcome these hurdles, innovative formulation strategies have been developed:

  • Permeation Enhancers: Co-formulation with permeation enhancers, such as sodium caprate (C10), transiently opens the tight junctions between intestinal epithelial cells, allowing for increased paracellular absorption of ASOs.

  • Nanoparticle Encapsulation: Encapsulating ASOs within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), protects them from degradation in the GI tract and can facilitate their uptake by intestinal cells.

Pharmacokinetic Profile of Oral ASOs

The absorption, distribution, metabolism, and excretion (ADME) of oral ASOs are critical determinants of their therapeutic efficacy.

Absorption and Bioavailability

Oral bioavailability of ASOs is generally low but has been significantly improved with advanced formulations.

ASOFormulationSpeciesOral Bioavailability (%)CmaxTmaxReference
ISIS 104838Solid dosage with sodium caprateHuman9.5 (average across four formulations), 12.0 (best formulation)Not ReportedNot Reported[1]
ISIS 14725 (PS-based)Intraduodenal administrationRat~5.5Not ReportedNot Reported[2]
PCSK9 ASO (GalNAc-conjugated)Tablet with sodium caprateDog7 (in liver)Not ReportedNot Reported[1][3]
MipomersenEnteric-coated with permeation enhancerHuman>6Not ReportedNot Reported[4]

Table 1: Oral Bioavailability of Selected Antisense Oligonucleotides. This table summarizes the reported oral bioavailability of different ASO formulations in various species.

Distribution

Following absorption, oral ASOs distribute to various tissues, with preferential accumulation in the liver and kidneys. For liver-targeted therapies, such as those targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), achieving high liver exposure is a key objective. In preclinical studies with a GalNAc-conjugated PCSK9 ASO, liver bioavailability was found to be approximately five-fold greater than plasma bioavailability, demonstrating effective targeting.[1][3]

ASOSpeciesTissueConcentration (µg/g)Time PointReference
2'-MOE modified ASORatLiverNot Specified48h post-dose[5]
2'-MOE modified ASORatKidneyNot Specified48h post-dose[5]
NVP-13Cynomolgus MonkeyKidney (cortex and medulla)DetectableDay 15 and Day 29[6]

Table 2: Tissue Distribution of Antisense Oligonucleotides. This table provides examples of ASO concentrations in different tissues following administration in preclinical models. Note that data for orally administered ASOs is limited.

Metabolism and Excretion

ASOs are primarily metabolized by endonucleases and exonucleases in tissues. Chemical modifications to the phosphate backbone (e.g., phosphorothioate) and the sugar moiety (e.g., 2'-O-methoxyethyl, constrained ethyl) are crucial for enhancing stability against nuclease degradation. The primary route of excretion for ASOs and their metabolites is through the kidneys.

Pharmacodynamics: Target Engagement and Downstream Effects

The ultimate measure of an oral ASO's success is its ability to engage its target mRNA and elicit the desired biological response.

ASOTargetModelRoutemRNA Reduction (%)Protein Reduction (%)Reference
PCSK9 ASO (surrogate)Malat-1RatIntrajejunal≥78Not Reported[7][8]
PCSK9 ASOPCSK9Cynomolgus MonkeyOralNot ReportedSignificant LDL-C reduction[7][8]
PCSK9 ASOPCSK9HumanSubcutaneous>90>90[7]
MipomersenApoB-100HumanOralNot ReportedSignificant reduction[4]
LNA ASOPCSK9MouseIntravenous~60Not Reported[8]
Uniform PS-MOE ASOsNCLHeLa cellsTransfection>80Significant reduction[9]

Table 3: Target Engagement and Protein Reduction by Antisense Oligonucleotides. This table presents data on the extent of mRNA and protein reduction achieved with various ASOs in different models and routes of administration.

Key Experimental Protocols

The development and evaluation of oral ASOs rely on a suite of specialized experimental techniques.

Quantification of ASOs in Biological Matrices

Accurate quantification of ASO concentrations in plasma and tissues is essential for pharmacokinetic analysis.

Splint-Ligation qPCR Assay

This highly sensitive method allows for the quantification of low levels of ASOs in various biological samples.[10][11]

Protocol Outline:

  • Sample Preparation:

    • For plasma/serum: Direct use after appropriate dilution.

    • For tissues: Homogenize the tissue in a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the ASO.

  • Hybridization: Mix the sample with two DNA probes that are complementary to adjacent sequences on the target ASO. Heat to denature and then cool to allow the probes to anneal to the ASO.

  • Ligation: Add a DNA ligase (e.g., SplintR ligase) to catalyze the formation of a phosphodiester bond between the two hybridized probes, creating a single, longer DNA molecule.

  • Quantitative PCR (qPCR): Use primers and a probe specific to the ligated DNA sequence to quantify the amount of ligated product, which is directly proportional to the amount of ASO in the original sample. A standard curve of known ASO concentrations is used for absolute quantification.

Assessment of Target mRNA Knockdown

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is the gold standard for measuring changes in target mRNA levels following ASO treatment.

Protocol Outline:

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit. It is crucial to ensure the RNA is of high quality and free of genomic DNA contamination.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using primers and a probe specific to the target mRNA. A housekeeping gene (e.g., GAPDH, ACTB) should be used as an internal control to normalize for variations in RNA input and reverse transcription efficiency.

  • Data Analysis: Calculate the relative change in target mRNA expression using the ΔΔCt method, comparing the ASO-treated group to a control group (e.g., untreated or treated with a scrambled control ASO).

Evaluation of Target Protein Reduction

Western Blotting

Western blotting is a widely used technique to assess the levels of a specific protein in a sample.

Protocol Outline:

  • Protein Extraction: Lyse cells or tissues in a buffer containing detergents and protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a colorimetric assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent or fluorescent substrate that is converted by the enzyme on the secondary antibody, producing a signal that can be captured on X-ray film or with a digital imager.

  • Analysis: Quantify the band intensity for the target protein and normalize it to a loading control protein (e.g., β-actin or GAPDH) to determine the relative reduction in protein levels.

Visualizing Pathways and Workflows

Signaling Pathway: PCSK9 and LDL Receptor Regulation

Oral ASOs are being developed to target PCSK9, a protein that plays a critical role in regulating LDL cholesterol levels. By inhibiting PCSK9 synthesis, these ASOs lead to an increase in the number of LDL receptors on the surface of hepatocytes, resulting in enhanced clearance of LDL cholesterol from the circulation.

PCSK9_Pathway cluster_oral_aso Oral ASO Intervention cluster_cell Hepatocyte Oral_ASO Oral PCSK9 ASO PCSK9_mRNA PCSK9 mRNA Oral_ASO->PCSK9_mRNA Binds and promotes RNase H degradation PCSK9_Protein PCSK9 Protein PCSK9_mRNA->PCSK9_Protein Translation LDLR LDL Receptor PCSK9_Protein->LDLR Binds to Endocytosis Endocytosis LDLR->Endocytosis Internalization with LDL LDL LDL Cholesterol LDL->LDLR Binds to Degradation Lysosomal Degradation Endocytosis->Degradation Directs to Translation Translation Preclinical_Workflow cluster_design Phase 1: Design & Formulation cluster_preclinical Phase 2: Preclinical Evaluation cluster_analysis Phase 3: Data Analysis & IND ASO_Design ASO Sequence Design & Chemical Modification Formulation Formulation Development (e.g., with Permeation Enhancer) ASO_Design->Formulation In_Vitro_Screening In Vitro Screening (Target Knockdown & Toxicity) Formulation->In_Vitro_Screening Animal_Model Selection of Animal Model (e.g., Rat, Dog) In_Vitro_Screening->Animal_Model PK_Study Oral Pharmacokinetic Study (Bioavailability, Cmax, Tmax) Animal_Model->PK_Study PD_Study Pharmacodynamic Study (Target Engagement in Tissues) PK_Study->PD_Study Tox_Study Toxicology Assessment PD_Study->Tox_Study Data_Analysis PK/PD Modeling & Data Interpretation Tox_Study->Data_Analysis IND_Enabling IND-Enabling Studies Data_Analysis->IND_Enabling

References

Methodological & Application

Application Notes and Protocols for the Preclinical Evaluation of Mongersen in Animal Models of Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mongersen (GED0301) is an oral, locally-acting antisense oligonucleotide designed to inhibit the expression of SMAD7, a key intracellular protein that negatively regulates the transforming growth factor-beta 1 (TGF-β1) signaling pathway.[1][2] In inflammatory bowel disease (IBD), elevated levels of SMAD7 in the gut disrupt the immunosuppressive functions of TGF-β1, leading to chronic inflammation.[3][4] By reducing SMAD7 expression, this compound aims to restore TGF-β1's anti-inflammatory activity and promote mucosal healing.[3][4] Preclinical evaluation of this compound in relevant animal models of colitis is a critical step in understanding its therapeutic potential and mechanism of action. Knockdown of Smad7 with a specific antisense oligonucleotide has been shown to restore TGF-β1 signaling, leading to the suppression of inflammatory pathways and the resolution of colitis in mice.[1][2]

This document provides detailed application notes and protocols for evaluating this compound in three commonly used animal models of colitis: Dextran Sodium Sulfate (DSS)-induced colitis, 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis, and the adoptive T-cell transfer model of colitis.

Mechanism of Action: The SMAD7 Signaling Pathway

Under normal physiological conditions, TGF-β1 plays a crucial role in maintaining intestinal immune homeostasis by suppressing pro-inflammatory responses. This is achieved through the phosphorylation and activation of SMAD2 and SMAD3, which then translocate to the nucleus to regulate gene expression. However, in the inflamed gut of IBD patients, the expression of SMAD7 is significantly upregulated.[3] SMAD7 acts as a potent inhibitor of this pathway by binding to the TGF-β1 receptor, preventing the phosphorylation of SMAD2/3, and thereby perpetuating the inflammatory cascade.[1] this compound, being an antisense oligonucleotide, specifically targets SMAD7 mRNA for degradation, thus reducing SMAD7 protein levels and restoring the protective effects of TGF-β1 signaling.[3]

SMAD7_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGFB1 TGF-β1 TGFBR TGF-β Receptor (Type I/II) TGFB1->TGFBR Binds SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocates SMAD7 SMAD7 SMAD7->TGFBR Inhibits This compound This compound (GED0301) This compound->SMAD7 Inhibits Expression Inflammation Pro-inflammatory Gene Expression Anti_Inflammation Anti-inflammatory Gene Expression SMAD_complex_nuc->Inflammation Inhibits SMAD_complex_nuc->Anti_Inflammation Promotes

Caption: SMAD7 Signaling Pathway and the Mechanism of Action of this compound.

Animal Models of Colitis for this compound Evaluation

The choice of animal model is critical for evaluating the efficacy of a therapeutic agent for IBD. Each model represents different aspects of the complex human disease.

Dextran Sodium Sulfate (DSS)-Induced Colitis

This is a widely used model for its simplicity and reproducibility, mimicking some aspects of human ulcerative colitis. DSS is a chemical colitogen that disrupts the intestinal epithelial barrier, leading to an acute inflammatory response.[5][6]

2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis

This model induces a T-cell-mediated immune response that shares features with Crohn's disease, including transmural inflammation.[2] TNBS is a haptenating agent that, when instilled intrarectally with ethanol, elicits a delayed-type hypersensitivity reaction.

Adoptive T-Cell Transfer Model of Colitis

This model is considered highly relevant to the immunopathology of human IBD. It involves the transfer of naive CD4+ T cells (CD4+CD45RBhigh) into immunodeficient mice (e.g., RAG-knockout), leading to the development of chronic colitis. This model is particularly useful for studying T-cell-driven inflammation.[7]

Experimental Workflow for this compound Evaluation

A generalized workflow for the preclinical evaluation of this compound in animal models of colitis is outlined below.

Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Induction of Colitis (DSS, TNBS, or T-cell transfer) A->B C Treatment Groups: - Vehicle Control - this compound (various doses) - Positive Control (e.g., Sulfasalazine) B->C D Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding - Disease Activity Index (DAI) C->D Treatment Period E Endpoint Analysis (e.g., Day 7 for acute DSS, Week 8 for T-cell transfer) D->E F Tissue Collection: - Colon Length & Weight - Histology (H&E staining) - Myeloperoxidase (MPO) Assay - Cytokine Analysis (e.g., ELISA, qPCR) E->F

Caption: Generalized Experimental Workflow for this compound Evaluation.

Quantitative Data Summary

Preclinical studies have demonstrated the efficacy of SMAD7 antisense oligonucleotides in reducing colitis severity in various animal models. While specific quantitative data for this compound (GED0301) across all models is not extensively published in a comparative format, the available evidence from studies using similar SMAD7-targeting antisense oligonucleotides indicates a consistent therapeutic effect.

ParameterDSS-Induced ColitisTNBS-Induced ColitisAdoptive T-Cell Transfer
Disease Activity Index (DAI) Reduction in DAI score.Significant reduction in DAI score.[8]Limited efficacy reported.[9]
Histological Score Amelioration of mucosal damage and inflammation.Marked reduction in inflammatory cell infiltration and tissue damage.[8]Smad7 transgenic T cells induce severe colitis resistant to regulation.[7]
Colon Length Prevention of colon shortening.Restoration of colon length.Not a primary efficacy endpoint.
Myeloperoxidase (MPO) Activity Decreased MPO activity, indicating reduced neutrophil infiltration.Significant reduction in MPO activity.Not a primary efficacy endpoint.
Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ) Reduced expression of pro-inflammatory cytokines.Decreased levels of TNF-α and IFN-γ.Smad7 overexpression leads to increased pro-inflammatory cytokine production.[7]
SMAD7 Expression Downregulation of SMAD7 mRNA and protein.Effective knockdown of SMAD7 in the colonic mucosa.[8]-
p-SMAD3 Levels Restoration of SMAD3 phosphorylation.[9]Increased levels of phosphorylated SMAD3.[9]-

Note: The data presented is a summary of expected outcomes based on the mechanism of action and available preclinical data for SMAD7 antisense oligonucleotides. Specific results may vary depending on the experimental design.

Detailed Experimental Protocols

Protocol 1: DSS-Induced Acute Colitis in Mice

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6), 8-10 weeks old.

2. Induction of Colitis:

  • Administer 3-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.[5][10]

  • Control group receives regular drinking water.

3. This compound Administration:

  • Formulation: this compound can be formulated for oral gavage. Due to its oligonucleotide nature, a protective vehicle may be required to prevent degradation in the stomach.

  • Dosing: Initiate treatment concurrently with DSS administration or in a therapeutic setting (e.g., 2-3 days after DSS initiation). A dose-response study is recommended (e.g., 1, 5, 10 mg/kg/day).

  • Administration: Administer this compound or vehicle control daily via oral gavage.

4. Monitoring and Endpoint Analysis:

  • Record body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

  • Euthanize mice at the end of the study (e.g., Day 7).

  • Measure colon length and weight.

  • Collect colonic tissue for histological analysis (H&E staining), MPO assay, and cytokine analysis (e.g., ELISA, qPCR).

DAI Scoring System:

  • Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).

  • Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea).

  • Rectal Bleeding: 0 (none), 2 (occult), 4 (gross bleeding).

  • DAI = (Weight Loss Score + Stool Consistency Score + Rectal Bleeding Score) / 3

Histological Scoring:

  • Evaluate sections for the severity of inflammation, extent of injury, and crypt damage.

Protocol 2: TNBS-Induced Colitis in Mice

1. Animal Model:

  • Species: Mouse (e.g., BALB/c), 8-10 weeks old.

2. Induction of Colitis:

  • Fast mice for 24 hours with free access to water.

  • Anesthetize the mice and slowly instill 100 µL of TNBS solution (e.g., 2.5 mg TNBS in 50% ethanol) intrarectally using a catheter.

  • Keep the mice in a head-down position for at least 60 seconds to ensure proper distribution of the TNBS solution.

3. This compound Administration:

  • Dosing and Administration: Similar to the DSS model, administer this compound or vehicle control daily via oral gavage. Treatment can be prophylactic (starting before TNBS induction) or therapeutic (starting after induction).

4. Monitoring and Endpoint Analysis:

  • Monitor DAI daily.

  • Euthanize mice 3-5 days after TNBS instillation.

  • Perform endpoint analyses as described for the DSS model.

Protocol 3: Adoptive T-Cell Transfer Model of Colitis

1. Animal Model:

  • Donor Mice: Wild-type mice (e.g., C57BL/6).

  • Recipient Mice: Immunodeficient mice (e.g., RAG1-/- or SCID), 6-8 weeks old.

2. T-Cell Isolation and Transfer:

  • Isolate splenocytes from donor mice.

  • Purify CD4+ T cells using magnetic-activated cell sorting (MACS).

  • Isolate the naive T-cell population (CD4+CD45RBhigh) using fluorescence-activated cell sorting (FACS).

  • Inject 0.5 x 10^6 CD4+CD45RBhigh T cells intraperitoneally into each recipient mouse.

  • A control group should be injected with regulatory T cells (CD4+CD45RBlow) to prevent colitis.

3. This compound Administration:

  • Dosing and Administration: Begin treatment 2-3 weeks after T-cell transfer when clinical signs of colitis typically appear. Administer this compound or vehicle control daily via oral gavage for several weeks.

4. Monitoring and Endpoint Analysis:

  • Monitor body weight weekly. Colitis typically develops over 4-8 weeks.

  • Euthanize mice when they have lost 15-20% of their initial body weight or at a predetermined endpoint (e.g., 8 weeks post-transfer).

  • Perform endpoint analyses, with a focus on histological assessment of inflammation and immunophenotyping of lamina propria lymphocytes by flow cytometry.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound. By targeting SMAD7, this compound represents a novel therapeutic approach for IBD. Rigorous preclinical studies using these models are essential to further elucidate its efficacy and mechanism of action, paving the way for successful clinical translation. The TNBS-induced colitis model, in particular, has shown promise in preclinical studies of SMAD7 antisense oligonucleotides.[8][9] However, it is important to note that a SMAD7 antisense oligonucleotide did not show a therapeutic effect in the T-cell transfer model of colitis.[9] Careful selection of appropriate models and endpoints will be crucial for a comprehensive understanding of this compound's therapeutic potential.

References

Designing Clinical Trials for Antisense Therapies in Inflammatory Bowel Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a promising therapeutic modality for inflammatory bowel disease (IBD), offering a targeted approach to downregulate the expression of key pro-inflammatory molecules. The development of ASO therapies for IBD, encompassing Crohn's disease (CD) and ulcerative colitis (UC), requires a rigorous and well-defined clinical trial design, informed by robust preclinical evidence. These application notes and protocols provide a detailed overview of the key considerations and methodologies for designing and implementing clinical trials for antisense therapies in IBD.

Key Molecular Targets for Antisense Therapy in IBD

Several molecular targets have been investigated for ASO-based therapies in IBD. Two prominent examples are:

  • Intercellular Adhesion Molecule-1 (ICAM-1): A cell surface glycoprotein that facilitates the trafficking of leukocytes to sites of inflammation in the gut. Alicaforsen is an ASO designed to inhibit ICAM-1 expression.

  • Smad7: An intracellular protein that inhibits the immunosuppressive signaling of Transforming Growth Factor-β1 (TGF-β1). Elevated Smad7 levels in the gut of IBD patients lead to uncontrolled inflammation. Mongersen (GED-0301) is an oral ASO targeting Smad7.[1]

Preclinical Evaluation of Antisense Therapies

Prior to clinical investigation, the efficacy and safety of ASO candidates must be thoroughly evaluated in preclinical models of IBD.

Experimental Protocol: Efficacy Testing in a DSS-Induced Colitis Mouse Model

This protocol outlines the induction of acute colitis using dextran sulfate sodium (DSS) and subsequent treatment with an antisense oligonucleotide.

Materials:

  • Dextran sulfate sodium (DSS, molecular weight 36-50 kDa)

  • Antisense oligonucleotide (ASO) therapeutic and a scrambled control ASO

  • 6-8 week old C57BL/6 mice

  • Sterile, autoclaved drinking water

  • Animal weighing scale

  • Reagents for histological analysis (formalin, paraffin, hematoxylin, and eosin)

  • Equipment for myeloperoxidase (MPO) assay and cytokine analysis (e.g., ELISA kits)

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Induction of Colitis:

    • Prepare a 3-5% (w/v) DSS solution in autoclaved drinking water.

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

    • A control group should receive regular autoclaved drinking water.

  • ASO Administration:

    • On day 3 post-DSS induction, begin administration of the therapeutic ASO and the scrambled control ASO to respective groups.

    • The route of administration can be intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage, depending on the ASO formulation. A typical i.p. dose might be 5-25 mg/kg daily.

  • Monitoring:

    • Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool.

    • Calculate a Disease Activity Index (DAI) score based on these parameters.

  • Endpoint Analysis (Day 8-10):

    • Euthanize mice and collect the entire colon.

    • Measure colon length and weight.

    • Fix a distal segment of the colon in 10% neutral buffered formalin for histological analysis.

    • Homogenize a separate colonic tissue sample for MPO assay (a marker of neutrophil infiltration) and cytokine analysis (e.g., TNF-α, IL-6).

  • Histological Evaluation:

    • Embed the fixed colon tissue in paraffin and prepare 5 µm sections.

    • Stain with hematoxylin and eosin (H&E).

    • Score the sections for the severity of inflammation, crypt damage, and cellular infiltration.

Experimental Protocol: Target Validation in IBD Patient Biopsies

This protocol describes the assessment of a target protein (e.g., Smad7) in intestinal biopsy samples from IBD patients compared to healthy controls.

Materials:

  • Intestinal biopsy samples from IBD patients and healthy controls (obtained via endoscopy)

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibody against the target protein (e.g., anti-Smad7)

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • Imaging system for Western blot detection

Procedure:

  • Sample Collection and Storage: Immediately snap-freeze fresh endoscopic biopsies in liquid nitrogen and store at -80°C until use.

  • Protein Extraction:

    • Homogenize the frozen biopsy tissue in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Clinical Trial Design for Antisense Therapies in IBD

The design of clinical trials for ASO therapies in IBD must consider the specific characteristics of the disease, the patient population, and the mechanism of action of the drug.

Phase I: Safety and Tolerability
  • Objectives: To assess the safety, tolerability, and pharmacokinetics of the ASO in healthy volunteers and/or patients with mild-to-moderate IBD.

  • Design: Single-center, randomized, placebo-controlled, dose-escalation studies.

  • Endpoints:

    • Primary: Incidence of adverse events (AEs) and serious adverse events (SAEs).

    • Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC), and exploratory pharmacodynamic markers (e.g., target mRNA levels in peripheral blood mononuclear cells or rectal biopsies).

Phase II: Efficacy and Dose-Ranging
  • Objectives: To evaluate the efficacy of the ASO in inducing clinical remission or response and to determine the optimal dose for Phase III trials.

  • Design: Multicenter, randomized, double-blind, placebo-controlled, dose-ranging studies.

  • Patient Population: Patients with moderately to severely active CD or UC.

  • Endpoints:

    • Primary:

      • Crohn's Disease: Clinical remission, defined as a Crohn's Disease Activity Index (CDAI) score of less than 150.[2]

      • Ulcerative Colitis: Clinical remission, defined by a Mayo score.

    • Secondary:

      • Clinical response (e.g., a 100-point decrease in CDAI for CD).[2]

      • Endoscopic improvement (e.g., a 50% reduction in the Simple Endoscopic Score for Crohn's Disease (SES-CD)).

      • Histologic healing.

      • Changes in inflammatory biomarkers (e.g., C-reactive protein (CRP), fecal calprotectin).

      • Patient-reported outcomes (PROs).

Phase III: Confirmatory Efficacy and Safety
  • Objectives: To confirm the efficacy and safety of the ASO in a larger patient population and to provide sufficient data for regulatory approval.

  • Design: Multicenter, randomized, double-blind, placebo-controlled trials with a maintenance phase.

  • Patient Population: Patients with moderately to severely active CD or UC who may have failed previous therapies, including biologics.

  • Endpoints:

    • Primary: Sustained clinical remission at week 52.

    • Secondary:

      • Corticosteroid-free remission.

      • Endoscopic healing.

      • Long-term safety and tolerability.

      • Quality of life assessments.

Data Presentation: Summary of Clinical Trial Data

The following tables summarize key quantitative data from clinical trials of this compound and Alicaforsen in IBD.

Table 1: this compound (GED-0301) Phase II Study in Crohn's Disease
ParameterPlacebo (n=42)This compound 10 mg/day (n=41)This compound 40 mg/day (n=40)This compound 160 mg/day (n=43)
Patient Demographics
Mean Age (years)41.540.242.143.8
Female (%)57546051
Baseline Characteristics
Mean CDAI Score290.4292.1288.7295.3
Efficacy Endpoints (Day 15)
Clinical Remission (CDAI <150) (%)10%12%55%65%
Efficacy Endpoints (Day 28)
Clinical Response (≥100-point CDAI decrease) (%)17%37%58%72%

Data adapted from a Phase 2 trial of this compound in active Crohn's disease.[2][3]

Table 2: Alicaforsen Enema Phase II Study in Ulcerative Colitis
ParameterPlaceboAlicaforsen 240 mg/day
Patient Demographics
Number of Patients~20-25~20-25
Efficacy Endpoints (Week 6)
Change in Disease Activity Index (DAI)--
Efficacy Endpoints (Week 18)
Mean % Reduction in DAI from Baseline18%51%
Efficacy Endpoints (Week 30)
Mean % Reduction in DAI from Baseline11%50%

Data adapted from a Phase II dose-ranging study of alicaforsen enema in mild to moderate left-sided ulcerative colitis.[4]

Mandatory Visualizations

Signaling Pathway: Smad7 Inhibition of TGF-β1 Signaling in IBD

Smad7_Pathway cluster_healthy Healthy State cluster_ibd IBD State cluster_therapy Therapeutic Intervention TGFb1 TGF-β1 TGFbR TGF-β Receptor (TβRI/TβRII) TGFb1->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Anti-inflammatory Gene Expression Nucleus->Gene_Expression Inflammation_Suppression Inflammation Suppression Gene_Expression->Inflammation_Suppression Smad7 Smad7 Smad7->TGFbR Inhibits Phosphorylation This compound This compound (ASO) This compound->Smad7 Downregulates IBD IBD Pathogenesis Restoration Restoration of Immunosuppression

Caption: TGF-β1/Smad7 signaling pathway in IBD and the mechanism of this compound.

Experimental Workflow: Antisense Oligonucleotide Drug Development for IBD

ASO_Workflow Target_ID Target Identification (e.g., Smad7, ICAM-1) ASO_Design ASO Design & Synthesis Target_ID->ASO_Design In_Vitro In Vitro Screening (Cell Lines, Patient Cells) ASO_Design->In_Vitro Preclinical Preclinical Efficacy (e.g., DSS/TNBS Colitis Models) In_Vitro->Preclinical Tox Toxicology & Safety Pharmacology Preclinical->Tox IND Investigational New Drug (IND) Application Tox->IND Phase1 Phase I Clinical Trial (Safety, PK/PD) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy, Dose-Ranging) Phase1->Phase2 Phase3 Phase III Clinical Trial (Confirmatory Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval & Post-Marketing Surveillance NDA->Approval

Caption: A typical workflow for the development of antisense therapies for IBD.

References

Application Notes and Protocols for Assessing Mongersen (GED-0301) Stability and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mongersen (GED-0301) is a single-stranded antisense oligonucleotide designed to treat Crohn's disease by targeting the mRNA of Smad7, an inhibitor of the TGF-β1 signaling pathway.[1][2][3] By downregulating Smad7, this compound aims to restore the anti-inflammatory effects of TGF-β1 in the gut.[2][4] The stability and purity of this oligonucleotide therapeutic are critical for its safety and efficacy. Inconsistent manufacturing and variations between batches have been shown to affect the drug's ability to downregulate Smad7, highlighting the need for robust analytical methods.[1][5][6]

These application notes provide a comprehensive overview of the methods and detailed protocols for assessing the stability and purity of this compound. The protocols are designed to be adaptable for quality control during manufacturing and for stability studies under various conditions.

Core Analytical Techniques

A multi-faceted approach is required to thoroughly characterize this compound, encompassing techniques that assess its chemical integrity, purity, and biological activity. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity and identification of impurities.[7][8]

  • Mass Spectrometry (MS): To confirm the identity (molecular weight) and sequence of the oligonucleotide and to characterize impurities.[9][10]

  • Dissolution Testing: To evaluate the release of the active pharmaceutical ingredient (API) from its oral dosage form.[11][12][13]

  • Phosphorus-31 Nuclear Magnetic Resonance (31P-NMR) Spectroscopy: To assess the stereochemistry of the phosphorothioate linkages, which has been shown to be critical for biological activity.[1][6]

  • In Vitro Cell-Based Assays: To determine the functional activity of this compound by measuring its ability to downregulate Smad7 expression.[5][14]

Data Presentation: Summary of Analytical Methods

Analytical Method Parameter Assessed Typical Instrumentation Key Performance Characteristics Reference
Reversed-Phase HPLC (RP-HPLC) Purity, presence of shortmers (truncated sequences) and other hydrophobic impurities.HPLC system with a C18 column and UV detector.Excellent resolution for oligonucleotides up to 50 bases. Separation is based on hydrophobicity.[8]
Ion-Exchange HPLC (IE-HPLC) Purity, separation of failure sequences (n-1, n+1). Particularly useful for sequences with significant secondary structure.HPLC system with an anion-exchange column (e.g., DNAPac) and UV detector.Separation based on the number of charged phosphate groups. High pH mobile phases can denature secondary structures.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identity confirmation (intact mass), impurity identification and quantification, sequence verification.HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., ESI-Q-TOF).Provides high specificity and allows for the characterization of co-eluting impurities.[9][15]
Dissolution Testing Drug release rate from the solid dosage form.USP Apparatus 2 (Paddle) with a UV-Vis spectrophotometer for online monitoring.Assesses the in vitro performance of the final drug product under simulated physiological conditions.[11][12][13]
31P-NMR Spectroscopy Stereochemistry of phosphorothioate linkages.High-field NMR spectrometer.Provides a "fingerprint" of the diastereomeric composition of different batches.[1][6][14]
In Vitro Smad7 Knockdown Assay Functional activity (potency).Cell culture incubator, real-time PCR system, Western blot apparatus.Measures the biological endpoint of the drug, which is the downregulation of Smad7 mRNA and protein.[5][14]

Signaling Pathway and Experimental Workflows

This compound's Mechanism of Action: Targeting the Smad7 Signaling Pathway

This compound functions by binding to the mRNA of Smad7, leading to its degradation and thereby reducing the levels of Smad7 protein.[2][4] This restores the ability of TGF-β1 to exert its anti-inflammatory effects through the Smad signaling pathway.

Mongersen_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Binds Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad4 Smad4 p-Smad2/3->Smad4 Complexes with Gene Regulation Gene Regulation Smad4->Gene Regulation Translocates to nucleus Smad7 Smad7 Smad7->TGF-β Receptor Inhibits Smad7 mRNA Smad7 mRNA Smad7 mRNA->Smad7 Translates to This compound This compound This compound->Smad7 mRNA Binds and degrades Anti-inflammatory Response Anti-inflammatory Response Gene Regulation->Anti-inflammatory Response

Caption: this compound inhibits Smad7, restoring TGF-β1 signaling.

General Workflow for Stability and Purity Assessment

A typical workflow for assessing the stability and purity of a this compound batch involves a series of chromatographic and spectroscopic tests.

Stability_Purity_Workflow cluster_purity Purity Methods cluster_identity Identity Methods cluster_potency Potency Method This compound Batch This compound Batch Sample Preparation Sample Preparation This compound Batch->Sample Preparation Purity_Assessment Purity Assessment Sample Preparation->Purity_Assessment Identity_Confirmation Identity Confirmation Sample Preparation->Identity_Confirmation Potency_Assay Functional Potency Assay Sample Preparation->Potency_Assay RP-HPLC RP-HPLC Purity_Assessment->RP-HPLC IE-HPLC IE-HPLC Purity_Assessment->IE-HPLC LC-MS LC-MS Identity_Confirmation->LC-MS 31P-NMR 31P-NMR Identity_Confirmation->31P-NMR Cell-Based Assay Smad7 Knockdown Potency_Assay->Cell-Based Assay Data_Analysis Data Analysis and Reporting RP-HPLC->Data_Analysis IE-HPLC->Data_Analysis LC-MS->Data_Analysis 31P-NMR->Data_Analysis Cell-Based Assay->Data_Analysis

Caption: Workflow for this compound stability and purity testing.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol is designed to separate this compound from more hydrophobic or less hydrophobic impurities.

1. Materials and Reagents:

  • This compound reference standard and test samples

  • HPLC grade water

  • HPLC grade acetonitrile

  • Triethylammonium acetate (TEAA) buffer

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

3. Chromatographic Conditions:

  • Mobile Phase A: 100 mM TEAA in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 15% B over 24 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve this compound samples in Mobile Phase A to a final concentration of approximately 30 µM.

  • Filter samples through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak areas of the main peak (this compound) and all impurity peaks.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identity Confirmation by LC-MS

This protocol confirms the molecular weight of the intact this compound oligonucleotide.

1. Materials and Reagents:

  • This compound reference standard and test samples

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Hexafluoroisopropanol (HFIP)

  • Triethylamine (TEA)

  • C18 UPLC column suitable for oligonucleotides

2. Instrumentation:

  • UPLC system coupled to a high-resolution mass spectrometer (e.g., ESI-Q-TOF).

3. Chromatographic and MS Conditions:

  • Mobile Phase A: 15 mM TEA, 400 mM HFIP in water

  • Mobile Phase B: 7.5 mM TEA, 200 mM HFIP in methanol

  • Gradient: Optimized for separation of the main product from closely related impurities.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 60°C

  • MS Mode: Negative ion electrospray ionization (ESI-)

  • Mass Range: 500-2000 m/z

  • Data Acquisition: Full scan mode

4. Sample Preparation:

  • Dilute this compound samples in Mobile Phase A to a final concentration of 1-10 µM.

5. Data Analysis:

  • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the intact oligonucleotide.

  • Compare the measured mass to the theoretical mass of this compound.

Protocol 3: In Vitro Dissolution Testing

This protocol assesses the release of this compound from its tablet formulation.

1. Materials and Reagents:

  • This compound tablets

  • Dissolution medium: pH 6.8 phosphate buffer

  • USP calibrator tablets

2. Instrumentation:

  • USP Apparatus 2 (Paddle) dissolution tester

  • UV-Vis spectrophotometer with a flow-through cuvette system.

3. Test Conditions:

  • Apparatus: USP 2 (Paddle)

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 100 rpm

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes

4. Procedure:

  • Place one this compound tablet in each dissolution vessel.

  • Start the apparatus and collect samples at the specified time points.

  • Analyze the concentration of this compound in each sample using UV-Vis spectrophotometry at 260 nm.

5. Data Analysis:

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the percentage of drug released versus time to generate a dissolution profile.

Protocol 4: Functional Activity - Smad7 Knockdown in HCT-116 Cells

This protocol determines the biological potency of this compound batches.

1. Materials and Reagents:

  • HCT-116 human colorectal carcinoma cell line

  • Cell culture medium (e.g., McCoy's 5A) with fetal bovine serum and antibiotics

  • Transfection reagent suitable for oligonucleotides

  • This compound test batches and a validated reference standard

  • Reagents for RNA extraction, reverse transcription, and real-time PCR (qPCR)

  • Primers and probes for Smad7 and a housekeeping gene (e.g., GAPDH)

  • Reagents for protein extraction and Western blotting

  • Antibodies against Smad7 and a loading control (e.g., β-actin)

2. Procedure:

  • Cell Culture: Culture HCT-116 cells to approximately 70-80% confluency.

  • Transfection: Transfect the cells with different batches of this compound at a predetermined concentration (e.g., 100 nM) using a suitable transfection reagent. Include a negative control (transfection reagent only) and a positive control (validated reference batch).

  • Incubation: Incubate the transfected cells for 24-48 hours.

  • RNA and Protein Extraction: Harvest the cells and extract total RNA and protein.

3. qPCR Analysis:

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR to quantify the relative expression levels of Smad7 mRNA, normalized to the housekeeping gene.

4. Western Blot Analysis:

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against Smad7 and the loading control, followed by appropriate secondary antibodies.

  • Visualize and quantify the protein bands.

5. Data Analysis:

  • Calculate the percentage of Smad7 mRNA and protein knockdown for each test batch relative to the negative control.

  • Compare the knockdown efficiency of the test batches to the reference standard.

Logical Relationship of Analytical Methods

The different analytical methods provide complementary information to build a complete picture of this compound's quality.

Logical_Relationships Product_Quality This compound Product Quality Chemical_Properties Chemical Properties Product_Quality->Chemical_Properties Physical_Properties Physical/Pharmaceutical Properties Product_Quality->Physical_Properties Biological_Function Biological Function Product_Quality->Biological_Function Purity Purity (HPLC) Chemical_Properties->Purity Identity Identity (LC-MS) Chemical_Properties->Identity Stereochemistry Stereochemistry (31P-NMR) Chemical_Properties->Stereochemistry Dissolution Dissolution Profile Physical_Properties->Dissolution Potency Potency (Smad7 Knockdown) Biological_Function->Potency Stereochemistry->Potency Influences

Caption: Interrelation of methods for this compound quality assessment.

Conclusion

The comprehensive assessment of this compound's stability and purity requires a combination of orthogonal analytical techniques. HPLC and LC-MS are fundamental for determining purity and confirming identity, while dissolution testing is crucial for the final product performance. Importantly, the functional relevance of the product's chemical attributes, particularly the stereochemistry of the phosphorothioate backbone, must be confirmed with a cell-based potency assay that measures the intended biological effect—the downregulation of Smad7. Adherence to these detailed protocols will ensure the consistent quality, safety, and efficacy of this compound.

References

Preclinical Administration and Dosage of Mongersen (GED-0301): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

[City, State] – [Date] – These application notes provide a comprehensive overview of the preclinical administration and dosage of Mongersen (GED-0301), an antisense oligonucleotide targeting Smad7 mRNA. This document is intended for researchers, scientists, and drug development professionals working on inflammatory bowel disease (IBD) and related inflammatory conditions. The protocols outlined below are synthesized from key preclinical studies and are designed to facilitate the replication and further investigation of this compound's therapeutic potential in relevant animal models.

Introduction to this compound and Its Mechanism of Action

This compound is a single-stranded antisense oligonucleotide designed to specifically bind to the messenger RNA (mRNA) of Smad7, an intracellular protein that acts as an inhibitor of the transforming growth factor-beta 1 (TGF-β1) signaling pathway. In inflammatory conditions such as Crohn's disease, elevated levels of Smad7 block the immunosuppressive effects of TGF-β1, leading to a sustained inflammatory response. By downregulating the production of Smad7, this compound aims to restore the natural anti-inflammatory activity of TGF-β1, thereby attenuating mucosal inflammation. Preclinical studies have demonstrated the efficacy of this compound in murine models of colitis, highlighting its potential as a therapeutic agent for IBD.[1][2][3][4][5][6][7][8]

Signaling Pathway of this compound (GED-0301)

Mongersen_Signaling_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds Smad23 p-Smad2/3 TGFBR->Smad23 Phosphorylates Smad7 Smad7 Smad7->TGFBR Inhibits Inflammation Inflammation Smad7->Inflammation Promotes This compound This compound (GED-0301) This compound->Smad7 Inhibits Synthesis Smad4 Smad4 Smad23->Smad4 Complexes with Nucleus Nucleus Smad4->Nucleus Translocates to Anti_Inflammatory Anti-Inflammatory Response Nucleus->Anti_Inflammatory Promotes

Caption: TGF-β1 signaling pathway and the inhibitory action of this compound on Smad7.

Preclinical Models and this compound Administration

This compound has been evaluated in several preclinical models of colitis that mimic key aspects of human IBD. The most commonly cited models are the trinitrobenzene sulfonic acid (TNBS)-induced and oxazolone-induced colitis models in mice.

Quantitative Data Summary
ParameterTNBS-Induced ColitisOxazolone-Induced ColitisSAMP1/YitFc Mice
Mouse Strain BALB/cBALB/cSAMP1/YitFc
This compound Dosage 125 µ g/mouse 125 µ g/mouse Not reported
Administration Route Oral gavageOral gavageNot reported
Formulation In bicarbonate solutionIn bicarbonate solutionNot reported
Frequency DailyDailyNot reported
Treatment Duration Prophylactic or therapeuticTherapeuticNot reported
Key Findings Attenuation of colitisAmelioration of colitisNot reported

Detailed Experimental Protocols

Protocol 1: TNBS-Induced Colitis Model

This model is characterized by a Th1-mediated inflammatory response, resembling Crohn's disease.

Materials:

  • This compound (GED-0301)

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • Sodium bicarbonate solution (concentration to be optimized, typically 5%)

  • Oral gavage needles

  • BALB/c mice

Workflow Diagram:

TNBS_Workflow cluster_induction Colitis Induction cluster_treatment Treatment cluster_assessment Assessment Induction Intrarectal administration of TNBS in ethanol Treatment Oral gavage of this compound (125 µg/mouse) in bicarbonate solution Induction->Treatment Control Oral gavage of vehicle (bicarbonate solution) Induction->Control Assessment Evaluation of colitis severity (weight loss, stool consistency, colon length, histology) Treatment->Assessment Control->Assessment

Caption: Experimental workflow for the TNBS-induced colitis model and this compound treatment.

Procedure:

  • Induction of Colitis:

    • Anesthetize BALB/c mice.

    • Slowly administer 100-150 µL of a 50% ethanol solution containing 1.5-2.5 mg of TNBS intrarectally using a catheter.

    • Keep the mice in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.

  • This compound Administration (Therapeutic Regimen):

    • Beginning 24-48 hours after colitis induction, administer this compound by oral gavage.

    • Prepare a solution of this compound in a sterile sodium bicarbonate solution to a final dose of 125 µg per mouse. The volume of administration should be kept consistent, typically 100-200 µL.

    • Administer the this compound solution daily for a period of 4-7 days.

    • A control group should receive the vehicle (bicarbonate solution) only.

  • Assessment of Colitis:

    • Monitor mice daily for weight loss, stool consistency, and signs of distress.

    • At the end of the treatment period, euthanize the mice and collect the colons.

    • Measure colon length and assess macroscopic damage.

    • Perform histological analysis of colon tissue sections to evaluate inflammation, ulceration, and tissue damage.

Protocol 2: Oxazolone-Induced Colitis Model

This model induces a Th2-mediated colitis, which has similarities to ulcerative colitis.

Materials:

  • This compound (GED-0301)

  • Oxazolone

  • Ethanol

  • Sodium bicarbonate solution (e.g., 5%)

  • Oral gavage needles

  • BALB/c mice

Procedure:

  • Induction of Colitis:

    • Sensitize the mice by applying a 3% oxazolone solution in 100% ethanol to a shaved area of the abdomen.

    • After 5-7 days, induce colitis by intrarectal administration of 1-2% oxazolone in 50% ethanol.

  • This compound Administration:

    • Follow the same administration protocol as described for the TNBS model (125 µ g/mouse daily by oral gavage in a bicarbonate solution) starting 24 hours after the intrarectal oxazolone challenge.

  • Assessment of Colitis:

    • Utilize the same assessment parameters as in the TNBS model to evaluate the severity of colitis.

Mechanism of Action: Restoring TGF-β1 Signaling

The therapeutic effect of this compound is attributed to its ability to restore TGF-β1 signaling, which is impaired in the inflamed gut due to high levels of Smad7.[1][9][6]

Logical Relationship Diagram:

Smad7_Inhibition_Effect High_Smad7 Increased Smad7 in IBD Blocked_TGFB1 Blocked TGF-β1 Signaling High_Smad7->Blocked_TGFB1 Inflammation Sustained Inflammation Blocked_TGFB1->Inflammation This compound This compound Administration Reduced_Smad7 Decreased Smad7 Levels This compound->Reduced_Smad7 Restored_TGFB1 Restored TGF-β1 Signaling Reduced_Smad7->Restored_TGFB1 Reduced_Inflammation Attenuation of Colitis Restored_TGFB1->Reduced_Inflammation

Caption: The logical cascade of this compound's effect on the inflammatory process in IBD.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in models of IBD. The administration of 125 µ g/mouse of this compound via oral gavage has been shown to be effective in attenuating colitis in both TNBS and oxazolone-induced models. Further research is warranted to explore the efficacy of this compound in other preclinical models, such as the spontaneous colitis model in SAMP1/YitFc mice, and to optimize dosage and formulation for clinical translation. These application notes and protocols provide a solid foundation for researchers to build upon in the ongoing effort to develop novel therapies for inflammatory bowel diseases.

References

Application Notes and Protocols for Investigating the Cellular Uptake of Mongersen in Gut Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mongersen (GED-0301) is an oral, single-stranded antisense oligonucleotide (ASO) designed to specifically target and facilitate the degradation of SMAD7 messenger RNA (mRNA).[1][2] In inflammatory bowel diseases (IBD) like Crohn's disease, elevated levels of the intracellular protein SMAD7 inhibit the immunosuppressive signaling of Transforming Growth Factor-beta 1 (TGF-β1), perpetuating the inflammatory cascade.[3][4] By reducing SMAD7 expression, this compound aims to restore TGF-β1's natural anti-inflammatory function in the gut.[5][6]

Clinically, this compound is delivered in a pH-dependent modified-release tablet, designed to release the active oligonucleotide primarily in the terminal ileum and right colon, the areas commonly affected by Crohn's disease.[2][3][7] While the downstream mechanism of action—SMAD7 mRNA degradation via RNase H—is well-understood for antisense oligonucleotides, the precise cellular mechanisms by which this compound is taken up by intestinal epithelial cells are not fully elucidated in publicly available literature.[2][8]

These application notes provide an overview of the hypothesized uptake mechanisms based on general ASO and nanoparticle research in intestinal cells, along with detailed protocols for researchers to investigate these pathways experimentally.

Hypothesized Cellular Uptake Mechanisms

The cellular internalization of "naked" antisense oligonucleotides like this compound, which has a phosphorothioate backbone, is generally understood to occur through endocytosis.[8][9] The process can be divided into an initial adsorption to the cell surface followed by internalization via one or more pathways.[9] For intestinal epithelial cells, several endocytic routes are plausible.[10][11]

  • Clathrin-Mediated Endocytosis (CME): This is a major route for nanoparticle and macromolecule entry into cells. It involves the recruitment of clathrin to the plasma membrane to form coated pits, which then invaginate and pinch off to become vesicles.[11][12]

  • Caveolae-Mediated Endocytosis: These flask-shaped plasma membrane invaginations are rich in cholesterol and caveolin proteins. This pathway is another route for cellular entry, often associated with signal transduction.[13]

  • Macropinocytosis: This actin-dependent process involves the formation of large, irregular vesicles (macropinosomes) and is a form of fluid-phase uptake.[12][13]

  • Clathrin- and Caveolae-Independent Endocytosis: Cells utilize various other, less characterized pathways that do not depend on clathrin or caveolae.[14]

It is crucial to distinguish between productive and non-productive uptake. Productive pathways deliver the ASO to the cytoplasm or nucleus where it can engage its target mRNA.[9] Non-productive pathways often result in the ASO being trapped and degraded in late endosomes or lysosomes.[9]

Data Presentation: Investigating Uptake Pathways

The following table summarizes hypothetical data from an experiment using pharmacological inhibitors to probe the uptake mechanism of fluorescently-labeled this compound in a human intestinal epithelial cell line (e.g., Caco-2).

Inhibitor Target Pathway Concentration (µM) Reduction in this compound Uptake (%) Effect on SMAD7 mRNA Knockdown (%)
ChlorpromazineClathrin-Mediated Endocytosis3045 ± 5.238 ± 4.5
GenisteinCaveolae-Mediated Endocytosis20015 ± 3.112 ± 2.8
5-(N-ethyl-N-isopropyl) amiloride (EIPA)Macropinocytosis5042 ± 6.035 ± 5.1
DynasoreDynamin-dependent pathways (CME & Caveolae)8058 ± 7.349 ± 6.2
NocodazoleMicrotubule network (vesicular transport)1065 ± 8.155 ± 7.0

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Experimental Protocols

The following protocols provide a framework for investigating the cellular uptake mechanisms of this compound.

Protocol 1: Culturing and Seeding of Intestinal Epithelial Cells
  • Cell Line: Human colorectal adenocarcinoma cells, Caco-2 (ATCC® HTB-37™), are recommended as they form a polarized monolayer that models the intestinal epithelium.

  • Culture Medium: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding for Experiments:

    • For fluorescence microscopy: Seed cells onto glass-bottom dishes or chamber slides at a density of 1 x 10⁵ cells/mL.

    • For flow cytometry and RNA/protein analysis: Seed cells in 6-well or 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Differentiation (Optional but Recommended): For a more physiologically relevant model, allow Caco-2 cells to spontaneously differentiate by culturing them for 18-21 days post-confluency.

Protocol 2: Quantification of this compound Cellular Uptake using Pharmacological Inhibitors
  • Preparation: Prepare stock solutions of fluorescently-labeled this compound (e.g., with a 5'-Cy3 or FITC tag) and endocytosis inhibitors (see table above) in a suitable solvent (e.g., DMSO or water).

  • Pre-treatment with Inhibitors:

    • Wash the confluent cell monolayers twice with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh, serum-free medium containing the specified concentration of each inhibitor to the respective wells. Include a vehicle-only control (e.g., DMSO).

    • Incubate for 1 hour at 37°C.

  • This compound Treatment:

    • Without removing the inhibitor-containing medium, add the fluorescently-labeled this compound to a final concentration of 100-500 nM.

    • Incubate for 4 hours at 37°C.

  • Sample Preparation for Analysis:

    • Flow Cytometry: Wash cells twice with cold PBS. Detach cells using a non-enzymatic cell dissociation solution. Resuspend in FACS buffer (PBS with 2% FBS) and analyze immediately.

    • Fluorescence Microscopy: Wash cells three times with cold PBS. Fix with 4% paraformaldehyde for 15 minutes. Counterstain nuclei with DAPI. Mount and image.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition using flow cytometry. Calculate the percentage reduction in uptake relative to the vehicle-only control.

Protocol 3: Assessing Downstream SMAD7 Knockdown via RT-qPCR
  • Cell Treatment: Follow steps 1-3 from Protocol 2, using unlabeled this compound.

  • Incubation: After the 4-hour treatment, wash the cells and replace the medium with complete culture medium. Incubate for an additional 24-48 hours to allow for mRNA knockdown.

  • RNA Extraction:

    • Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

    • Homogenize the lysate and proceed with RNA extraction according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • Real-Time Quantitative PCR (RT-qPCR):

    • Prepare a reaction mix containing cDNA, SYBR Green master mix, and primers for SMAD7 and a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform qPCR using a real-time PCR system.

  • Data Analysis: Calculate the relative expression of SMAD7 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.

Visualizations

cluster_0 TGF-β1 Signaling Pathway & this compound Action TGFB1 TGF-β1 Receptor TGF-β Receptor (TβRI/TβRII) TGFB1->Receptor pSMAD23 p-SMAD2/3 Receptor->pSMAD23 Complex SMAD2/3/4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus AntiInflammatory Anti-Inflammatory Gene Expression Nucleus->AntiInflammatory SMAD7 SMAD7 Protein (Inhibitor) SMAD7->Receptor This compound This compound (GED-0301) SMAD7_mRNA SMAD7 mRNA This compound->SMAD7_mRNA binds Degradation Degradation SMAD7_mRNA->Degradation Degradation->SMAD7 prevents translation

Caption: this compound targets SMAD7 mRNA, reducing its inhibitory effect on TGF-β1 signaling.

cluster_1 Experimental Workflow: Investigating this compound Uptake cluster_2 Uptake Analysis cluster_3 Functional Analysis Start Start: Culture Caco-2 Cells PreTreat Pre-treat with Endocytosis Inhibitors (1 hr) Start->PreTreat Treat Treat with Labeled or Unlabeled this compound (4 hr) PreTreat->Treat Wash Wash & Prepare Samples Treat->Wash Incubate24 Incubate 24-48 hr Treat->Incubate24 Flow Flow Cytometry Wash->Flow Microscopy Fluorescence Microscopy Wash->Microscopy RNA RNA Extraction Incubate24->RNA qPCR RT-qPCR for SMAD7 mRNA RNA->qPCR

Caption: Workflow for analyzing this compound uptake and its functional effect on SMAD7.

cluster_0 Potential Endocytic Pathways for this compound in Enterocytes Extracellular Lumenal Space (this compound) CME Clathrin-Mediated Endocytosis Caveolae Caveolae-Mediated Endocytosis Macro Macropinocytosis Membrane ––––––––––––––––––––––––––––––––––––––––––––––––––––––––––––––––––––– Apical Membrane ––––––––––––––––––––––––––––––––––––––––––––––––––––––––––––––––––––– Intracellular Cytoplasm EarlyEndosome Early Endosome CME->EarlyEndosome Caveolae->EarlyEndosome Macro->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Cytosol Cytosolic Release (Productive Uptake) EarlyEndosome->Cytosol Endosomal Escape Lysosome Lysosome (Degradation) LateEndosome->Lysosome Target SMAD7 mRNA Cytosol->Target

Caption: Potential routes of this compound internalization and intracellular trafficking.

References

Biomarker Analysis in Mongersen (GED-0301) Clinical Trials for Crohn's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mongersen (GED-0301) is an oral, antisense oligonucleotide designed to inhibit the expression of SMAD7, a protein that plays a crucial role in the inflammatory cascade associated with Crohn's disease. By targeting SMAD7, this compound aims to restore the immunosuppressive functions of Transforming Growth Factor-beta 1 (TGF-β1) in the gut. This document provides a detailed overview of the biomarker analysis strategies employed in the clinical evaluation of this compound, summarizing key quantitative data and outlining relevant experimental protocols. While comprehensive, proprietary details of clinical trial protocols are not fully available in the public domain, this document synthesizes published data to offer valuable insights for researchers in the field.

Core Biomarker: SMAD7

The primary molecular target of this compound is the messenger RNA (mRNA) of SMAD7. Consequently, the central biomarker for assessing the drug's activity is the level of SMAD7 expression in intestinal tissue.

Quantitative Data Summary

Despite the central role of SMAD7 as the target for this compound, specific quantitative data on the in vivo reduction of SMAD7 mRNA or protein in the intestinal biopsies of patients from the large-scale clinical trials have not been extensively published. However, a Phase II, open-label study provided some insights into the in vitro activity of different batches of this compound on SMAD7 expression in HCT-116 cells.[1][2][3] This study highlighted the importance of batch consistency in achieving the desired pharmacological effect.

Table 1: Clinical Efficacy of this compound in Crohn's Disease (Phase II and Phase III Trial Data)

Clinical EndpointPhase II Study (IGON-1)[4][5]Phase III Study (Sands et al.)[6]Phase II Open-Label Study[1][2][3]
Treatment Groups Placebo, this compound 10mg/day, 40mg/day, 160mg/dayPlacebo, this compound (various regimens)This compound 160mg/day
Clinical Remission (CDAI < 150) 10% (Placebo), 12% (10mg), 55% (40mg), 65% (160mg) at Day 1525% (Placebo), 22.8% (this compound) at Week 1238.9% (Week 4), 55.6% (Week 8), 50.0% (Week 12)
Clinical Response (CDAI decrease ≥ 100 points) 17% (Placebo), 37% (10mg), 58% (40mg), 72% (160mg) at Day 2844.4% (Placebo), 33.3% (this compound) at Week 1272.2% (Week 4), 77.8% (Week 8), 77.8% (Week 12)

Experimental Protocols

The following are generalized protocols based on standard laboratory procedures and mentions in the available literature. These are intended to serve as a guide and would require optimization for specific experimental conditions.

Intestinal Biopsy Collection and Processing for Molecular Analysis

Objective: To obtain high-quality intestinal tissue for the analysis of SMAD7 mRNA and protein expression.

Protocol:

  • Biopsy Acquisition: During endoscopy, obtain at least two to four mucosal biopsies from inflamed areas of the terminal ileum or colon using standard biopsy forceps.

  • Immediate Preservation:

    • For RNA analysis, immediately place biopsies in a nucleic acid stabilization solution (e.g., RNAlater®) and store at 4°C overnight, followed by long-term storage at -80°C.

    • For protein analysis, snap-freeze biopsies in liquid nitrogen immediately after collection and store at -80°C.

    • For immunohistochemistry, fix biopsies in 10% neutral buffered formalin for 24 hours, followed by embedding in paraffin.

  • Homogenization:

    • For RNA and protein extraction, homogenize frozen tissue samples in appropriate lysis buffers using a mechanical homogenizer.

Quantification of SMAD7 mRNA by Real-Time PCR (qPCR)

Objective: To measure the relative expression levels of SMAD7 mRNA in intestinal biopsies.

Protocol:

  • RNA Extraction: Extract total RNA from homogenized biopsy samples using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.

  • qPCR: Perform real-time PCR using a qPCR system with SYBR Green or TaqMan® probes.

    • Primers (Human SMAD7):

      • Forward: 5'-GTGGCCAGATAAGGAGTCGATG-3'

      • Reverse: 5'-GACACAGCAAAGGAGGAAGGTG-3'

    • Housekeeping Gene: Use a stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of SMAD7 mRNA using the ΔΔCt method.

Analysis of SMAD7 Protein by Western Blot

Objective: To detect and quantify the levels of SMAD7 protein in intestinal biopsies.

Protocol:

  • Protein Extraction: Extract total protein from homogenized biopsy samples using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SMAD7 (e.g., rabbit anti-SMAD7) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Exploratory Biomarkers

Beyond the direct target of SMAD7, other biomarkers were investigated in some of the this compound studies to understand the broader immunological effects of the treatment.

Circulating CCR9-Expressing Leukocytes

Chemokine receptor 9 (CCR9) is involved in the trafficking of immune cells to the gut. A Phase II open-label study reported a reduction in the percentage of circulating CCR9-expressing CD45+ cells following this compound treatment, suggesting a potential systemic effect on immune cell trafficking.[1][2][3]

Table 2: Change in Circulating CCR9+CD45+ Cells in a Phase II Open-Label Study

TimepointMedian Percentage of CCR9+CD45+ Cells
Baseline 15.2%
Week 12 9.8% (p = 0.015)
Flow Cytometry for Circulating CCR9+ Leukocytes

Objective: To quantify the percentage of CCR9-expressing leukocytes in peripheral blood.

Protocol:

  • Blood Collection: Collect whole blood in EDTA-containing tubes.

  • Cell Staining:

    • Incubate 100 µL of whole blood with fluorescently labeled monoclonal antibodies against CD45 and CCR9 for 30 minutes at 4°C in the dark.

    • Include appropriate isotype controls.

  • Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.

  • Cell Washing: Wash the cells with phosphate-buffered saline (PBS).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

  • Gating Strategy:

    • Gate on the lymphocyte and monocyte populations based on forward and side scatter properties.

    • Within the CD45+ leukocyte gate, quantify the percentage of cells expressing CCR9.

Signaling Pathway and Experimental Workflow Diagrams

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb1 TGF-β1 TGFbR TGF-β Receptor (TβRI/TβRII) TGFb1->TGFbR Binds pSMAD23 p-SMAD2/3 TGFbR->pSMAD23 Phosphorylates SMAD7_node SMAD7 SMAD7_node->TGFbR Inhibits SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Transcription of Anti-inflammatory Genes SMAD_complex->Transcription Promotes This compound This compound (GED-0301) SMAD7_mRNA SMAD7 mRNA This compound->SMAD7_mRNA Degrades SMAD7_mRNA->SMAD7_node Translates to

Caption: TGF-β signaling pathway and the mechanism of action of this compound.

Biomarker_Analysis_Workflow cluster_RNA RNA Analysis cluster_Protein Protein Analysis cluster_Cellular Cellular Analysis Patient Crohn's Disease Patient Biopsy Intestinal Biopsy Collection Patient->Biopsy Blood Peripheral Blood Collection Patient->Blood RNA_Extraction RNA Extraction Biopsy->RNA_Extraction Protein_Extraction Protein Extraction Biopsy->Protein_Extraction Flow_Cytometry Flow Cytometry for CCR9+ Leukocytes Blood->Flow_Cytometry qPCR qPCR for SMAD7 mRNA RNA_Extraction->qPCR Western_Blot Western Blot for SMAD7 Protein Protein_Extraction->Western_Blot

Caption: Experimental workflow for biomarker analysis in this compound clinical trials.

Discussion and Future Directions

The clinical development of this compound has been marked by conflicting results between Phase II and Phase III trials, leading to the discontinuation of its development for Crohn's disease. One hypothesis for this discrepancy, as suggested by a later Phase II study, was the variability in the pharmacological activity of different batches of the drug.[1][2][3]

The biomarker data that is publicly available is limited. While the mechanism of action is well-defined, the lack of robust in vivo data demonstrating target engagement (i.e., SMAD7 reduction in patient tissue) in the large clinical trials makes it challenging to fully interpret the clinical outcomes. Future studies of antisense oligonucleotides or other targeted therapies in Crohn's disease should prioritize the inclusion of comprehensive biomarker analyses, including the measurement of target engagement in the relevant tissue and the evaluation of a broader panel of exploratory biomarkers to understand the downstream immunological consequences of the intervention. Specifically, investigating the impact on regulatory T cell (Treg) populations, characterized by the transcription factor FOXP3, and the production of the anti-inflammatory cytokine IL-10 would provide a more complete picture of the drug's immunomodulatory effects.

Disclaimer: The protocols provided are for informational purposes only and are based on publicly available information. They are not intended to be a substitute for detailed, validated standard operating procedures. Researchers should develop and validate their own protocols based on their specific experimental needs and available resources.

References

Troubleshooting & Optimization

Technical Support Center: Investigating the Mongersen (GED-0301) Phase 3 Trial Failure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential reasons behind the failure of the Mongersen (GED-0301) Phase 3 trial in Crohn's disease. The information is presented in a question-and-answer format to address specific issues and provide insights for future experimental design.

Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for this compound?

This compound (GED-0301) is an oral antisense oligonucleotide designed to target and downregulate the expression of SMAD7 mRNA.[1] In patients with Crohn's disease, elevated levels of SMAD7 protein in the intestinal mucosa inhibit the immunosuppressive signaling of Transforming Growth Factor-beta 1 (TGF-β1).[1][2][3] This inhibition perpetuates the inflammatory cascade. By reducing SMAD7 levels, this compound was intended to restore TGF-β1's normal function, thereby reducing inflammation and promoting mucosal healing.[1]

Q2: Why was there initial optimism for this compound's success?

Initial optimism was fueled by promising results from Phase 1 and 2 clinical trials.[1][4] The Phase 2 trial, in particular, showed that a significant percentage of patients with active Crohn's disease achieved clinical remission and response after treatment with this compound compared to placebo.[2][5][6]

Q3: What were the primary outcomes of the this compound Phase 3 trial that led to its termination?

The Phase 3 REVOLVE trial was prematurely terminated due to a futility analysis.[7][8][9][10] This analysis revealed that this compound was not effective in inducing clinical remission or response in patients with active Crohn's disease compared to placebo.[4][11]

Q4: What are the leading hypotheses for the failure of the this compound Phase 3 trial?

The leading hypothesis for the discrepancy between the Phase 2 and Phase 3 trial results is the heterogeneity of the this compound drug product used in the different trial phases.[12][13] Post-hoc analyses revealed that different manufactured batches of this compound had varying abilities to downregulate SMAD7.[7][12] The batches used in the successful Phase 2 trial were found to be more potent in their antisense activity compared to many of the batches used in the larger Phase 3 trial.[12][13]

Troubleshooting Guide for Researchers

Issue: Discrepancy between early-phase and late-phase clinical trial results for an antisense oligonucleotide.

Possible Cause: Inconsistent manufacturing processes leading to batch-to-batch variability in the drug product. For phosphorothioate oligonucleotides like this compound, this can manifest as differences in stereochemistry, which are not always detected by standard analytical techniques.[12]

Troubleshooting Steps:

  • In Vitro Bioactivity Assay: It is crucial to implement a robust in vitro bioassay as part of the quality control process for each batch of the antisense oligonucleotide. This assay should be able to confirm the drug's intended biological activity, such as the knockdown of the target mRNA and protein.[7][12]

  • Advanced Analytical Characterization: Employ advanced analytical techniques beyond standard purity and dissolution tests to characterize the drug substance. For phosphorothioate oligonucleotides, techniques like ³¹P-NMR (Phosphorus-31 Nuclear Magnetic Resonance) can help identify differences in the diastereomeric composition between batches.[12]

  • Retrospective Analysis: If discrepancies are observed, conduct a retrospective analysis of retained samples from different clinical trial phases to assess for any physicochemical differences that may correlate with clinical outcomes.

Quantitative Data Summary

Table 1: Comparison of this compound Phase 2 and Phase 3 Clinical Trial Outcomes

OutcomePhase 2 Trial (at Day 15/28)Phase 3 REVOLVE Trial (at Week 12)
Clinical Remission
This compound (160 mg/day)65%[2][5][6]22.8% (all GED-0301 groups)[11][14]
Placebo10%[2][5][6]25%[11][14]
Clinical Response
This compound (160 mg/day)72%[2][5][6]33.3% (all GED-0301 groups)[11][14]
Placebo17%[2][5][6]44.4%[11][14]

Experimental Protocols

1. In Vitro SMAD7 Knockdown Assay

  • Cell Line: Human colorectal cancer cell line HCT-116.[7]

  • Methodology:

    • HCT-116 cells are cultured in appropriate media.

    • Cells are transfected with different batches of this compound using a suitable transfection reagent (e.g., Lipofectamine).[7]

    • A negative control (transfection reagent only) and a reference batch with known high activity are included in each experiment.[7]

    • Following transfection, cells are incubated for a specified period.

    • SMAD7 mRNA and protein levels are quantified using real-time polymerase chain reaction (RT-PCR) and Western blotting, respectively.[7]

  • Endpoint: The percentage reduction in SMAD7 expression compared to the negative control is calculated for each batch.

2. ³¹P-NMR Spectroscopy for Stereochemistry Analysis

  • Objective: To assess the chemical environment of the phosphorus atoms in the phosphorothioate linkages of this compound, providing a fingerprint of the diastereomeric composition of each batch.[12]

  • Methodology:

    • Samples of each this compound batch are prepared in a suitable solvent.

    • ³¹P-NMR spectra are acquired on a high-resolution NMR spectrometer.

    • The resulting spectra, which show distinct profiles for different batches, are analyzed.[12]

    • Chemometric analysis, such as Principal Component Analysis (PCA), can be applied to the NMR profiles to correlate spectral differences with in vitro pharmacological activity.[1]

Visualizations

mongersen_pathway cluster_legend Legend TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Binds pSMAD23 p-SMAD2/3 TGFbR->pSMAD23 Activates SMAD7 SMAD7 SMAD7->TGFbR Inhibits Inflammation Pro-inflammatory Gene Expression pSMAD23->Inflammation Suppresses This compound This compound This compound->SMAD7 Downregulates key_activates Activates/Promotes -> key_inhibits Inhibits --|

Caption: TGF-β1 signaling pathway and the inhibitory role of SMAD7, the target of this compound.

experimental_workflow start Discrepancy Observed (Phase 2 vs. Phase 3) batch_analysis Retrospective Analysis of This compound Batches start->batch_analysis nmr ³¹P-NMR Spectroscopy batch_analysis->nmr invitro In Vitro SMAD7 Knockdown Assay batch_analysis->invitro correlation Correlate Analytical Data with Bioactivity nmr->correlation invitro->correlation conclusion Conclusion: Batch Heterogeneity Impacted Efficacy correlation->conclusion

Caption: Logical workflow for investigating the cause of this compound's Phase 3 trial failure.

References

Batch-to-batch variability of Mongersen (GED-0301)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mongersen (GED-0301). The information provided addresses potential issues related to batch-to-batch variability observed with this antisense oligonucleotide.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GED-0301) and what is its mechanism of action?

A1: this compound (GED-0301) is a synthetic, single-stranded antisense oligonucleotide designed to treat Crohn's disease.[1] Its primary mechanism of action is to target and bind to the messenger RNA (mRNA) of SMAD7, an intracellular protein that inhibits the immunosuppressive signals of Transforming Growth Factor-beta 1 (TGF-β1).[2] By binding to SMAD7 mRNA, this compound promotes its degradation, thereby reducing SMAD7 protein levels.[2] This restores the natural anti-inflammatory activity of TGF-β1 in the gut.[2][3]

Q2: Have there been documented issues with the batch-to-batch variability of this compound?

A2: Yes, significant batch-to-batch variability has been reported for this compound.[4][5] Studies have shown that different batches of the drug, although appearing identical with standard analytical techniques, exhibited marked differences in their ability to downregulate SMAD7 expression in vitro.[6][7] This variability is considered a contributing factor to the discordant results observed between early-phase clinical trials, which showed promise, and the subsequent phase 3 trial, which was terminated for lack of efficacy.[8][9][10]

Q3: What is the suspected cause of this batch-to-batch variability?

A3: The variability is believed to stem from the inhomogeneous diastereomeric composition of the phosphorothioate (PS) linkages in the oligonucleotide backbone.[6][11] this compound contains 20 of these chiral centers, leading to a vast number of possible stereoisomers (2^20).[6][12] The manufacturing process did not control for the specific chirality (Rp/Sp) at each PS linkage, resulting in batches with different mixtures of diastereomers.[6][12] This variation in stereochemistry is thought to affect the drug's biological activity.[6]

Q4: Can standard analytical methods detect this variability?

A4: Common physicochemical analytical techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), were not sufficient to reveal the critical differences between this compound batches.[6][11] While these methods confirmed the chemical purity and impurity profiles were consistent across batches, they did not provide information about the diastereomeric composition.[6]

Q5: What analytical technique has been successful in identifying batch-to-batch variability?

A5: Phosphorous-31 Nuclear Magnetic Resonance (31P-NMR) spectroscopy has been identified as a key analytical tool for detecting the batch-to-batch variability of this compound.[6][7] Different batches showed distinct 31P-NMR profiles, and a strong correlation was found between these profiles and the in vitro pharmacological activity (SMAD7 downregulation).[6][11]

Troubleshooting Guide

This guide is designed to help researchers address potential issues when working with different batches of this compound.

Issue Possible Cause Recommended Action
Inconsistent or unexpected results in in vitro or in vivo experiments. Batch-to-batch variability in the pharmacological activity of this compound.1. Verify Batch Activity: If possible, perform an in vitro bioassay to confirm the ability of the specific batch to downregulate SMAD7 expression. A well-characterized human colorectal cancer cell line like HCT-116 can be used for this purpose.[4][5] 2. Analytical Characterization: If available, utilize 31P-NMR to compare the spectral fingerprint of your batch to a reference standard with known activity.[6] 3. Source a new batch: If significant variability is suspected and confirmed, obtaining a new, well-characterized batch is recommended.
Difficulty replicating published data. Use of a different batch of this compound with potentially different activity from the one used in the original study.1. Identify the batch: Whenever possible, try to identify the batch number used in the original publication. 2. Perform a bridging study: If using a different batch, a side-by-side comparison with a previously characterized batch (if available) can help to understand any observed differences in results.
Standard QC (e.g., HPLC) shows purity, but the compound is inactive. The issue may not be purity but the specific mixture of diastereomers in the batch, which affects biological activity.1. Do not rely solely on standard purity assays: Acknowledge that for phosphorothioate oligonucleotides like this compound, standard purity does not guarantee biological activity.[6] 2. Implement a bioassay: Incorporate a functional bioassay (e.g., SMAD7 downregulation in a relevant cell line) as part of your internal quality control for each new batch.[9]

Data on this compound Batch Variability

The following table summarizes the key findings regarding the variability of different this compound batches.

Parameter Observation Reference
In Vitro SMAD7 Downregulation Different batches showed significant variation in their ability to downregulate SMAD7 RNA and protein expression in HCT-116 cells. Some batches used in the phase 3 trial showed no downregulation.[4][5][6]
Chemical Purity (RP-HPLC) The chemical purity of various batches was consistently high (mean 92.1% ± 0.7%), and the impurity profiles were similar.[6]
31P-NMR Spectroscopy Showed marked differences between batches, which correlated strongly with in vitro pharmacological activity.[6][11]
Clinical Efficacy Early phase trials using active batches showed clinical benefit in Crohn's disease patients, while the phase 3 trial using batches with variable and sometimes inactive product did not show efficacy.[8][10][13][14]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Activity (SMAD7 Downregulation)

This protocol is based on methodologies described in studies assessing this compound's pharmacological activity.[4][5]

  • Cell Culture:

    • Culture human colorectal cancer cells (HCT-116) in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Transfection:

    • Seed HCT-116 cells in 6-well plates.

    • The following day, transfect the cells with different batches of this compound at a final concentration of 1 µg/mL. Use a suitable transfection reagent like Lipofectamine 3000 in a serum-free medium (e.g., Opti-MEM I), following the manufacturer's instructions.

    • Include a negative control (transfection reagent only).

  • Analysis of SMAD7 Expression:

    • RNA Extraction and Real-Time PCR: After a suitable incubation period (e.g., 24 hours), extract total RNA from the cells. Synthesize cDNA and perform real-time PCR to quantify SMAD7 mRNA levels. Normalize to a housekeeping gene (e.g., GAPDH).

    • Western Blotting: After a longer incubation period (e.g., 48 hours), lyse the cells and collect total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against SMAD7 and a loading control (e.g., β-actin). Use a secondary antibody and a suitable detection system to visualize the bands. Quantify band intensity using densitometry.

Visualizations

This compound's Mechanism of Action and the Impact of Batch Variability

Mongersen_Mechanism cluster_pathway Normal TGF-β1 Signaling Pathway cluster_inhibition Inhibition by SMAD7 cluster_intervention This compound (GED-0301) Intervention TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Complexes with Nucleus Nucleus SMAD4->Nucleus Translocates to AntiInflammatory Anti-inflammatory Genes Nucleus->AntiInflammatory Activates Transcription SMAD7 SMAD7 SMAD7->TGFBR Inhibits This compound This compound (Active Batch) SMAD7_mRNA SMAD7 mRNA This compound->SMAD7_mRNA Binds and Degrades SMAD7_mRNA->SMAD7 Inactive_this compound This compound (Inactive Batch) Inactive_this compound->SMAD7_mRNA Fails to Bind/Degrade Mongersen_QC_Workflow Start Receive New Batch of this compound QC Standard Quality Control Start->QC HPLC RP-HPLC for Purity and Impurity Profile QC->HPLC NMR 31P-NMR for Diastereomeric Profile QC->NMR Bioassay In Vitro Bioassay QC->Bioassay Transfection Transfect HCT-116 cells with this compound batch Bioassay->Transfection Analysis Analyze SMAD7 Downregulation (RT-PCR & Western Blot) Transfection->Analysis Decision Compare to Reference Standard Analysis->Decision Pass Batch Passes QC Decision->Pass Activity Matches Fail Batch Fails QC (Investigate/Reject) Decision->Fail Activity Varies

References

Technical Support Center: Overcoming Instability of Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of phosphorothioate (PS) oligonucleotides.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and experimental use of phosphorothioate oligonucleotides.

1. Synthesis & Purification

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Full-Length Product - Incomplete Coupling: Inefficient phosphoramidite coupling during solid-phase synthesis.- Optimize coupling time and use fresh, high-quality phosphoramidites and reagents. - Ensure anhydrous conditions throughout the synthesis.
- Inefficient Sulfurization: Incomplete conversion of phosphite triester to phosphorothioate triester.- Use a fresh, effective sulfurizing agent (e.g., PADS). "Aged" solutions of PADS have been shown to improve sulfurization efficiency to >99.9%.[1] - Increase the sulfurization reaction time.
- Support Cleavage: Premature cleavage of the oligonucleotide from the solid support.- Use a solid support and linker stable to the synthesis conditions.
Broad or Split Peaks in HPLC Purification - Diastereomers: The presence of sulfur at the phosphorus center creates a chiral center, resulting in 2^(n-1) diastereomers for an oligonucleotide with 'n' phosphorothioate linkages. These diastereomers can have slightly different retention times.[2][3]- This is an inherent property of stereorandom PS-oligonucleotides and often does not indicate impurity. - Use ion-pair reversed-phase HPLC (IP-RP-HPLC) with longer alkyl chain ion-pairing agents to improve resolution. - Employ mass spectrometry (ESI-MS) to confirm that the broad peak corresponds to the mass of the full-length product.[2]
- Column Issues: Blocked frit or voids in the stationary phase.[4]- Replace the column frit or the entire column if necessary.[4]
- Mobile Phase Issues: Unstable mobile phase composition or temperature fluctuations.[4][5]- Use high-quality solvents and ensure proper mixing. - Maintain a constant column and mobile phase temperature.[4][5]
Presence of Impurities (e.g., n-1 shortmers, PO linkages) - Inefficient Capping: Unreacted 5'-OH groups lead to the synthesis of deletion mutants (n-1 shortmers).- Ensure the capping step is highly efficient by using fresh capping reagents (acetic anhydride and N-methylimidazole).[6]
- Oxidation: Incomplete sulfurization or oxidation during storage/handling can lead to the formation of phosphodiester (PO) linkages.- Use fresh sulfurizing reagent and perform the reaction under inert atmosphere. - Store oligonucleotides under appropriate conditions (see FAQs).

2. Experimental Use

ProblemPossible Cause(s)Recommended Solution(s)
Rapid Degradation in Cell Culture Media or Serum - Nuclease Activity: Exonucleases and endonucleases present in serum and cell lysates can degrade oligonucleotides.[7]- Incorporate additional stabilizing modifications such as 2'-O-Methyl (2'-OMe) or Locked Nucleic Acid (LNA) at the ends of the oligonucleotide.[8][9][10] - Heat-inactivate nucleases in serum by incubating at 65°C for 30 minutes.
- Insufficient PS Modification: An inadequate number of phosphorothioate linkages may not provide sufficient nuclease resistance.- Ensure a sufficient number of PS linkages are incorporated, particularly at the 3' and 5' ends to protect against exonucleases.
Off-Target Effects or Toxicity - Non-specific Protein Binding: The phosphorothioate backbone can lead to non-specific binding to cellular proteins, which can cause toxicity.[11]- Optimize the dose to the lowest effective concentration. - Consider alternative modifications that may reduce non-specific binding while maintaining stability. - Annealing complementary phosphorothioate strands to form a duplex can mitigate some off-target effects.[11]
- Hybridization-Dependent Off-Target Effects: Binding of the oligonucleotide to unintended mRNA sequences.- Perform a thorough bioinformatics analysis to identify potential off-target sites. - Use transcriptomics (e.g., RNA-seq) to experimentally assess off-target gene regulation.[12]

II. Frequently Asked Questions (FAQs)

1. Stability and Handling

  • Q: What is the primary reason for using phosphorothioate modifications? A: The primary reason is to increase the nuclease resistance of oligonucleotides, thereby extending their half-life in biological systems.[7] Unmodified phosphodiester oligonucleotides are rapidly degraded by nucleases.

  • Q: How do different chemical modifications compare in terms of stability? A: The stability of modified oligonucleotides varies depending on the type and placement of the modification. The following table summarizes the approximate half-lives of different modified oligonucleotides in human serum.

Oligonucleotide TypeApproximate Half-life in Human Serum
Unmodified DNA~1.5 hours[8]
Phosphorothioate (PS)~10 hours[8]
2'-O-Methyl (2'-OMe) Gapmer~12 hours[8]
LNA/DNA Gapmer (3 LNA at each end)~15 hours[8]
  • Q: How should I store my phosphorothioate oligonucleotides? A: For long-term storage, lyophilized oligonucleotides should be stored at -20°C. For short-term storage, they can be resuspended in a nuclease-free, buffered solution (e.g., TE buffer, pH 7.5-8.0) and stored at -20°C. Avoid repeated freeze-thaw cycles.

  • Q: What are the main degradation pathways for phosphorothioate oligonucleotides? A: The main degradation pathways include:

    • Nuclease-mediated cleavage: Although more resistant than phosphodiester linkages, PS linkages can still be cleaved by nucleases.

    • Depurination: Loss of purine bases (adenine and guanine) under acidic conditions.

    • Deamination: Conversion of cytosine to uracil or 5-methylcytosine to thymine.

    • Desulfurization: Loss of sulfur from the phosphorothioate linkage, converting it to a more nuclease-susceptible phosphodiester bond.

2. Synthesis and Purification

  • Q: Why do I see a broad peak during HPLC purification of my PS-oligonucleotide? A: The introduction of a sulfur atom in the phosphate backbone creates a chiral center, leading to the formation of a mixture of diastereomers.[2] These stereoisomers can have slightly different chromatographic properties, resulting in a broadened or split peak. This is an expected characteristic of stereorandom phosphorothioate oligonucleotides and not necessarily an indication of impurity.[2]

  • Q: What are common impurities in phosphorothioate oligonucleotide synthesis? A: Common impurities include:

    • n-1 shortmers: Oligonucleotides missing one nucleotide due to incomplete coupling.[13]

    • Phosphodiester (PO) linkages: Resulting from incomplete sulfurization.[14]

    • Adducts: Modifications from protecting groups or other chemicals used in synthesis.[15]

III. Experimental Protocols & Workflows

1. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

The following diagram illustrates the key steps in the solid-phase synthesis of a phosphorothioate oligonucleotide.

G cluster_cycle Synthesis Cycle (Repeated) Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add next phosphoramidite) Deblocking->Coupling Free 5'-OH Sulfurization 3. Sulfurization (Convert P(III) to P(V) with sulfur) Coupling->Sulfurization Unstable phosphite triester Capping 4. Capping (Block unreacted 5'-OH) Sulfurization->Capping Stable phosphorothioate triester Capping->Deblocking Start next cycle Cleavage Cleavage & Deprotection Capping->Cleavage After final cycle Start Start: Solid Support with first nucleoside Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification FinalProduct Final PS-Oligonucleotide Purification->FinalProduct

Solid-phase synthesis cycle for phosphorothioate oligonucleotides.

Methodology:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support using a mild acid.

  • Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphorothioate triester by treatment with a sulfurizing agent (e.g., Phenylacetyl disulfide - PADS).[1]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 mers) in subsequent cycles.[6]

  • Iteration: Steps 1-4 are repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed.

  • Purification: The crude oligonucleotide is purified to remove impurities, typically using High-Performance Liquid Chromatography (HPLC).

2. Troubleshooting Workflow for HPLC Purification

The following diagram provides a logical workflow for troubleshooting common issues during the HPLC purification of phosphorothioate oligonucleotides.

G Start Start: Unexpected HPLC Profile Q1 {Is the main peak broad or split? |  Yes |  No} Start->Q1 A1 This is likely due to diastereomers. Confirm mass with ESI-MS. Q1:yes->A1 Q2 {Are there significant impurity peaks? |  Yes |  No} Q1:no->Q2 A1->Q2 A2 Profile is acceptable. Proceed with analysis. Q2:no->A2 Q3 {Are the impurities n-1 shortmers? |  Yes |  No} Q2:yes->Q3 A3 Improve capping efficiency in synthesis. Q3:yes->A3 Q4 {Are there peaks corresponding to PO linkages? |  Yes |  No} Q3:no->Q4 A3->Q4 A4 Improve sulfurization step in synthesis. Q4:yes->A4 A5 Characterize other impurities by MS. Review synthesis and deprotection steps. Q4:no->A5 A4->A5

Troubleshooting workflow for PS-oligonucleotide HPLC profiles.

3. Assessing Oligonucleotide Stability in Serum

Methodology:

  • Oligonucleotide Preparation: Resuspend the purified phosphorothioate oligonucleotide in nuclease-free water or TE buffer to a known concentration.

  • Incubation: Incubate a fixed amount of the oligonucleotide (e.g., 1-5 µg) in a solution containing a high percentage of serum (e.g., 50-90% fetal bovine serum or human serum) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The degradation reaction in each aliquot is stopped by adding a solution that denatures nucleases (e.g., formamide loading buffer with EDTA).

  • Analysis by Gel Electrophoresis:

    • The samples from each time point are run on a denaturing polyacrylamide gel (PAGE).

    • The gel is stained with a fluorescent dye that binds to nucleic acids (e.g., SYBR Gold).

    • The intensity of the band corresponding to the full-length oligonucleotide is quantified at each time point using a gel documentation system.

  • Data Analysis: The percentage of intact oligonucleotide remaining at each time point is plotted, and the half-life (t₁/₂) is calculated.

This technical support guide provides a starting point for addressing the challenges of working with phosphorothioate oligonucleotides. For more specific issues, consulting detailed literature and reaching out to oligonucleotide synthesis specialists is recommended.

References

Technical Support Center: Mongersen In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mongersen in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in vitro?

A1: this compound (also known as GED-0301) is an antisense oligonucleotide (ASO) designed to treat inflammatory bowel diseases like Crohn's disease.[1] It is a single-stranded synthetic oligonucleotide that works by specifically binding to the messenger RNA (mRNA) of SMAD7.[1] This binding leads to the degradation of the SMAD7 mRNA, which in turn reduces the production of the SMAD7 protein.[1] SMAD7 is an inhibitor of Transforming Growth Factor-beta 1 (TGF-β1) signaling, a pathway that plays a crucial role in controlling inflammation.[2][3][4] By reducing SMAD7 levels, this compound aims to restore the anti-inflammatory effects of TGF-β1.[3][4]

Q2: Which cell line is recommended for in vitro experiments with this compound?

A2: The human colorectal cancer cell line HCT-116 is a commonly used and well-characterized model for in vitro studies of this compound.[2][5] These cells are readily transfected with antisense oligonucleotides and allow for the functional assessment of SMAD7 knockdown.[5]

Q3: How is this compound delivered into cells in vitro?

A3: In vitro, this compound is typically delivered into cells using lipid-based transfection reagents. Lipofectamine 3000 has been successfully used to transfect HCT-116 cells with this compound.[5] Optimization of the transfection protocol is crucial for achieving efficient delivery and minimizing cytotoxicity.

Q4: What are the expected outcomes of a successful this compound experiment in vitro?

A4: A successful in vitro experiment with an effective batch of this compound should result in a significant downregulation of both SMAD7 mRNA and protein levels.[2][5] This knockdown of SMAD7 can also lead to functional consequences, such as a reduction in the proliferation of HCT-116 cells.[5]

Troubleshooting Guide

Problem 1: No or Low Knockdown of SMAD7 Expression
Possible Cause Troubleshooting Step
Ineffective Batch of this compound It is crucial to be aware that different batches of this compound have shown significant variability in their ability to downregulate SMAD7 in vitro.[2][5][6] Some batches used in later clinical trials were found to be less effective than those used in earlier studies.[2][5] If possible, obtain a batch with previously demonstrated in vitro activity (e.g., reference batch NP004 or batch NP901).[5] If the batch is unknown, it is essential to perform a validation experiment to confirm its efficacy.
Suboptimal Transfection Efficiency Optimize the transfection protocol. This includes optimizing the ratio of this compound to transfection reagent, cell density at the time of transfection, and incubation times. Refer to the detailed experimental protocols below for a starting point. Perform a positive control transfection (e.g., with a validated siRNA) to ensure the transfection procedure is working correctly.
Incorrect Quantification Method Ensure that your real-time PCR and Western blot protocols are optimized for SMAD7 detection. Use validated primers and antibodies. Include appropriate controls in your assays.
Degradation of this compound This compound is a phosphorothioate-modified oligonucleotide, which enhances its stability against nuclease degradation. However, improper storage and handling can still lead to degradation. Store this compound as recommended by the supplier, and avoid repeated freeze-thaw cycles.
Problem 2: High Variability Between Replicate Experiments
Possible Cause Troubleshooting Step
Inconsistent Transfection Efficiency Ensure consistent cell seeding density and passage number. Prepare the transfection complexes fresh for each experiment and ensure thorough mixing.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent volumes.
Batch-to-Batch Reagent Variability Use the same lot of transfection reagent and other key reagents across all experiments to minimize variability.
Problem 3: Observed Cell Toxicity
Possible Cause Troubleshooting Step
High Concentration of this compound or Transfection Reagent Perform a dose-response experiment to determine the optimal concentration of this compound that provides effective knockdown with minimal toxicity. Titrate the amount of transfection reagent to find the lowest effective concentration.
Prolonged Incubation with Transfection Complex Reduce the incubation time of the cells with the this compound-transfection reagent complex. A 4-6 hour incubation is often sufficient.
Cell Health Ensure that the cells are healthy and in the logarithmic growth phase before transfection. Avoid using cells that are over-confluent or have been in culture for too many passages.

Quantitative Data Summary

The following table summarizes the in vitro effects of different batches of this compound on SMAD7 expression in HCT-116 cells, as reported in the literature.

This compound BatchRelative SMAD7 mRNA Expression (Normalized to Control)Relative SMAD7 Protein Expression (Normalized to Control)Reference
NP004 (Reference Batch) Significant Reduction (p < 0.001)Significant Reduction[3][5]
NP901 Significant Reduction (p < 0.01)Significant Reduction[3][5]
NP425 (Phase III Batch) No Significant ReductionNo Significant Reduction[5]
NP720 (Phase III Batch) No Significant ReductionNo Significant Reduction[5]

Experimental Protocols

Cell Culture and Transfection of HCT-116 Cells with this compound
  • Cell Line: Human colorectal cancer cell line HCT-116.

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Procedure:

    • Seed 2 x 10^5 HCT-116 cells per well in a 6-well plate in 1 mL of culture medium.

    • Incubate overnight to allow cells to adhere.

    • The next day, wash the cells with PBS.

    • Prepare the transfection complex by diluting this compound and Lipofectamine 3000 reagent in Opti-MEM I transfection medium according to the manufacturer's instructions. A final this compound concentration of 1 µg/mL in a final volume of 2 mL has been used.[5]

    • Add the transfection complex to the cells.

    • Incubate for 24 hours.

    • Wash the cells with PBS and culture for an additional 24 hours in fresh complete medium before harvesting for RNA or protein analysis.[5]

    • A control group treated with only Lipofectamine 3000 in Opti-MEM I should be included.[5]

Quantification of SMAD7 mRNA by Real-Time PCR
  • RNA Extraction: Extract total RNA from HCT-116 cells using a standard RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Perform real-time PCR using a suitable PCR master mix and primers specific for human SMAD7.

    • Use a housekeeping gene (e.g., β-actin) for normalization.

    • The relative expression of SMAD7 mRNA can be calculated using the ΔΔCt method.

Detection of SMAD7 Protein by Western Blot
  • Protein Extraction: Lyse the HCT-116 cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for human SMAD7 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • To confirm equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin.[5]

Visualizations

TGF-β Signaling Pathway and this compound's Mechanism of Action

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TGF-beta_Receptor TGF-β Receptor I/II TGF-beta1->TGF-beta_Receptor Binds SMAD2_3 SMAD2/3 TGF-beta_Receptor->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_Complex SMAD2/3/4 Complex pSMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Anti-inflammatory Gene Expression SMAD_Complex->Gene_Expression Promotes SMAD7 SMAD7 SMAD7->TGF-beta_Receptor Inhibits SMAD7_mRNA SMAD7 mRNA SMAD7_mRNA->SMAD7 Translation This compound This compound This compound->SMAD7_mRNA Binds & Degrades SMAD7_Gene SMAD7 Gene SMAD7_Gene->SMAD7_mRNA Transcription

Caption: TGF-β signaling pathway and the inhibitory action of this compound on SMAD7.

Experimental Workflow for this compound In Vitro Testing

Mongersen_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Seed_Cells Seed HCT-116 Cells Transfection Transfect Cells with this compound Seed_Cells->Transfection Prepare_Reagents Prepare this compound & Transfection Reagents Prepare_Reagents->Transfection Incubation Incubate for 48 hours Transfection->Incubation Harvest_Cells Harvest Cells Incubation->Harvest_Cells RNA_Isolation RNA Isolation Harvest_Cells->RNA_Isolation Protein_Lysis Protein Lysis Harvest_Cells->Protein_Lysis qPCR Real-Time PCR for SMAD7 mRNA RNA_Isolation->qPCR Western_Blot Western Blot for SMAD7 Protein Protein_Lysis->Western_Blot Data_Analysis Data Analysis & Interpretation qPCR->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for assessing this compound's effect on SMAD7 expression in vitro.

Troubleshooting Logic for Low SMAD7 Knockdown

Troubleshooting_Logic Start Low/No SMAD7 Knockdown Check_Batch Is this compound batch known to be effective? Start->Check_Batch Validate_Batch Perform batch validation experiment Check_Batch->Validate_Batch No/Unknown Check_Transfection Is transfection efficiency optimal? Check_Batch->Check_Transfection Yes Validate_Batch->Check_Transfection Optimize_Transfection Optimize transfection protocol (reagent ratio, cell density) Check_Transfection->Optimize_Transfection No Check_Controls Did positive/negative controls work? Check_Transfection->Check_Controls Yes Optimize_Transfection->Check_Controls Troubleshoot_Assay Troubleshoot qPCR/Western Blot (primers, antibodies, protocol) Check_Controls->Troubleshoot_Assay No Check_Handling Review this compound storage and handling Check_Controls->Check_Handling Yes Troubleshoot_Assay->Check_Handling End Problem Resolved Check_Handling->End

Caption: A logical workflow for troubleshooting low SMAD7 knockdown in this compound experiments.

References

Technical Support Center: Optimizing Mongersen Dosage for Maximal Smad7 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mongersen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the dosage of this compound for maximal Smad7 inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (formerly GED0301) is a 21-base single-strand phosphorothioate antisense oligonucleotide.[1] It is designed to target the messenger RNA (mRNA) of Smad7, an intracellular protein that inhibits the immunosuppressive cytokine transforming growth factor-β1 (TGF-β1).[1][2][3] By binding to Smad7 mRNA, this compound facilitates its degradation by RNase H, leading to a reduction in Smad7 protein levels.[1] This, in turn, restores TGF-β1 signaling, which helps to suppress inflammatory pathways.[1][4]

Q2: What is the role of Smad7 in the TGF-β signaling pathway?

Smad7 is an inhibitory Smad protein that acts as a negative feedback regulator of the TGF-β signaling pathway.[5][6] It functions by competing with receptor-regulated Smads (R-Smads) for binding to the activated TGF-β type I receptor (TβRI), thereby preventing the phosphorylation and activation of R-Smads.[6] Additionally, Smad7 can recruit E3 ubiquitin ligases (e.g., Smurf1/2) to the receptor, leading to its degradation.[5][6] Elevated levels of Smad7 are associated with inflammatory conditions like Crohn's disease, where they contribute to reduced TGF-β1 activity.[1][2]

Q3: What were the dosages of this compound used in clinical trials for Crohn's disease?

In a significant phase 2 clinical trial, patients with active Crohn's disease were administered daily oral doses of 10 mg, 40 mg, or 160 mg of this compound for two weeks.[2][7] A subsequent phase 2 open-label study used a daily dose of 160 mg for 12 weeks.[8][9] However, a phase 3 trial was prematurely discontinued due to a lack of efficacy, with recent findings suggesting that variations in the chemical properties and in vitro Smad7 inhibitory activity of different batches of this compound may have contributed to these discrepant results.[10][11]

Q4: Why is in vitro testing of this compound batches crucial?

Studies have revealed significant variability in the ability of different manufactured batches of this compound to downregulate Smad7 expression in vitro.[8][11] Some batches used in the less successful phase 3 trial failed to inhibit Smad7 expression in cultured cells, unlike the batches used in the more promising phase 2 studies.[8][9] This highlights the critical importance of in vitro bioassays as a quality control measure to ensure the pharmacological activity of this compound batches before their use in further research or clinical applications.[11]

Troubleshooting Guide

Issue 1: Inconsistent or no Smad7 inhibition observed in vitro.

  • Possible Cause 1: Inactive Batch of this compound.

    • Troubleshooting Step: As documented in published studies, not all batches of this compound possess the same biological activity.[8][11] It is crucial to verify the activity of your specific batch. If possible, obtain a reference batch with known Smad7 inhibitory capacity for comparison. The studies suggest that differences in the stereochemistry of the phosphorothioate linkages can affect efficacy.[11]

  • Possible Cause 2: Inefficient Transfection.

    • Troubleshooting Step: The delivery of the antisense oligonucleotide into the cells is critical. Optimize your transfection protocol for the specific cell line you are using (e.g., HCT-116 cells are a commonly used model).[8] Experiment with different transfection reagents, reagent-to-oligonucleotide ratios, and incubation times. The use of a fluorescently labeled control oligonucleotide can help visualize and quantify transfection efficiency.

  • Possible Cause 3: Incorrect Dosage/Concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your in vitro system. Based on preclinical studies, a range of concentrations should be tested to identify the IC50 (half-maximal inhibitory concentration).

Issue 2: High variability in experimental replicates.

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Troubleshooting Step: Ensure that cell passage number, confluency at the time of transfection, and media composition are consistent across all experiments. High-passage number cells may exhibit altered gene expression and transfection efficiency.

  • Possible Cause 2: Pipetting Errors.

    • Troubleshooting Step: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of reagents, especially the transfection reagent and this compound solution.

  • Possible Cause 3: Uneven Cell Plating.

    • Troubleshooting Step: Ensure a single-cell suspension and proper mixing before plating to achieve a uniform cell density across all wells.

Data Presentation

Table 1: Summary of this compound Phase 2 Clinical Trial Dosage and Efficacy in Crohn's Disease

Daily DosageClinical Remission at Day 15Clinical Response at Day 28
Placebo10%17%
10 mg12%37%
40 mg55%58%
160 mg65%72%

Data extracted from a phase 2, double-blind, placebo-controlled trial.[2][7]

Experimental Protocols

Protocol 1: In Vitro Assessment of Smad7 Inhibition by this compound in HCT-116 Cells

This protocol is based on methodologies described in studies evaluating the efficacy of different this compound batches.[8][12]

  • 1. Cell Culture:

    • Culture human colorectal carcinoma (HCT-116) cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Use cells at a low passage number for experiments.

  • 2. Transfection with this compound:

    • Seed HCT-116 cells in 6-well plates to achieve 70-80% confluency on the day of transfection.

    • Prepare the transfection mixture according to the manufacturer's instructions for your chosen lipid-based transfection reagent (e.g., Lipofectamine).

    • In separate tubes, dilute this compound (at various concentrations for dose-response) and the transfection reagent in serum-free medium.

    • Combine the diluted this compound and transfection reagent and incubate for the recommended time to allow complex formation.

    • Add the transfection complexes to the cells and incubate for the optimized duration (e.g., 3 hours for RNA analysis, longer for protein analysis).[8]

  • 3. RNA Extraction and Real-Time PCR for Smad7 mRNA:

    • After the desired incubation period, wash the cells with PBS and lyse them.

    • Extract total RNA using a commercial kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[8]

    • Perform real-time PCR using primers specific for human Smad7 and a housekeeping gene (e.g., β-actin) for normalization.

    • Calculate the relative expression of Smad7 mRNA using the ΔΔCt method.

  • 4. Protein Extraction and Western Blotting for Smad7 Protein:

    • After a longer incubation period (e.g., 24-48 hours) to allow for changes in protein levels, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

    • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody against Smad7.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.[13]

    • Quantify band intensities using densitometry software.

Visualizations

TGFB_Smad_Signaling TGF-β/Smad Signaling Pathway and Smad7 Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TBRII TGF-β Receptor II TGF-β->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Activates R_Smad R-Smad (Smad2/3) TBRI->R_Smad Phosphorylates p_R_Smad p-R-Smad R_Smad->p_R_Smad Smad_Complex p-R-Smad/Co-Smad Complex p_R_Smad->Smad_Complex Co_Smad Co-Smad (Smad4) Co_Smad->Smad_Complex Gene_Transcription Gene Transcription Smad_Complex->Gene_Transcription Translocates & Regulates Smad7 Smad7 Smad7->TBRI Inhibits

Caption: TGF-β signaling pathway and the inhibitory role of Smad7.

Mongersen_MoA Mechanism of Action of this compound cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Smad7_Gene Smad7 Gene Smad7_mRNA Smad7 mRNA Smad7_Gene->Smad7_mRNA Transcription Ribosome Ribosome Smad7_mRNA->Ribosome Translation Degradation mRNA Degradation Smad7_mRNA->Degradation Smad7_Protein Smad7 Protein Ribosome->Smad7_Protein This compound This compound (ASO) This compound->Smad7_mRNA Binds RNase_H RNase H RNase_H->Smad7_mRNA Cleaves

Caption: this compound's antisense mechanism to reduce Smad7 protein.

Experimental_Workflow Experimental Workflow for Dosage Optimization Start Start Cell_Culture Culture HCT-116 Cells Start->Cell_Culture Transfection Transfect with different this compound doses Cell_Culture->Transfection Incubation Incubate (3h for RNA, 24-48h for protein) Transfection->Incubation Harvest Harvest Cells Incubation->Harvest RNA_Protein_Extraction RNA/Protein Extraction Harvest->RNA_Protein_Extraction qPCR Real-Time PCR for Smad7 mRNA RNA_Protein_Extraction->qPCR Western_Blot Western Blot for Smad7 Protein RNA_Protein_Extraction->Western_Blot Analysis Data Analysis (Dose-Response Curve) qPCR->Analysis Western_Blot->Analysis End Determine Optimal Dose Analysis->End

Caption: Workflow for in vitro optimization of this compound dosage.

References

Analytical methods to ensure Mongersen batch consistency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on analytical methods to ensure the batch-to-batch consistency of Mongersen (GED-0301), an antisense oligonucleotide. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as GED-0301) is an experimental oral antisense oligonucleotide developed for the treatment of Crohn's disease.[1] Its mechanism of action involves targeting the messenger RNA (mRNA) of the SMAD7 protein.[1] In Crohn's disease, elevated levels of SMAD7 inhibit the immunosuppressive cytokine Transforming Growth Factor-β1 (TGF-β1), leading to chronic inflammation.[1][2][3] this compound binds to SMAD7 mRNA, promoting its degradation. This reduces SMAD7 protein levels, thereby restoring TGF-β1 signaling and mitigating the inflammatory response.[1][2]

Q2: Why is batch-to-batch consistency so critical for this compound?

Batch-to-batch consistency is paramount because different manufacturing batches of this compound have shown significant variability in their pharmacological activity.[4][5] Inconsistent efficacy was a major issue during its clinical development; batches used in a successful Phase II trial were found to be effective at downregulating SMAD7, while some batches used in a later, unsuccessful Phase III trial were not.[3][4][6][7] This highlights that ensuring each batch possesses the intended biological activity is crucial for obtaining reliable and reproducible clinical outcomes.

Q3: What is the primary root cause of batch inconsistency in this compound?

The primary cause is believed to be the inhomogeneous diastereomeric composition of the drug substance.[5][8] this compound contains 20 phosphorothioate (PS) linkages, which create chiral centers at each phosphorus atom.[8] As this chirality is not controlled during synthesis, a vast number of stereoisomers (2^20) are possible.[5][8] Even minor variations in the manufacturing process can alter the specific mixture of these diastereomers, leading to batches with different three-dimensional structures and, consequently, different biological activities.[5][8]

Q4: What are the standard analytical methods for oligonucleotide characterization, and are they sufficient for this compound?

Standard analytical methods for oligonucleotides include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity verification, and Capillary Electrophoresis (CE) for length and purity verification.[9][10] However, for this compound, these common physicochemical techniques were found to be insufficient. They could not distinguish between batches that had different diastereomeric compositions and, therefore, different levels of biological activity.[5][8]

Q5: Which advanced analytical methods are essential for ensuring this compound batch consistency?

Two key methods are crucial:

  • Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR): This technique is sensitive to the local chemical environment of the phosphorus atoms in the oligonucleotide backbone. It can detect differences in the diastereomeric composition between batches, providing a "fingerprint" of the stereoisomer mixture.[5][8]

  • In Vitro Bioassay: A cell-based functional assay is mandatory to directly measure the pharmacological activity of each batch.[4][6] This involves treating a relevant cell line (e.g., HCT-116) with this compound and quantifying the resulting downregulation of SMAD7 mRNA or protein.[4][7][11] This method directly confirms the biological potency of the batch.

This compound Signaling Pathway

mongersen_pathway cluster_signaling TGF-β1 Signaling cluster_intervention This compound Intervention TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor Binds Inflammation Pro-inflammatory Response Receptor->Inflammation Suppresses SMAD7 SMAD7 Protein SMAD7->Receptor Inhibits This compound This compound (ASO) SMAD7_mRNA SMAD7 mRNA This compound->SMAD7_mRNA Binds & Degrades SMAD7_mRNA->SMAD7 Translates

Caption: this compound targets SMAD7 mRNA, preventing its translation and restoring TGF-β1-mediated suppression of inflammation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Actions & Solutions
High Purity by HPLC/MS but Low Biological Activity The batch may have an unfavorable diastereomeric composition that is not detectable by standard chromatographic methods.1. Analyze the batch using ³¹P-NMR and compare its spectral fingerprint to a highly active reference standard.[8] 2. Confirm the low activity using the validated in vitro SMAD7 knockdown bioassay . 3. If NMR and bioassay results correlate, the batch should be rejected. Review the manufacturing process for any deviations that could have altered the stereochemical outcome.[5][8]
High Inter-Batch Variability in Bioassay Results 1. Inconsistent manufacturing process leading to different diastereomeric mixtures.[4][12] 2. Poorly controlled or non-validated bioassay protocol.1. Implement ³¹P-NMR as a routine in-process control and release test to ensure physicochemical consistency. 2. Establish a potency-based release specification using the in vitro bioassay (e.g., 80-125% relative potency to a reference standard).[6] 3. Thoroughly validate the bioassay for robustness, accuracy, and precision.
Scale-Up of Synthesis Leads to Inconsistent Batches Solid-phase oligonucleotide synthesis is difficult to scale, and minor changes in reaction conditions (reagents, temperature, time) can significantly impact the chiral composition of phosphorothioate linkages.[12][13]1. Re-qualify the manufacturing process at the new scale. 2. Use ³¹P-NMR and the in vitro bioassay to compare batches from the new scale against the original scale to demonstrate comparability. 3. Establish stringent process controls and define acceptable ranges for critical process parameters.

Analytical Methods and Specifications

The following tables summarize the recommended analytical approaches and provide an example of batch release specifications for ensuring this compound consistency.

Table 1: Comparison of Analytical Methods for this compound Batch Consistency

MethodParameter MeasuredUtility for this compound Batch Consistency
Reversed-Phase HPLC (RP-HPLC) Purity (separation from truncated sequences or "shortmers").[10][14]Necessary but not sufficient. Good for quantifying product-related impurities but cannot distinguish between active and inactive stereoisomers.[5]
Mass Spectrometry (MS) Identity (verifies the molecular weight of the correct sequence).Necessary but not sufficient. Confirms the primary sequence but provides no information on stereochemistry or biological function.[5]
³¹P-NMR Spectroscopy Diastereomeric composition (provides a spectral "fingerprint").[8]Highly Recommended. A key physicochemical method to detect variations in the stereoisomer mixture that correlate with biological activity.[5][8]
In Vitro SMAD7 Knockdown Bioassay Potency (measures the biological activity/function of the drug).Mandatory. The most critical test, as it directly quantifies the intended pharmacological effect and correlates with clinical efficacy.[4][6][7]

Table 2: Example Batch Release Specifications for this compound

Test CategoryTestMethodAcceptance Criteria
Appearance Visual InspectionVisualWhite to off-white lyophilized powder
Identity Molecular WeightESI-Mass SpectrometryConforms to theoretical mass ± 0.1%
Purity Main Peak PurityRP-HPLC≥ 95.0%
Physicochemical Profile Spectral Fingerprint³¹P-NMRSpectrum conforms to the reference standard
Potency SMAD7 KnockdownIn Vitro Cell-Based Bioassay80% - 125% relative to reference standard
Safety EndotoxinLAL Test≤ 10 EU/mg

Analytical Workflow and Troubleshooting Logic

analytical_workflow cluster_workflow Recommended Analytical Workflow for Batch Release start New this compound Batch qc1 Standard QC: Identity (MS) Purity (HPLC) start->qc1 adv_qc Advanced QC: ³¹P-NMR Fingerprinting qc1->adv_qc bioassay Functional Test: In Vitro Bioassay (SMAD7 Knockdown) adv_qc->bioassay decision Compare to Specs & Reference Standard bioassay->decision release Batch Release decision->release Pass reject Reject Batch & Investigate Mfg. decision->reject Fail

Caption: A workflow for this compound batch release emphasizing mandatory standard, advanced, and functional testing.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Low Batch Activity start Batch Fails Potency Bioassay check1 Purity (HPLC) & Identity (MS) Acceptable? start->check1 check2 Analyze with ³¹P-NMR check1->check2 Yes cause1 Root Cause: Impurity or Degradation check1->cause1 No check3 Does NMR spectrum match active reference? check2->check3 cause2 Root Cause: Unfavorable Diastereomeric Composition check3->cause2 No investigate Investigate Manufacturing Process check3->investigate Yes cause1->investigate cause2->investigate

Caption: A decision tree to diagnose the root cause of low biological activity in a this compound batch.

Experimental Protocols

Protocol 1: In Vitro SMAD7 Knockdown Bioassay

This protocol describes a method to assess the biological activity of a this compound batch by measuring its ability to downregulate SMAD7 protein in a cell culture model.[4][5][7]

1. Cell Culture:

  • Culture human colorectal carcinoma cells (HCT-116) in an appropriate medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO₂.

  • Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.

2. Transfection:

  • On the day of transfection, prepare solutions of the this compound test batch and a qualified reference standard at a final concentration of 1 µg/mL.

  • Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions to transfect the HCT-116 cells with the this compound samples.

  • Include a "transfection reagent only" control (mock).

  • Incubate the cells for 24-48 hours post-transfection.

3. Protein Extraction and Quantification:

  • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Western Blot Analysis:

  • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody against SMAD7.

  • Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Perform densitometric analysis on the Western blot bands using imaging software.

  • Normalize the SMAD7 band intensity to the corresponding loading control band intensity for each sample.

  • Calculate the percentage of SMAD7 knockdown for the test batch relative to the mock control.

  • Determine the relative potency of the test batch by comparing its knockdown activity to that of the reference standard.

Protocol 2: ³¹P-NMR Analysis for Batch Fingerprinting

This protocol outlines a general procedure for using ³¹P-NMR to compare the diastereomeric composition of different this compound batches.[8]

1. Sample Preparation:

  • Accurately weigh and dissolve a standardized amount of the this compound batch (e.g., 5-10 mg) in a known volume of a suitable solvent (e.g., D₂O or a buffered aqueous solution) in an NMR tube.

  • Ensure complete dissolution. The use of a consistent buffer is critical for reproducibility.

2. NMR Data Acquisition:

  • Acquire ³¹P-NMR spectra on a high-field NMR spectrometer (e.g., ≥ 400 MHz).

  • Use a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.

  • Key parameters to standardize include temperature, acquisition time, relaxation delay, and number of scans to ensure a high signal-to-noise ratio. The spectral window should be set to cover the phosphorothioate region (approx. 54-56 ppm).[5][8]

3. Data Processing:

  • Apply standard processing steps: Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra consistently (e.g., using an external standard like phosphoric acid).

  • Carefully align the spectra to account for minor shifts.

4. Spectral Comparison and Analysis:

  • Qualitative Comparison: Visually overlay the ³¹P-NMR spectrum of the test batch with that of a qualified, highly active reference standard. Note any significant differences in the fine structure, peak shapes, or relative intensities within the phosphorothioate region.

  • Chemometric Analysis (for quantitative comparison):

    • For robust comparison across many batches, use Principal Component Analysis (PCA).
    • Divide the aligned spectra into small, defined integration "buckets" or bins.
    • Use the integral values from these bins as variables for PCA.
    • Plot the scores from the principal components (e.g., PC1 vs. PC2). Batches with similar diastereomeric compositions will cluster together in the PCA scores plot.
    • Establish an acceptance ellipse or cluster based on historically active batches. A new test batch must fall within this defined cluster to pass.[8]

References

Validation & Comparative

A Comparative Guide to Mongersen and Biologic Therapies for Crohn's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mongersen (GED-0301) and other prominent biologic therapies for the treatment of Crohn's disease. The information is compiled from publicly available clinical trial data and scientific literature to assist in research and development efforts.

Introduction to Therapeutic Strategies in Crohn's Disease

Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by a dysregulated immune response in the gastrointestinal tract. Therapeutic interventions have evolved from broad-acting anti-inflammatory agents to targeted biologic therapies that modulate specific inflammatory pathways. This guide focuses on a comparison of this compound, an oral antisense oligonucleotide, with three major classes of biologic therapies: anti-tumor necrosis factor (TNF)-α agents, anti-integrin agents, and anti-interleukin (IL)-12/23 agents.

Mechanism of Action

The therapeutic agents discussed in this guide employ distinct mechanisms to mitigate the inflammatory cascade in Crohn's disease.

This compound (GED-0301) is an oral, antisense oligonucleotide designed to specifically target and degrade the messenger RNA (mRNA) of SMAD7. In patients with Crohn's disease, elevated levels of SMAD7 in the intestinal mucosa inhibit the immunosuppressive activity of transforming growth factor-beta 1 (TGF-β1).[1][2] By reducing SMAD7 expression, this compound aims to restore TGF-β1's natural anti-inflammatory function.[1][2]

Anti-TNF-α therapies (e.g., Infliximab, Adalimumab) function by neutralizing the pro-inflammatory cytokine TNF-α.[3][4] TNF-α is a key mediator of inflammation, and its blockade helps to reduce the influx of inflammatory cells into the gut and suppress the inflammatory response.[3][4][5]

Anti-integrin therapies (e.g., Vedolizumab) selectively target leukocyte trafficking to the gut. Vedolizumab specifically binds to the α4β7 integrin, a protein on the surface of circulating lymphocytes, preventing their adhesion to the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on the endothelial cells of the gut.[6] This blockade inhibits the migration of these immune cells into the inflamed intestinal tissue.[7]

Anti-IL-12/23 therapies (e.g., Ustekinumab) target the shared p40 subunit of the cytokines IL-12 and IL-23. These cytokines are involved in the differentiation and activation of T-helper 1 (Th1) and T-helper 17 (Th17) cells, respectively, which are key drivers of the inflammatory process in Crohn's disease. By blocking IL-12 and IL-23, ustekinumab disrupts these inflammatory pathways.

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways for each therapeutic class.

TGF_beta_SMAD7_Pathway TGF-β Signaling Pathway and this compound's Mechanism of Action TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR Binds SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Anti_inflammatory Anti-inflammatory Gene Expression Nucleus->Anti_inflammatory Promotes SMAD7 SMAD7 SMAD7->TGFBR Inhibits mRNA_degradation SMAD7 mRNA Degradation This compound This compound (GED-0301) This compound->SMAD7 Targets mRNA of This compound->mRNA_degradation

Caption: TGF-β signaling pathway and the inhibitory action of SMAD7, which is targeted by this compound.

TNF_alpha_Pathway TNF-α Signaling Pathway and Anti-TNF-α Biologics TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds Signaling_Complex Signaling Complex (TRADD, TRAF2, RIPK1) TNFR->Signaling_Complex Recruits NFkB_Pathway NF-κB Pathway Signaling_Complex->NFkB_Pathway Activates MAPK_Pathway MAPK Pathway Signaling_Complex->MAPK_Pathway Activates Pro_inflammatory Pro-inflammatory Gene Expression NFkB_Pathway->Pro_inflammatory MAPK_Pathway->Pro_inflammatory Anti_TNF Anti-TNF-α Biologics (e.g., Infliximab) Anti_TNF->TNFa Neutralizes Integrin_Pathway Leukocyte Adhesion and Anti-Integrin Therapy Leukocyte Leukocyte a4b7 α4β7 Integrin MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Binds to Endothelial_Cell Gut Endothelial Cell Adhesion Adhesion & Transmigration MAdCAM1->Adhesion Anti_Integrin Anti-Integrin Biologics (e.g., Vedolizumab) Anti_Integrin->a4b7 Blocks IL12_23_Pathway IL-12/23 Signaling and its Inhibition APC Antigen Presenting Cell (e.g., Macrophage) IL12 IL-12 APC->IL12 IL23 IL-23 APC->IL23 p40 p40 subunit T_Cell T-Cell IL12->T_Cell Acts on IL23->T_Cell Acts on Th1 Th1 Differentiation T_Cell->Th1 Th17 Th17 Differentiation T_Cell->Th17 Inflammation Inflammation Th1->Inflammation Th17->Inflammation Anti_IL12_23 Anti-IL-12/23 Biologics (e.g., Ustekinumab) Anti_IL12_23->p40 Targets Clinical_Trial_Workflow Generalized Clinical Trial Workflow for Crohn's Disease Biologics Screening Screening (Inclusion/Exclusion Criteria, Baseline CDAI) Randomization Randomization Screening->Randomization Induction_Treatment Induction Phase (Active vs. Placebo) Randomization->Induction_Treatment Induction_Endpoint Primary Induction Endpoint (e.g., Clinical Response/Remission at Week 6-12) Induction_Treatment->Induction_Endpoint Responders Responders to Induction Induction_Endpoint->Responders Maintenance_Randomization Re-randomization (for some trials) Responders->Maintenance_Randomization Maintenance_Treatment Maintenance Phase (Active vs. Placebo) Maintenance_Randomization->Maintenance_Treatment Maintenance_Endpoint Primary Maintenance Endpoint (e.g., Sustained Remission at Week 52) Maintenance_Treatment->Maintenance_Endpoint Safety_Followup Long-term Safety Follow-up Maintenance_Endpoint->Safety_Followup

References

Safety Profile of Mongersen in Early Clinical Trials: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the safety and tolerability of Mongersen (GED-0301) with alternative biologic therapies for Crohn's disease, based on Phase 1 and 2 clinical trial data.

Introduction

This compound (GED-0301) is an oral, antisense oligonucleotide designed to inhibit the synthesis of SMAD7, a protein that plays a crucial role in the inflammatory cascade associated with Crohn's disease. By targeting SMAD7, this compound aims to restore the immunosuppressive function of Transforming Growth Factor-β1 (TGF-β1) in the gut, thereby reducing inflammation. This guide provides a comprehensive comparison of the safety profile of this compound in its early-stage clinical trials with that of other established and emerging biologic therapies for Crohn's disease, namely Ustekinumab, Risankizumab, and Vedolizumab. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.

Comparative Safety Profile of this compound and Alternatives in Phase 1 & 2 Trials

The following tables summarize the key safety findings for this compound and its comparators from their respective Phase 1 and Phase 2 clinical trials in patients with Crohn's disease.

Table 1: Safety Profile of this compound in Phase 2 Trials

Adverse Event CategoryThis compound (10 mg/day)This compound (40 mg/day)This compound (160 mg/day)PlaceboReference
Any Adverse Event 49%62%49%67%[1]
Serious Adverse Events 7%2%2%2%[1]
Most Common Adverse Events Abdominal pain, Worsening of Crohn's disease, Urinary tract infection, C-reactive protein increaseAbdominal pain, Worsening of Crohn's disease, Urinary tract infection, C-reactive protein increaseAbdominal pain, Worsening of Crohn's disease, Urinary tract infection, C-reactive protein increaseAbdominal pain, Worsening of Crohn's disease, Urinary tract infection, C-reactive protein increase[1]

In a Phase 2 open-label study of this compound (160 mg/day), 44.4% of patients reported at least one treatment-emergent adverse event. The most frequent were pyrexia (22.2%) and arthralgia (11.1%). Notably, most adverse events across studies were reported to be related to the symptoms and complications of Crohn's disease itself.[2]

Table 2: Comparative Safety Profile of Alternative Biologic Therapies in Phase 2 Trials

DrugTrialKey Safety FindingsReference
Ustekinumab CERTIFIRates of adverse events and serious adverse events were similar between ustekinumab and placebo groups. In the maintenance phase, serious infections were reported in 2.3% of patients receiving 90 mg q8 weeks and 5.3% in the q12 weeks group, compared to 2.3% in the placebo group.[3]
Risankizumab Phase 2 OLEThe rate of serious adverse events was 24.6 events/100 patient-years, with the majority being gastrointestinal in nature. Rates of serious infections were 4.2 events/100 patient-years.[4][5]
Vedolizumab GEMINI 2 & 3The overall incidence of adverse events was similar between vedolizumab and placebo groups. The most common adverse events in the vedolizumab arm included Crohn's disease exacerbation, arthralgia, pyrexia, nasopharyngitis, headache, nausea, and abdominal pain.[1][6]

Experimental Protocols

A detailed understanding of the methodologies employed in the clinical trials is essential for a critical appraisal of the safety data.

This compound Phase 2 Trial (Monteleone et al., 2015)

This was a double-blind, placebo-controlled, multicenter Phase 2 trial involving 166 adult patients with active Crohn's disease (CDAI score of 220 to 450).[7][8] Participants were randomly assigned to one of four groups to receive oral this compound at doses of 10 mg/day, 40 mg/day, or 160 mg/day, or a matching placebo, for 14 consecutive days.[7][8] The primary efficacy endpoint was the proportion of patients achieving clinical remission (CDAI score <150) at day 15, which was maintained for at least 2 weeks.[7][8] Safety assessments included the monitoring of all adverse events, serious adverse events, and clinical laboratory parameters throughout the study.

Ustekinumab Phase 2b Trial (CERTIFI)

The CERTIFI study was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of Ustekinumab in 526 patients with moderate-to-severe Crohn's disease who had previously failed or were intolerant to TNF-antagonist therapy.[3][9] The induction phase involved a single intravenous infusion of Ustekinumab (1, 3, or 6 mg/kg) or placebo.[3][9] The primary endpoint for the induction phase was clinical response (a decrease of at least 100 points in the CDAI score) at week 6.[9] Responders were then re-randomized to receive subcutaneous maintenance injections of Ustekinumab (90 mg) or placebo at weeks 8 and 16.[9] Safety was monitored throughout the trial.

Risankizumab Phase 2 Open-Label Extension (OLE)

This study enrolled 65 patients who had responded to Risankizumab in the parent Phase 2 study.[4][5] Patients received open-label subcutaneous Risankizumab 180 mg every 8 weeks.[4][5] The primary objective was to investigate the long-term safety of Risankizumab.[4][5]

Vedolizumab Phase 2 Trial (Feagan et al., 2008)

This randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of MLN0002 (the precursor to Vedolizumab) in patients with active Crohn's disease.[10][11] Patients received intravenous infusions of MLN0002 (0.5 mg/kg or 2.0 mg/kg) or placebo on days 1 and 29.[10][11] The primary efficacy endpoint was clinical response (a decrease of at least 70 points in the CDAI score) on day 57.[10][11] Safety was assessed through the monitoring of adverse events.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Mongersen_Pathway cluster_signaling Normal TGF-β1 Signaling cluster_crohns Crohn's Disease Pathophysiology cluster_intervention This compound Intervention TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds Inflammation Intestinal Inflammation TGFBR->Inflammation Leads to Suppression Suppression of Inflammation TGFBR->Suppression Activates SMAD7_mRNA SMAD7 mRNA SMAD7_Protein SMAD7 Protein SMAD7_mRNA->SMAD7_Protein Translates to SMAD7_Protein->TGFBR Inhibits This compound This compound (GED-0301) This compound->SMAD7_mRNA Binds and degrades

Caption: Mechanism of action of this compound in Crohn's disease.

General Experimental Workflow for Phase 2 Clinical Trials in Crohn's Disease

Experimental_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Patient_Recruitment Patient Recruitment (Active Crohn's Disease) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Baseline_Assessment Baseline Assessment (CDAI, Endoscopy, etc.) Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Group (e.g., this compound, Placebo) Randomization->Treatment_Arm Monitoring Monitoring for Efficacy and Safety Treatment_Arm->Monitoring Endpoint_Assessment Primary and Secondary Endpoint Assessment Monitoring->Endpoint_Assessment Data_Analysis Data Analysis and Reporting Endpoint_Assessment->Data_Analysis

Caption: A generalized workflow for Phase 2 clinical trials in Crohn's disease.

Signaling Pathways of Alternative Biologic Therapies

Biologics_Pathways cluster_Ustekinumab Ustekinumab (Anti-IL-12/23) cluster_Risankizumab Risankizumab (Anti-IL-23) cluster_Vedolizumab Vedolizumab (Anti-α4β7 Integrin) IL12_23 IL-12 & IL-23 p40 p40 subunit T_Cell_Diff T-Cell Differentiation (Th1, Th17) p40->T_Cell_Diff Promotes Ustekinumab Ustekinumab Ustekinumab->p40 Binds to Inflammation_U Inflammation T_Cell_Diff->Inflammation_U IL23 IL-23 p19 p19 subunit Th17_Diff Th17 Cell Differentiation p19->Th17_Diff Promotes Risankizumab Risankizumab Risankizumab->p19 Binds to Inflammation_R Inflammation Th17_Diff->Inflammation_R Lymphocyte T-Lymphocyte a4b7 α4β7 Integrin MAdCAM1 MAdCAM-1 (Gut Endothelium) a4b7->MAdCAM1 Interacts with Vedolizumab Vedolizumab Vedolizumab->a4b7 Binds to Trafficking Lymphocyte Trafficking to Gut

Caption: Signaling pathways targeted by Ustekinumab, Risankizumab, and Vedolizumab.

References

A Head-to-Head Comparison of Antisense Oligonucleotide Platforms for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of antisense oligonucleotide (ASO) therapeutics, selecting the optimal platform is a critical decision. This guide provides an objective, data-driven comparison of prominent ASO platforms, focusing on their performance, underlying mechanisms, and key experimental considerations.

Antisense oligonucleotides are synthetic single-stranded nucleic acids designed to bind to specific RNA sequences and modulate gene expression.[1] Their therapeutic potential is vast, offering avenues to treat a wide array of genetic and acquired diseases.[2] However, the efficacy and safety of ASO-based therapies are intrinsically linked to the chemical modifications and design of the oligonucleotide. This guide delves into a head-to-head comparison of different ASO platforms, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in informed decision-making.

Mechanisms of Action: A Fundamental Overview

ASO platforms primarily operate through two distinct mechanisms: RNase H-dependent mRNA degradation and steric hindrance of RNA processing.

  • RNase H-Dependent Degradation: This mechanism involves the ASO binding to its target mRNA, creating an RNA/DNA heteroduplex. This duplex is recognized by RNase H, an endogenous enzyme that selectively cleaves the RNA strand, leading to a reduction in protein expression.[3][4][5] This is a common mechanism for "gapmer" ASOs, which feature a central DNA region flanked by modified nucleotide "wings" that enhance stability and binding affinity.[6]

  • Steric Hindrance: In this mode, the ASO binds to a target pre-mRNA or mRNA and physically blocks the binding of cellular machinery, such as splicing factors or the ribosomal initiation complex.[7] This can be used to modulate splicing patterns, for instance, to skip a mutated exon or to restore a correct reading frame. Platforms like phosphorodiamidate morpholino oligomers (PMOs) primarily utilize this mechanism.

Head-to-Head Performance Comparison

The choice of ASO chemistry significantly impacts potency, durability, and potential toxicity. The following tables summarize the key characteristics and performance data for some of the most widely used ASO platforms.

Table 1: Qualitative Comparison of ASO Platforms
FeatureFirst Generation (Phosphorothioate - PS)Second Generation (e.g., 2'-O-Methoxyethyl - 2'-MOE)2.5 Generation (e.g., Constrained Ethyl - cEt)Third Generation (e.g., Locked Nucleic Acid - LNA)Morpholinos (PMO)
Primary Mechanism RNase HRNase H, Splicing ModulationRNase H, Splicing ModulationRNase H, Splicing ModulationSteric Hindrance, Splicing Modulation
Binding Affinity ModerateHighVery HighVery HighVery High
Nuclease Resistance ModerateHighVery HighVery HighVery High
Potency LowHighVery HighVery HighHigh
Toxicity Profile Class-related toxicities (e.g., complement activation, coagulation cascade)Improved safety profile over 1st gen, but potential for thrombocytopeniaImproved safety profile over LNA, but still potential for hepatotoxicityPotential for hepatotoxicity[6][8]Generally well-tolerated, low toxicity
Delivery Systemic, LocalSystemic, LocalSystemic, LocalSystemic, LocalSystemic, Local
Table 2: Quantitative Comparison of 2'-MOE and LNA ASO Platforms

This table presents a summary of in vivo data from a study directly comparing 2'-MOE and LNA gapmer ASOs targeting mouse TRADD mRNA.[6]

Parameter2'-MOE ASO (4-10-4 gapmer)LNA ASO (4-10-4 gapmer)LNA ASO (3-12-3 gapmer)
In Vitro IC50 (nM) 28>601.6
In Vivo ED50 (mg/kg) 13>254
Target mRNA Reduction at 4.5 µmol/kg (%) 776580 (at 1.5 µmol/kg)
ALT Levels at 4.5 µmol/kg (U/L) Within normal range>10-fold increase>100-fold increase
AST Levels at 4.5 µmol/kg (U/L) Within normal range>10-fold increase>100-fold increase

Data sourced from Swayze et al., Nucleic Acids Research, 2007.[6]

Note: Lower IC50 and ED50 values indicate higher potency. ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) are markers of liver damage.

Key Experimental Protocols

Rigorous and standardized experimental protocols are crucial for the accurate evaluation and comparison of ASO platforms.

In Vitro ASO Efficacy Screening

Objective: To determine the potency (IC50) of ASOs in reducing target RNA expression in a cell-based assay.

Methodology:

  • Cell Line Selection: Choose a human cell line that endogenously expresses the target gene at a detectable level.[9][10] The cell line should be relevant to the disease context if possible.

  • ASO Delivery: For initial screening, ASOs can be delivered to cells using gymnotic uptake (free uptake) or transfection reagents.[11] Optimization of the delivery method is crucial to avoid cytotoxicity while achieving efficient uptake.[11]

  • Dose-Response Treatment: Plate cells and allow them to adhere. Treat the cells with a range of ASO concentrations (typically an 8 or 10-point concentration-response curve) for a predetermined duration (e.g., 24-72 hours).[11] Include appropriate controls, such as a non-targeting (scrambled) ASO and a saline/mock-treated control.[12]

  • RNA Isolation and Quantification: After treatment, harvest the cells and isolate total RNA. Quantify the target mRNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[11][13] Normalize the target gene expression to a stable housekeeping gene.

  • Data Analysis: Calculate the percentage of target mRNA reduction relative to the control-treated cells for each ASO concentration. Plot the dose-response curve and determine the IC50 value, which is the concentration of ASO that produces 50% of the maximal inhibition.[12]

In Vivo ASO Toxicity Assessment

Objective: To evaluate the potential toxicity of ASO candidates in an animal model, with a focus on hepatotoxicity and nephrotoxicity.

Methodology:

  • Animal Model: Use a relevant animal model, typically mice or rats.[14]

  • ASO Administration: Administer the ASO via a clinically relevant route, such as subcutaneous or intravenous injection.[15] Include a vehicle control group (e.g., saline).

  • Monitoring: Monitor the animals for general health, body weight changes, and any adverse reactions.[15]

  • Blood Collection and Analysis: Collect blood samples at predetermined time points to analyze serum chemistry panels, including markers for liver function (ALT, AST) and kidney function (BUN, creatinine).[6][16]

  • Tissue Collection and Histopathology: At the end of the study, euthanize the animals and collect major organs, particularly the liver and kidneys.[17] Perform histopathological analysis to assess for any cellular damage, inflammation, or other abnormalities.[6]

  • Data Analysis: Compare the serum chemistry and histopathology findings between the ASO-treated and control groups to identify any dose-dependent toxicities.

Off-Target Effect Analysis using RNA-Sequencing

Objective: To identify unintended changes in gene expression caused by the ASO, which can be due to hybridization to partially complementary RNA sequences.[18]

Methodology:

  • Cell Treatment and RNA Isolation: Treat a relevant human cell line with the ASO at a concentration that achieves significant on-target knockdown, along with a scrambled control.[19] Isolate high-quality total RNA.

  • Library Preparation and Sequencing: Prepare RNA-sequencing libraries from the isolated RNA and perform high-throughput sequencing.[7][19]

  • Bioinformatic Analysis:

    • Align the sequencing reads to the human genome and quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the ASO-treated cells compared to the control.

    • Use bioinformatic tools to predict potential off-target binding sites for the ASO in the transcriptome.[20]

    • Correlate the differentially expressed genes with the predicted off-target sites to identify high-confidence off-target effects.[18]

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) can help to clarify complex biological pathways and experimental workflows.

RNase_H_Mechanism RNase H-Mediated mRNA Degradation ASO Gapmer ASO Heteroduplex ASO-mRNA Heteroduplex ASO->Heteroduplex Binds to mRNA Target mRNA mRNA->Heteroduplex Cleavage mRNA Cleavage Heteroduplex->Cleavage Recruits RNaseH RNase H Enzyme RNaseH->Cleavage Degradation mRNA Fragments Degraded Cleavage->Degradation Protein Reduced Protein Synthesis Degradation->Protein

Caption: RNase H-Mediated mRNA Degradation Pathway.

ASO_Screening_Workflow ASO In Vitro Screening Workflow cluster_design ASO Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Selection Design Target Selection & ASO Design Synthesis ASO Synthesis & Purification Design->Synthesis CellCulture Cell Culture & Plating Synthesis->CellCulture Treatment Dose-Response Treatment CellCulture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation qPCR RT-qPCR Analysis RNA_Isolation->qPCR IC50 IC50 Determination qPCR->IC50 Lead_Selection Lead Candidate Selection IC50->Lead_Selection

Caption: ASO In Vitro Screening Workflow.

Conclusion

The field of antisense oligonucleotide therapeutics is rapidly evolving, with newer generations of ASO platforms offering enhanced potency and specificity. However, as demonstrated by the comparison between 2'-MOE and LNA chemistries, increased potency can sometimes be associated with a higher risk of toxicity. Therefore, a thorough and comparative evaluation of different ASO platforms is essential during the drug discovery and development process. By employing standardized experimental protocols for assessing efficacy, toxicity, and off-target effects, researchers can make more informed decisions to advance the most promising ASO candidates towards clinical applications.

References

Mongersen (GED-0301) in the Treatment of Crohn's Disease: A Comparative Analysis of Long-Term Safety and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Mongersen (GED-0301) with other therapeutic alternatives for Crohn's disease, focusing on long-term safety and efficacy data. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview supported by experimental data.

This compound (GED-0301): An Oral SMAD7 Antisense Oligonucleotide

This compound is an oral, antisense oligonucleotide designed to target the SMAD7 protein, which is found at elevated levels in the inflamed gut of Crohn's disease patients.[1] High levels of SMAD7 inhibit the immunosuppressive cytokine Transforming Growth Factor-β1 (TGF-β1), thereby promoting inflammation.[1][2] By downregulating SMAD7, this compound aims to restore TGF-β1's natural anti-inflammatory function.[1][3]

Initial phase I and II clinical trials of this compound showed promising results, with high rates of clinical remission and a favorable safety profile.[4][5] However, a large-scale phase III trial was prematurely discontinued due to a lack of efficacy.[6][7] Subsequent analyses have suggested that inconsistencies in the chemical batches of the drug used in the phase III trial might have contributed to these discordant results.[6][8]

Comparative Long-Term Efficacy Data

The following table summarizes the long-term efficacy of this compound from its phase II trials and compares it with established and emerging treatments for Crohn's disease: Ustekinumab, Risankizumab, and Upadacitinib.

Drug ClassDrug NameTrial/StudyPatient PopulationKey Efficacy Endpoints
Antisense Oligonucleotide This compound (GED-0301) Phase IIActive Crohn's DiseaseClinical Remission (CDAI <150) at Day 15 (maintained for ≥2 weeks): 65% (160 mg), 55% (40 mg) vs. 10% (placebo).[4][5] Clinical Response (≥100-point CDAI decrease) at Day 28: 72% (160 mg), 58% (40 mg) vs. 17% (placebo).[5][9]
IL-12/23 Inhibitor Ustekinumab IM-UNITI (LTE)Moderate-to-severe CDClinical Remission at Week 92: 74.4% (every 8 weeks), 72.6% (every 12 weeks).[10][11] Real-world data (52 weeks): Clinical remission rate of 70.95%.[12]
IL-23 Inhibitor Risankizumab Phase 2 OLEModerate-to-severe refractory CDClinical Remission maintained through Week 112: >64%.[13] Endoscopic Remission maintained through Week 104: >41%.[13] Real-world data (52 weeks): Steroid-free clinical remission rate of 46%.[14]
JAK Inhibitor Upadacitinib U-ENDURE (LTE)Moderate-to-severe CDClinical Remission (CDAI) at Week 52: 54.6% (30 mg), 41.6% (15 mg) vs. 14.4% (placebo).[15] Endoscopic Response at Week 52: 41.2% (30 mg), 27.8% (15 mg) vs. 7.2% (placebo).[15] 2-Year Maintenance: Sustained clinical remission and endoscopic response.[16][17]

CDAI: Crohn's Disease Activity Index; OLE: Open-Label Extension; LTE: Long-Term Extension; IL: Interleukin; JAK: Janus Kinase.

Comparative Long-Term Safety Data

The safety profiles of these medications are a critical consideration for long-term treatment. The table below provides a comparative summary of key safety findings.

Drug NameTrial/StudyKey Safety Findings
This compound (GED-0301) Phase IIMost adverse events were related to complications and symptoms of Crohn's disease.[5][9] No major safety issues were identified in the 2-week trial.[18]
Ustekinumab IM-UNITI (LTE)Safety events (per 100 patient-years) were similar between ustekinumab and placebo groups through 96 weeks, including adverse events, serious adverse events (18.82 vs. 19.24), and serious infections (4.02 vs. 4.09).[10][11] No new safety signals were observed.[10]
Risankizumab Phase 2 OLEWell-tolerated for up to 184 weeks with no new safety signals.[13] The rate of serious adverse events was 24.6 events/100 patient-years, with the majority being gastrointestinal.[19][20] Rates of serious infections were 4.2 events/100 patient-years.[19][20]
Upadacitinib U-ENDURE (LTE)Safety profile consistent with previous trials.[16][17] Herpes zoster was more common in upadacitinib-treated patients.[15] Rates of venous thromboembolism were higher with upadacitinib than placebo in patients with UC.[15]

Experimental Protocols and Methodologies

This compound (Phase II Trial)

  • Study Design: A double-blind, placebo-controlled, phase 2 trial conducted at 17 centers in Italy and Germany.[4][5]

  • Patient Population: 166 adults with active, moderate-to-severe Crohn's disease (CDAI score of 220 to 450) with lesions in the terminal ileum and/or right colon.[2][4]

  • Intervention: Patients were randomly assigned to receive 10, 40, or 160 mg of this compound, or a matching placebo, orally once daily for 2 weeks.[5]

  • Primary Outcome: Clinical remission (CDAI score < 150) at day 15, with maintenance of remission for at least 2 more weeks.[4][5]

  • Secondary Outcome: Clinical response (a reduction of ≥100 points in the CDAI score) at day 28.[5][9]

Ustekinumab (IM-UNITI Long-Term Extension)

  • Study Design: A long-term extension of the UNITI-1 and UNITI-2 phase 3 trials.[10][11]

  • Patient Population: Patients who completed 44 weeks of maintenance treatment in the initial trials.[10]

  • Intervention: Patients continued to receive subcutaneous ustekinumab 90 mg every 8 or 12 weeks.[10]

  • Endpoints: Efficacy was assessed through 92 weeks and safety through 96 weeks, evaluating the maintenance of clinical remission and response.[10][11]

Risankizumab (Phase 2 Open-Label Extension)

  • Study Design: An open-label extension study for patients who responded to risankizumab in the parent phase 2 study.[13][19]

  • Patient Population: Patients who achieved a clinical response at week 26 or clinical response/remission at week 52 in the parent study.[13][19]

  • Intervention: Open-label subcutaneous risankizumab 180 mg every 8 weeks.[13][19]

  • Endpoints: Long-term safety, immunogenicity, and efficacy (clinical and endoscopic remission) were evaluated.[19]

Upadacitinib (U-ENDURE Long-Term Extension)

  • Study Design: An ongoing 240-week long-term extension study.[16]

  • Patient Population: Patients who completed the 52-week U-ENDURE maintenance study.[16]

  • Intervention: Patients continued their previously assigned treatment of once-daily upadacitinib 15 mg or 30 mg.[16]

  • Endpoints: Long-term efficacy (clinical remission, endoscopic response) and safety were evaluated.[16][17]

Visualizations of Pathways and Processes

Mongersen_Mechanism_of_Action cluster_inflammation Inflammatory State in Crohn's Disease cluster_treatment Therapeutic Intervention with this compound TGFB1 TGF-β1 TGFBR TGF-β1 Receptor TGFB1->TGFBR Binds SMAD23 SMAD2/3 Phosphorylation TGFBR->SMAD23 Signal Blocked SMAD7 High Levels of SMAD7 SMAD7->TGFBR Inhibits Inflammation Pro-inflammatory Cytokine Production SMAD23->Inflammation Suppression Prevented This compound This compound (SMAD7 Antisense Oligonucleotide) SMAD7_mRNA SMAD7 mRNA This compound->SMAD7_mRNA Binds & Degrades SMAD7_restored Reduced SMAD7 TGFBR_restored TGF-β1 Receptor SMAD7_restored->TGFBR_restored SMAD23_restored SMAD2/3 Phosphorylation (Restored) TGFBR_restored->SMAD23_restored Signal Restored Anti_Inflammation Reduced Inflammation SMAD23_restored->Anti_Inflammation Suppresses

Caption: Mechanism of action for this compound in Crohn's disease.

Clinical_Trial_Workflow cluster_treatment_arms Treatment Period Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization TreatmentA Active Drug (e.g., this compound) Randomization->TreatmentA Placebo Placebo Randomization->Placebo FollowUp Follow-up Period (Efficacy & Safety Assessment) TreatmentA->FollowUp Placebo->FollowUp PrimaryEndpoint Primary Endpoint Analysis FollowUp->PrimaryEndpoint LTE Long-Term Extension (Optional) PrimaryEndpoint->LTE

Caption: Generalized workflow of a randomized controlled clinical trial.

Drug_Comparison_Logic cluster_MoA Mechanism of Action cluster_Efficacy Efficacy Outcomes cluster_Safety Safety Profile This compound This compound (SMAD7 Antisense) ClinicalRemission Clinical Remission This compound->ClinicalRemission Phase II Data AdverseEvents Adverse Events This compound->AdverseEvents Ustekinumab Ustekinumab (Anti-IL-12/23) Ustekinumab->ClinicalRemission EndoscopicResponse Endoscopic Response Ustekinumab->EndoscopicResponse Ustekinumab->AdverseEvents Infections Infection Risk Ustekinumab->Infections Risankizumab Risankizumab (Anti-IL-23) Risankizumab->ClinicalRemission Risankizumab->EndoscopicResponse Risankizumab->AdverseEvents Risankizumab->Infections Upadacitinib Upadacitinib (JAK Inhibitor) Upadacitinib->ClinicalRemission Upadacitinib->EndoscopicResponse Upadacitinib->AdverseEvents Upadacitinib->Infections

Caption: Logical framework for comparing Crohn's disease therapies.

References

Reproducibility of Mongersen Preclinical Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the preclinical data for Mongersen (GED-0301), an antisense oligonucleotide targeting SMAD7, reveals a strong foundational basis for its mechanism of action. However, the translation of these findings into successful clinical outcomes has been hindered by issues related to drug manufacturing rather than a failure of the initial preclinical concept. This guide provides a comprehensive comparison of this compound's preclinical performance with alternative antisense oligonucleotides, supported by experimental data and detailed methodologies, to offer researchers and drug developers a clear perspective on the reproducibility and therapeutic potential of this approach.

Executive Summary

This compound is an antisense oligonucleotide designed to inhibit the synthesis of SMAD7, a protein that is overexpressed in the intestinal mucosa of patients with Inflammatory Bowel Disease (IBD). Elevated SMAD7 levels are known to block the anti-inflammatory signaling of Transforming Growth Factor-beta 1 (TGF-β1), thereby perpetuating the inflammatory cascade in the gut.[1][2] The preclinical hypothesis was that by reducing SMAD7, this compound would restore TGF-β1's immunosuppressive functions and ameliorate intestinal inflammation.

Preclinical studies in mouse models of colitis demonstrated that oral administration of a SMAD7 antisense oligonucleotide successfully restored TGF-β1 signaling and significantly reduced mucosal inflammation.[3] These promising results led to initial success in Phase 1 and 2 clinical trials. However, a large-scale Phase 3 trial was prematurely halted due to a lack of efficacy.[4][5] Subsequent investigations revealed that the discrepancy was likely due to chemical differences between the batches of this compound used in the early and late-stage trials, with some of the later batches being unable to effectively reduce SMAD7 levels.[4][5]

This guide revisits the pivotal preclinical data for this compound and compares it with other antisense oligonucleotides that have been evaluated in similar preclinical models for IBD. This comparative analysis underscores the importance of rigorous manufacturing and quality control in the development of oligonucleotide-based therapeutics.

TGF-β1/SMAD7 Signaling Pathway in IBD

The following diagram illustrates the mechanism of action of this compound. In IBD, elevated SMAD7 levels inhibit the TGF-β1 signaling pathway, leading to a pro-inflammatory state. This compound, as a SMAD7 antisense oligonucleotide, aims to reduce SMAD7 protein expression, thereby restoring the anti-inflammatory effects of TGF-β1.

TGF_SMAD7_Pathway TGF-β1/SMAD7 Signaling Pathway and this compound's Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Binds to p-SMAD2/3 p-SMAD2/3 TGF-β Receptor->p-SMAD2/3 Phosphorylates SMAD2/3 SMAD2/3 SMAD4 SMAD4 p-SMAD2/3->SMAD4 Complexes with Anti-inflammatory\nResponse Anti-inflammatory Response SMAD4->Anti-inflammatory\nResponse Promotes SMAD7 SMAD7 SMAD7->TGF-β Receptor Inhibits SMAD7 mRNA SMAD7 mRNA SMAD7 mRNA->SMAD7 Translates to This compound This compound (SMAD7 ASO) This compound->SMAD7 mRNA Binds and degrades Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Pro-inflammatory\nCytokines->SMAD7 Upregulates

Caption: TGF-β1 signaling and this compound's inhibitory action on SMAD7.

Preclinical Data Comparison: this compound vs. Alternatives

The following tables summarize the quantitative data from key preclinical studies of this compound and alternative antisense oligonucleotides in chemically-induced colitis models in mice.

Table 1: Efficacy of this compound in Mouse Models of Colitis
ParameterTNBS-induced ColitisOxazolone-induced Colitis
Treatment SMAD7 ASO (oral)SMAD7 ASO (oral)
Body Weight Loss Significant reduction vs. controlSignificant reduction vs. control
Histological Score Significantly lower vs. controlSignificantly lower vs. control
p-Smad3 Levels Restored to near normal levelsRestored to near normal levels
Reference Boirivant et al., 2006[3]Boirivant et al., 2006[3]
Table 2: Efficacy of Alternative Antisense Oligonucleotides in Mouse Models of Colitis
TargetDrug/CompoundColitis ModelKey OutcomesReference
ICAM-1 Alicaforsen (ASO)TNBS-inducedReduction in inflammation and DAI.van Deventer et al.[6]
GATA3 SB012 (DNAzyme)TNBS & OxazoloneReduced expression of inflammatory cytokines (IL-6, IL-9, IL-13) and amelioration of colitis.Atreya et al., 2017[3][4][7]
NF-κB (p65) p65 ASODSS-inducedImproved DAI and histological scores; reduced pro-inflammatory cytokine levels (IL-1, IL-6, TNF-α).Neurath et al.[1][2]

Experimental Protocols

This compound (SMAD7 ASO) in TNBS-induced Colitis
  • Animal Model: Female CD-1 mice.

  • Induction of Colitis: Intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol. A typical protocol involves administering 100-150 µl of a 1-2.5% TNBS solution.[8][9]

  • Treatment Protocol: Oral administration of SMAD7 antisense oligonucleotide. The exact dosage and frequency from the pivotal preclinical study by Boirivant et al. (2006) involved daily oral gavage.

  • Outcome Measures:

    • Clinical: Daily monitoring of body weight, stool consistency, and presence of blood in feces to calculate a Disease Activity Index (DAI).

    • Histological: Colon tissue samples were collected, fixed, sectioned, and stained with hematoxylin and eosin. Histological scoring was performed based on the severity of inflammation, ulceration, and tissue damage.

    • Biochemical: Western blot analysis of colonic tissue lysates to measure the levels of phosphorylated Smad3 (p-Smad3) and total Smad7.

Experimental Workflow for Preclinical Evaluation of this compound

Mongersen_Workflow cluster_induction Colitis Induction cluster_treatment Treatment Groups cluster_assessment Outcome Assessment Induce_Colitis Induce colitis in mice (e.g., TNBS model) Mongersen_Group Oral administration of This compound (SMAD7 ASO) Induce_Colitis->Mongersen_Group Control_Group Control (e.g., scrambled oligonucleotide or vehicle) Induce_Colitis->Control_Group Clinical_Assessment Monitor Disease Activity Index (DAI) (Weight loss, stool consistency, bleeding) Mongersen_Group->Clinical_Assessment Histological_Analysis Histological scoring of colon tissue damage Mongersen_Group->Histological_Analysis Biochemical_Analysis Western blot for p-Smad3 and Smad7 levels Mongersen_Group->Biochemical_Analysis Control_Group->Clinical_Assessment Control_Group->Histological_Analysis Control_Group->Biochemical_Analysis

Caption: Workflow for preclinical evaluation of this compound in a mouse colitis model.

Discussion on Reproducibility

The preclinical findings for this compound, particularly the restoration of TGF-β1 signaling and amelioration of colitis in animal models, have been foundational and are not, in themselves, what has been challenged. The core issue of reproducibility for this compound arose during the transition from early-phase clinical trials to the large-scale Phase 3 trial. The inability of certain manufactured batches of the drug to effectively knock down SMAD7 in vitro highlights a critical manufacturing and quality control challenge.[4][5]

This case underscores that for oligonucleotide therapeutics, ensuring consistent chemical structure, purity, and biological activity of the active pharmaceutical ingredient is paramount for reproducible clinical outcomes. The preclinical data for this compound effectively demonstrated the potential of targeting SMAD7 in IBD. The subsequent clinical failures serve as a crucial lesson in the complexities of drug development, where manufacturing and formulation can be as critical as the biological mechanism of action.

For researchers and drug developers, the this compound story emphasizes the need for:

  • Robust and sensitive in vitro bioassays to confirm the activity of each batch of an oligonucleotide drug before its use in clinical trials.

  • Comprehensive analytical characterization to ensure chemical consistency between different manufacturing lots.

  • Careful consideration of the drug delivery system to ensure the oligonucleotide reaches its target tissue in a sufficient concentration to exert its therapeutic effect.

References

Mongersen Clinical Trials for Crohn's Disease: A Meta-Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mongersen (GED-0301) is an oral, antisense oligonucleotide designed to inhibit the production of SMAD7, a protein that plays a crucial role in suppressing the anti-inflammatory effects of Transforming Growth Factor-beta 1 (TGF-β1) in the gut.[1][2][3] By targeting SMAD7, this compound aimed to restore the natural immunosuppressive functions of TGF-β1 and thereby reduce the chronic inflammation characteristic of Crohn's disease.[1][2][3] Initial clinical trials showed significant promise, generating considerable interest within the scientific and medical communities. However, the subsequent Phase 3 trial failed to meet its primary endpoints, leading to the discontinuation of its development.[4][5][6] This guide provides a comprehensive meta-analysis of the available clinical trial data for this compound, presenting a detailed comparison of its performance across different study phases and offering insights into the potential reasons for the observed discrepancies.

Quantitative Data Summary

The clinical trial outcomes for this compound in the treatment of active Crohn's disease have shown notable variability between the initial Phase 2 studies and the subsequent Phase 3 trial. The following tables summarize the key efficacy endpoints from these trials.

Table 1: Clinical Remission Rates

Clinical remission, a primary endpoint in most of the trials, was defined as a Crohn's Disease Activity Index (CDAI) score of less than 150.[1][7]

Clinical Trial PhaseTreatment Group (Daily Dose)PlaceboRemission Rate (%)p-value
Phase 2 (NEJM, 2015) [1][7]This compound 10 mg10%12%Not Significant
This compound 40 mg10%55%<0.001
This compound 160 mg10%65%<0.001
Phase 2 (Open-Label, BioDrugs, 2021) [8][9]This compound 160 mgN/A50% (at week 12)N/A
Phase 3 (AJG, 2020) [4][5]This compound (All Groups)25%22.8%0.6210
Table 2: Clinical Response Rates

Clinical response was generally defined as a reduction of 100 points or more in the CDAI score from baseline.[1][7]

Clinical Trial PhaseTreatment Group (Daily Dose)PlaceboResponse Rate (%)p-value
Phase 2 (NEJM, 2015) [1][10]This compound 10 mg17%37%0.04
This compound 40 mg17%58%<0.001
This compound 160 mg17%72%<0.001
Phase 2 (Open-Label, BioDrugs, 2021) [8][9]This compound 160 mgN/A77.8% (at week 12)N/A
Phase 3 (AJG, 2020) [4]This compound (All Groups)44.4%33.3%Not Reported

Experimental Protocols

Assessment of Clinical Activity

The primary measure of disease activity in the this compound clinical trials was the Crohn's Disease Activity Index (CDAI). The CDAI is a composite score based on eight clinical and laboratory variables, including the number of liquid or very soft stools, abdominal pain, general well-being, extraintestinal manifestations, use of antidiarrheal drugs, abdominal mass, hematocrit, and body weight. A score below 150 indicates clinical remission, while a decrease of 100 points or more from baseline signifies a clinical response.[1][7]

Endoscopic Evaluation

In the Phase 3 trial, endoscopic response was also a key endpoint, assessed using the Simple Endoscopic Score for Crohn's Disease (SES-CD).[4][5] This score evaluates the size of ulcers, the extent of the ulcerated surface, the extent of the affected surface, and the presence of narrowing in five ileocolonic segments. An endoscopic response was defined as a greater than 50% decrease from the baseline SES-CD score.[5]

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of this compound

The therapeutic rationale for this compound is based on its ability to modulate the TGF-β1 signaling pathway, which is dysregulated in Crohn's disease. The following diagram illustrates this proposed mechanism.

Mongersen_Mechanism cluster_extracellular Extracellular cluster_cell Intestinal Epithelial Cell cluster_crohns Crohn's Disease Pathophysiology TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Binds SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 Nucleus Nucleus p-SMAD2/3->Nucleus Translocates with SMAD4 SMAD4 SMAD4 SMAD4->Nucleus SMAD7 SMAD7 SMAD7->TGF-β Receptor Inhibits This compound This compound This compound->SMAD7 Inhibits Synthesis High SMAD7 High SMAD7 Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Suppresses Anti-inflammatory Response Anti-inflammatory Response Nucleus->Anti-inflammatory Response Promotes Reduced TGF-β1 Signaling Reduced TGF-β1 Signaling High SMAD7->Reduced TGF-β1 Signaling Increased Inflammation Increased Inflammation Reduced TGF-β1 Signaling->Increased Inflammation

Caption: Proposed mechanism of this compound in restoring TGF-β1 signaling by inhibiting SMAD7.

General Workflow of this compound Clinical Trials

The clinical trials for this compound followed a structured workflow from patient recruitment to the final analysis of outcomes. The diagram below provides a simplified overview of this process.

Clinical_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Arm (this compound) Treatment Arm (this compound) Randomization->Treatment Arm (this compound) Placebo Arm Placebo Arm Randomization->Placebo Arm Treatment Period Treatment Period Treatment Arm (this compound)->Treatment Period Placebo Arm->Treatment Period Outcome Assessment Outcome Assessment Treatment Period->Outcome Assessment Data Analysis Data Analysis Outcome Assessment->Data Analysis Results Results Data Analysis->Results

Caption: A simplified workflow of the this compound clinical trials.

Discussion and Conclusion

The stark contrast between the highly promising results of the Phase 2 trials and the failure of the Phase 3 study for this compound raises important questions for drug development in Crohn's disease.[2][6] The initial Phase 2 data suggested a potent and rapid induction of clinical remission and response with the 40 mg and 160 mg doses.[1][7] However, the large, multicenter Phase 3 trial did not demonstrate any significant difference between this compound and placebo.[4][5]

Several factors may have contributed to this discrepancy. One hypothesis centers on the potential for variability in the chemical properties and biological activity of different batches of this compound used across the trials.[2][8] An open-label Phase 2 study conducted concurrently with the Phase 3 trial, which used a batch of this compound shown to effectively inhibit SMAD7 in vitro, demonstrated clinical benefit.[8][9] This suggests that ensuring consistent manufacturing and bioactivity of oligonucleotide therapeutics is critical for successful clinical development.

References

Safety Operating Guide

Essential Safety and Handling Protocol for Mongersen

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling of Mongersen (also known as GED-0301), an investigational antisense oligonucleotide. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Given that this compound is an investigational drug, it should be handled with caution in a laboratory setting.[1]

Compound Information

This compound is a single-stranded phosphorothioate oligonucleotide designed to inhibit the production of the SMAD7 protein.[2][3] For research purposes, it is typically supplied as a sodium salt.[4]

Chemical and Physical Properties

Property Value
Synonyms GED-0301, GED-0301 sodium
Molecular Formula C200H241N69O107P20S20Na20
Molecular Weight 6584.00 g/mol
Form Solid
Solubility Soluble in water (≥ 100 mg/mL)
Storage 4°C, sealed from moisture. For solutions: -80°C for 6 months, -20°C for 1 month.

Data sourced from MedChemExpress product information.[4]

Hazard Identification and Risk Assessment

As an investigational drug with limited long-term safety data, this compound should be treated as a potentially hazardous substance.[1] While clinical trials in patients with Crohn's disease indicated a good safety profile with oral administration, direct laboratory exposure to the pure substance may carry different risks.[5][6]

Potential Routes of Exposure:

  • Inhalation: Aerosolization of the solid powder.

  • Dermal Contact: Direct contact with skin.

  • Ocular Contact: Contact with eyes.

  • Ingestion: Accidental ingestion.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves. Double-gloving is recommended when handling the pure solid or concentrated solutions.To prevent dermal absorption.
Eye Protection Safety glasses with side shields. For tasks with a high risk of splashes or aerosol generation, tight-fitting, non-vented safety goggles or a face shield should be used.[7]To protect eyes from splashes and airborne particles.
Body Protection A lab coat (cotton or cotton-polyester) is required. For handling larger quantities or in situations with a higher risk of contamination, a low dust-retention/low dust-release fabric gown is recommended.[7]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used when handling the solid powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[8]To prevent respiratory exposure to the active pharmaceutical ingredient.
Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and ensure personnel safety.

Receiving and Storage:

  • Upon receipt, verify the integrity of the container.

  • Store this compound in a secure, clearly labeled location at 4°C, protected from moisture.[4]

  • Access to the investigational drug should be limited to authorized personnel.[9]

Preparation of Solutions:

  • All handling of the solid form of this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.

  • When preparing solutions, slowly add the solvent to the solid to avoid aerosolization.

  • Prepared solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers.[4]

Accidental Exposure and Spill Response

Exposure Response Plan

Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air.
Ingestion Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or this handling guide to the medical personnel.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.

  • Don PPE: Wear appropriate PPE as outlined in Section 3, including respiratory protection.

  • Containment: For solid spills, gently cover with a damp paper towel to prevent aerosolization. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Cleanup: Carefully collect the contained material into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate detergent and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All unused this compound and contaminated materials (e.g., gloves, vials, absorbent pads) must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this compound down the drain or in the regular trash. Unused investigational drugs should be returned to the sponsor or disposed of according to the sponsor's instructions.[10]

Visual Guides

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_execution Execution start Start Task (Handling this compound) assess Assess Risk of Exposure (Aerosol, Splash) start->assess ppe_low Minimum PPE: - Lab Coat - Gloves - Safety Glasses assess->ppe_low Low Risk ppe_high Enhanced PPE: - Gown - Double Gloves - Goggles/Face Shield - N95 Respirator assess->ppe_high High Risk execute Perform Task ppe_low->execute ppe_high->execute

Caption: PPE selection workflow based on risk assessment.

Spill_Response spill Spill Occurs evacuate 1. Evacuate & Secure Area spill->evacuate don_ppe 2. Don Appropriate PPE evacuate->don_ppe contain 3. Contain Spill (Damp towel for solid, absorbent for liquid) don_ppe->contain cleanup 4. Collect Waste contain->cleanup decon 5. Decontaminate Surface cleanup->decon dispose 6. Dispose as Hazardous Waste decon->dispose end End dispose->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.